BENZYL HYALURONATE
描述
属性
CAS 编号 |
111744-92-4 |
|---|---|
分子式 |
C11H22N2 |
产品来源 |
United States |
Foundational & Exploratory
Synthesis and Characterization of Benzyl Hyaluronate for Biomedical Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl hyaluronate, a derivative of the naturally occurring polysaccharide hyaluronic acid (HA), has emerged as a versatile biomaterial with significant potential in a range of biomedical applications. Through the esterification of HA's carboxylic acid groups with benzyl alcohol, its physicochemical properties can be tailored to enhance its stability, processability, and functionality for applications such as tissue engineering, drug delivery, and viscosupplementation. This technical guide provides a comprehensive overview of the synthesis, characterization, and biomedical applications of this compound. Detailed experimental protocols, quantitative data summaries, and visualizations of key processes are presented to facilitate its adoption and further development in the scientific community.
Introduction
Hyaluronic acid (HA) is a linear, non-sulfated glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[1] Its inherent biocompatibility, biodegradability, and viscoelastic properties make it a valuable polymer in medicine.[2] However, the rapid in vivo degradation of native HA by hyaluronidases limits its application where long-term stability is required.[1]
The esterification of HA with benzyl alcohol to form this compound (often referred to by the trade name HYAFF®) is a key modification that increases its hydrophobicity and resistance to enzymatic degradation.[3] This modification allows for the fabrication of various biomaterial formats, including films, fibers, sponges, and microspheres, making it a highly adaptable platform for biomedical innovation.[4][5] This guide details the synthesis processes, analytical characterization techniques, and diverse biomedical uses of this important HA derivative.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a hyaluronic acid salt with a benzyl halide, such as benzyl bromide, in an organic solvent. The degree of esterification can be controlled by adjusting the molar ratio of the reactants, reaction time, and temperature.
Experimental Protocol: Synthesis of this compound (75% Degree of Esterification)
This protocol is adapted from established methods for the synthesis of this compound.
Materials:
-
Hyaluronic acid tetrabutylammonium salt (HA-TBA)
-
Benzyl bromide (C₆H₅CH₂Br)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol
-
Diethyl ether
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolution: Dissolve hyaluronic acid tetrabutylammonium salt in anhydrous DMSO at room temperature to a final concentration of approximately 25 mg/mL. Stir the mixture until a clear, viscous solution is obtained.
-
Esterification Reaction: To the HA-TBA solution, add benzyl bromide in a molar ratio of 0.75:1 (benzyl bromide to HA repeating unit) to achieve a theoretical 75% degree of substitution.
-
Reaction Conditions: Heat the reaction mixture to 30°C and maintain this temperature for 12-24 hours with continuous stirring.
-
Precipitation and Washing: After the reaction is complete, cool the solution to room temperature. Precipitate the this compound by adding the reaction mixture to an excess of ethanol (approximately 10 volumes). Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate repeatedly with ethanol and then with diethyl ether to remove unreacted reagents and solvent residues.
-
Purification: Redissolve the crude product in a suitable organic solvent (e.g., DMSO). Purify the product by dialysis against deionized water for 3-5 days to remove any remaining impurities.
-
Lyophilization: Freeze-dry the purified this compound solution to obtain a white, fluffy solid.
-
Storage: Store the final product in a desiccator at room temperature.
Workflow for the Synthesis of this compound:
Characterization of this compound
A thorough characterization of this compound is crucial to ensure its quality and predict its performance in biomedical applications. Key parameters include the degree of substitution, molecular weight, and purity.
Degree of Substitution (DS)
The degree of substitution refers to the percentage of carboxylic acid groups on the hyaluronic acid backbone that have been esterified with benzyl alcohol. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a common and accurate method for determining the DS.
Experimental Protocol: Determination of DS by ¹H NMR
-
Sample Preparation: Dissolve a known amount of this compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with 0.1 M NaOD).
-
NMR Analysis: Acquire the ¹H NMR spectrum.
-
Data Analysis: Identify the characteristic proton signals for the N-acetyl group of the HA backbone (around 1.9 ppm) and the aromatic protons of the benzyl group (between 7.2 and 7.4 ppm).
-
Calculation: The DS can be calculated by comparing the integration of the benzyl protons to the integration of the N-acetyl protons using the following formula:
DS (%) = [(Integration of benzyl protons / 5) / (Integration of N-acetyl protons / 3)] x 100
Molecular Weight
The molecular weight of this compound can be determined using Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) coupled with a multi-angle laser light scattering (MALLS) detector.
Experimental Protocol: Molecular Weight Determination by GPC/SEC-MALLS
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a buffered aqueous solution (e.g., 0.15 M NaCl).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
GPC/SEC Analysis: Inject the sample into the GPC/SEC system equipped with appropriate columns for polysaccharide analysis.
-
Data Acquisition and Analysis: Use the data from the MALLS and refractive index detectors to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn).
Physicochemical Properties
The physicochemical properties of this compound are critical for its performance as a biomaterial. These properties are often dependent on the degree of substitution.
| Property | Analytical Technique | Typical Values/Observations |
| Degree of Substitution (DS) | ¹H NMR Spectroscopy | Can be controlled from low to high percentages (e.g., 25%, 50%, 75%, 100%). |
| Molecular Weight (Mw) | GPC/SEC-MALLS | Typically ranges from 100 kDa to over 1 MDa, depending on the starting HA. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Stable up to approximately 220°C.[6] |
| Mechanical Strength (Tensile) | Tensile Testing | Varies with processing; can range from 300 to 1800 g/cm².[7] |
| In Vitro Degradation Rate | Enzymatic (Hyaluronidase) Assay | Slower degradation compared to native HA; rate is inversely proportional to the degree of substitution. |
Workflow for the Characterization of this compound:
Biomedical Applications
The tunable properties of this compound make it a valuable material for a variety of biomedical applications.
Tissue Engineering
This compound scaffolds provide a three-dimensional environment that supports cell adhesion, proliferation, and differentiation.[5] They have been successfully used in the engineering of various tissues, including:
-
Cartilage: Scaffolds can support the growth of chondrocytes and mesenchymal stem cells for cartilage repair.[8]
-
Skin: Membranes and non-woven fabrics made from this compound can serve as dermal substitutes and support the growth of keratinocytes and fibroblasts.[8]
-
Nerve: Conduits fabricated from this compound have shown promise in promoting peripheral nerve regeneration.[9]
Drug Delivery
The hydrophobic nature of this compound allows for the encapsulation and controlled release of therapeutic agents. Microspheres and hydrogels can be formulated to deliver drugs over an extended period. The release kinetics are influenced by the degradation rate of the polymer matrix, which is dependent on the degree of substitution.
Viscosupplementation
While native hyaluronic acid is used for viscosupplementation in osteoarthritis, this compound's increased residence time in the joint could potentially offer a longer-lasting therapeutic effect by restoring the rheological properties of the synovial fluid.
Cellular Interaction and Signaling Pathways
Hyaluronic acid exerts many of its biological effects through interactions with cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[10] While specific studies on the signaling of this compound are limited, it is understood that by presenting HA moieties, it can modulate these pathways. The size and presentation of the HA fragments upon degradation of the this compound scaffold can influence the cellular response.[10]
Binding of HA to CD44 and RHAMM can trigger a cascade of intracellular signaling events, including the activation of focal adhesion kinase (FAK), Src, and the Ras-MAPK/ERK pathway.[11][12] These pathways are crucial in regulating cell proliferation, migration, and survival.[7] The sustained presentation of HA by a slowly degrading this compound scaffold can therefore have a profound impact on the behavior of cells in its vicinity.
HA-CD44/RHAMM Signaling Pathway:
Conclusion
This compound represents a significant advancement in the field of biomaterials, offering a tunable platform for a wide array of biomedical applications. Its enhanced stability and processability compared to native hyaluronic acid, combined with its inherent biocompatibility, make it an attractive candidate for the development of next-generation medical devices and drug delivery systems. A thorough understanding of its synthesis and characterization is paramount for the rational design of this compound-based products with predictable and optimized performance. Further research into the specific interactions of this compound with cellular signaling pathways will undoubtedly unlock even more of its therapeutic potential.
References
- 1. Sulfated Hyaluronan in Dermatology: What’s New? Overview of Evidence in Specific Dermatological Diseases [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of hyaluronic acid hydrogels crosslinked using a solvent-free process for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyaluronan benzyl ester as a scaffold for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of Mechanical Strength of Tissue Engineering Scaffold Due to the Temperature Control of Polymer Blend Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyaluronan-CD44/RHAMM interaction-dependent cell proliferation and survival in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyaluronan Benzyl Ester as a Scaffold for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. THE HYALURONAN RECEPTORS CD44 AND RHAMM (CD168) FORM COMPLEXES WITH ERK1,2, WHICH SUSTAIN HIGH BASAL MOTILITY IN BREAST CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyaluronan Regulates Cell Behavior: A Potential Niche Matrix for Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Biocompatibility and Biodegradability of Benzyl Hyaluronate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl hyaluronate derivatives are a class of biodegradable and biocompatible polymers that have garnered significant interest in the biomedical field. These materials are synthesized by esterifying the carboxylic acid groups of hyaluronic acid (HA) with benzyl alcohol. This modification alters the physicochemical properties of native HA, rendering it less soluble in water and allowing for its fabrication into various forms such as films, fibers, and sponges for applications in tissue engineering, drug delivery, and regenerative medicine.[1][2][3][4] This technical guide provides an in-depth overview of the biocompatibility and biodegradability of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying biological signaling pathways.
Biocompatibility Profile
This compound derivatives, particularly those belonging to the HYAFF® family, are generally considered to be highly biocompatible.[1][2][3][4] Extensive in vitro and in vivo studies have demonstrated their low toxicity and minimal inflammatory potential.
In Vitro Biocompatibility
In vitro studies using various cell lines have consistently shown that this compound derivatives are non-cytotoxic and support cell growth and proliferation. Fibroblast cultures, for example, have been shown to grow normally in the presence of hyaluronic acid esters, which behave as inert materials.[5]
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Material | Cell Line | Assay | Results | Reference |
| HYAFF® 11 (100% benzyl ester) | L929 fibroblasts | MTT Assay | Non-cytotoxic | [6] |
| HYAFF® 11p75 (75% benzyl ester) | L929 fibroblasts | MTT Assay | Very slight decrease in cell viability | [6] |
| HYAFF® 7 (100% ethyl ester) | L929 fibroblasts | MTT Assay | Non-cytotoxic | [6] |
In Vivo Biocompatibility
In vivo studies in animal models have confirmed the excellent biocompatibility of this compound derivatives. When implanted, these materials do not elicit significant adverse reactions and are gradually resorbed by the host tissue.[1][2][3][4] Implantation studies in rats have been instrumental in assessing the local tissue response and long-term biocompatibility of these materials.[4]
Biodegradability and Degradation Products
The biodegradability of this compound derivatives is a key feature for their application in temporary medical devices and tissue engineering scaffolds. The degradation process involves the hydrolysis of the ester bonds, which leads to the release of benzyl alcohol and the breakdown of the polysaccharide backbone into smaller hyaluronic acid fragments.[7]
The rate of degradation is influenced by the degree of esterification; fully esterified derivatives are more resistant to enzymatic degradation by hyaluronidase, while partially esterified forms are more susceptible.[8]
Table 2: In Vitro Degradation of this compound Derivatives
| Material | Condition | Degradation Time | Degradation Products | Reference |
| HYAFF® 11 (100% benzyl ester) | Spontaneous hydrolysis in artificial plasma | ~2 months | Benzyl alcohol, low molecular weight HA fragments | [9] |
| HYAFF® 11p75 (75% benzyl ester) | Spontaneous hydrolysis in artificial plasma | 1-2 weeks | Benzyl alcohol, low molecular weight HA fragments | [9] |
| Fully esterified this compound | In the presence of hyaluronidase (7 and 14 days) | No significant decrease in molecular weight | - | [8] |
| Partially esterified this compound | In the presence of hyaluronidase | Rapid reduction in viscosity within minutes | Low molecular weight HA fragments | [8] |
The degradation products, particularly the low molecular weight hyaluronic acid fragments, are biologically active and can influence cellular behavior.
Cellular Signaling Pathways
The degradation of this compound derivatives releases hyaluronic acid fragments of varying molecular weights, which can interact with cell surface receptors and trigger specific signaling pathways. The primary receptors involved in this process are Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).
Low molecular weight (LMW) HA fragments are recognized as "danger signals" by the immune system and can initiate a pro-inflammatory cascade. This involves the activation of TLR2 and TLR4, leading to the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein (MAP) kinase pathways. This, in turn, results in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Conversely, high molecular weight (HMW) HA is generally considered to be anti-inflammatory.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound derivatives using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Preparation of Extracts: Prepare extracts of the this compound derivative according to ISO 10993-12 standards. Use a suitable extraction vehicle (e.g., cell culture medium without serum).
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Treatment: Replace the culture medium with the prepared biomaterial extracts at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls, as well as a vehicle control.
-
Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the extract relative to the vehicle control.
Subcutaneous Implantation Study (ISO 10993-6)
This protocol outlines the key steps for an in vivo biocompatibility study of this compound derivatives through subcutaneous implantation, following the guidelines of ISO 10993-6.
Methodology:
-
Implant Preparation: Fabricate the this compound derivative into the desired form (e.g., film, scaffold) and sterilize it using an appropriate method.
-
Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats).
-
Surgical Implantation: Under anesthesia, make a small incision in the dorsal skin of the animal and create a subcutaneous pocket. Insert the sterile implant into the pocket. Suture the incision.
-
Post-operative Care and Observation: Monitor the animals for signs of inflammation, infection, or other adverse reactions at the implantation site for predetermined time points (e.g., 1, 4, and 12 weeks).
-
Tissue Harvesting: At the end of each time point, euthanize the animals and carefully excise the implant and surrounding tissue.
-
Histopathological Analysis: Fix, process, and section the tissue samples. Stain the sections with appropriate histological stains (e.g., Hematoxylin and Eosin) to evaluate the local tissue response, including inflammation, fibrosis, and tissue integration.
Enzymatic Degradation Assay
This protocol provides a general method for assessing the in vitro degradation of this compound derivatives in the presence of hyaluronidase.
Methodology:
-
Sample Preparation: Prepare samples of the this compound derivative with a known initial dry weight.
-
Incubation: Place the samples in a solution containing a known concentration of hyaluronidase (e.g., from bovine testes) in a suitable buffer at 37°C.
-
Time Points: At predetermined time intervals, remove the samples from the enzyme solution.
-
Washing and Drying: Thoroughly wash the samples with distilled water to remove any remaining enzyme and buffer salts. Dry the samples to a constant weight.
-
Weight Measurement: Measure the final dry weight of the samples.
-
Data Analysis: Calculate the percentage of weight loss at each time point to determine the degradation rate.
Conclusion
This compound derivatives represent a versatile and promising class of biomaterials with a favorable biocompatibility and tunable biodegradability profile. Their ability to support cell growth and their controlled degradation into biologically active hyaluronic acid fragments make them well-suited for a wide range of applications in regenerative medicine and drug delivery. Understanding the fundamental principles of their interaction with biological systems, as outlined in this guide, is crucial for the rational design and successful clinical translation of medical devices and therapies based on these advanced polymers. Further research focusing on the long-term in vivo performance and the specific cellular responses to different derivatives will continue to expand their potential in the biomedical field.
References
- 1. dentimplant.com.tr [dentimplant.com.tr]
- 2. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 3. In vitro Cytotoxicity Evaluation of Flowable Hyaluronic Acid–Acellular Stromal Vascular Fraction (HA–aSVF) Mixture for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. nano-test.de [nano-test.de]
- 6. Preparation of the methyl ester of hyaluronan and its enzymatic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physico-chemical properties and degradability of non-woven hyaluronan benzylic esters as tissue engineering scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Implantation Testing? A Guide to ISO 10993-6 [nikoopharmed.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
HYAFF® Biomaterials: A Technical Guide to Composition and Fundamental Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
HYAFF® biomaterials are a class of biocompatible and biodegradable polymers derived from hyaluronic acid (HA), a naturally occurring glycosaminoglycan and a major component of the extracellular matrix.[1] Through a process of esterification, the carboxylic acid groups of the glucuronic acid units in HA are modified with various alcohols, altering the polymer's physicochemical properties to suit a range of biomedical applications.[2] This modification renders the typically water-soluble HA into a water-insoluble material, allowing for its fabrication into various forms such as films, fibers, non-woven scaffolds, and sponges.[3][4] The controlled degradation of HYAFF® biomaterials, which releases native hyaluronic acid, and their excellent biocompatibility have made them a subject of significant interest in tissue engineering, regenerative medicine, and drug delivery.[3][4]
This technical guide provides an in-depth overview of the composition and fundamental characteristics of HYAFF® biomaterials, with a focus on quantitative data, experimental methodologies, and the underlying biological interactions.
Composition and Synthesis
The fundamental building block of HYAFF® biomaterials is hyaluronic acid, a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. The synthesis of HYAFF® involves a two-step chemical modification process:
-
Preparation of a Quaternary Ammonium Salt of Hyaluronic Acid: The first step involves the formation of a quaternary ammonium salt of HA. This is typically achieved by reacting the sodium salt of hyaluronic acid with a quaternary ammonium compound, such as tetrabutylammonium bromide, in a suitable solvent. This process makes the hyaluronic acid soluble in organic solvents, which is necessary for the subsequent esterification step.
-
Esterification with an Alkyl Halide: The second step is the esterification of the carboxylic acid groups of the glucuronic acid residues with an alkyl halide in an aprotic solvent at a controlled temperature.[2] The choice of the alcohol used for esterification determines the specific type of HYAFF® biomaterial and its properties. For instance, esterification with benzyl alcohol results in the widely studied HYAFF®-11, while esterification with ethyl alcohol yields HYAFF®-7.[5] The degree of esterification, which is the percentage of carboxyl groups that are esterified, can also be controlled to fine-tune the material's characteristics.[2]
A variety of alcohols can be utilized for the esterification process, including aliphatic, arylaliphatic, and cycloaliphatic alcohols, leading to a broad family of HYAFF® derivatives with diverse properties.[2]
Fundamental Characteristics
The esterification of hyaluronic acid significantly alters its properties, leading to materials with tunable degradation rates, mechanical strengths, and biological interactions.
Physicochemical Properties
The degree and type of esterification influence the hydrophobicity, hydration capacity, and thermal stability of HYAFF® biomaterials. For example, HYAFF®-11, the benzyl ester of HA, exhibits only a slight increase in weight (around 40%) when hydrated in a buffered phosphate saline solution. In contrast, HYAFF®-7, the ethyl ester, shows a much more extensive hydration, with an approximate 235% increase in weight under the same conditions.[5] The thermal stability of HYAFF®-11 non-woven scaffolds has been shown to be up to 220°C.[2]
| Property | HYAFF®-7 (Total Ethyl Ester) | HYAFF®-11 (Total Benzyl Ester) | HYAFF®-11p75 (75% Benzyl Ester) | Reference |
| Hydration (Weight Increase in PBS) | ~235% | ~40% | - | [5] |
| Thermal Stability | - | Up to 220°C (non-woven) | - | [2] |
Table 1: Comparison of Physicochemical Properties of Different HYAFF® Variants.
Degradation Characteristics
The degradation of HYAFF® biomaterials is a critical characteristic that influences their in vivo residence time and the release of bioactive hyaluronic acid. Degradation occurs primarily through the hydrolysis of the ester bonds, which can be influenced by both enzymatic and non-enzymatic processes.[5] The rate of degradation is dependent on the degree of esterification and the type of ester group.
Partially esterified variants, such as HYAFF®-11p75 (75% benzyl ester), undergo rapid spontaneous hydrolysis, with a significant portion of the material being released within the first week of implantation.[5] In contrast, fully esterified versions like HYAFF®-11 are more stable, with spontaneous hydrolysis of the ester bonds taking approximately two months in vitro.[5] In vivo studies have indicated that HYAFF®-11 material had mostly disappeared after about 4 months following subcutaneous implantation in rats. One study on the in vitro degradation of HYAFF®-11 non-woven scaffolds in DMEM found that after 11 days, fragments of hyaluronic acid with a molecular weight of 23,000 Da became soluble in the medium.[2]
| HYAFF® Variant | Degradation Timeframe (in vitro) | Degradation Products | Reference |
| HYAFF®-11 | ~2 months for spontaneous hydrolysis of ester bonds | Benzyl alcohol, Hyaluronic acid fragments (e.g., 23,000 Da) | [2][5] |
| HYAFF®-11p75 | ~1-2 weeks for spontaneous hydrolysis of ester bonds | Benzyl alcohol, Hyaluronic acid | [5] |
| HYAFF®-7 | Similar to HYAFF®-11 (slow degradation over ~2-3 months) | Ethyl alcohol, Hyaluronic acid | [5] |
Table 2: In Vitro Degradation Characteristics of HYAFF® Biomaterials.
Mechanical Properties
| Material Form | Mechanical Property | Measurement | Notes | Reference |
| HYAFF®-11 Non-woven Scaffold | General | Press treatment improves mechanical properties. | Quantitative data not specified. | [2] |
Table 3: Mechanical Properties of HYAFF® Biomaterials.
Biocompatibility and Biological Response
HYAFF® biomaterials generally exhibit excellent biocompatibility, with the degradation products being native hyaluronic acid and the corresponding alcohol, which are typically well-tolerated by the body.[3] In vitro cytotoxicity studies have shown that total esters like HYAFF®-11 and HYAFF®-7 are non-cytotoxic.[5] Some minor inhibition of cellular metabolism has been observed with rapidly degrading partial esters like HYAFF®-11p75.[5]
The in vivo response to HYAFF® biomaterials is characterized by a transient inflammatory response that resolves as the material degrades and is replaced by new tissue. The degradation of HYAFF® releases hyaluronic acid, creating an HA-rich microenvironment that is favorable for tissue regeneration and healing.[3] This is thought to mimic the embryonic environment, which is rich in hyaluronic acid and known for its scarless wound healing.
The interaction of biomaterials with the immune system, particularly macrophages, plays a crucial role in the healing process. Macrophages can polarize into different phenotypes, primarily the pro-inflammatory M1 phenotype and the anti-inflammatory and pro-regenerative M2 phenotype. While specific quantitative data on cytokine profiles and macrophage polarization in response to HYAFF® are limited, the general understanding is that a shift towards an M2-dominant macrophage response is beneficial for tissue integration and regeneration.
Experimental Protocols
In Vitro Degradation Assay (Enzymatic)
This protocol outlines a general method for assessing the in vitro enzymatic degradation of HYAFF® biomaterials using hyaluronidase.
Materials:
-
HYAFF® biomaterial samples (e.g., pre-weighed films or scaffolds)
-
Hyaluronidase from bovine testes (e.g., Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile containers (e.g., 24-well plates or vials)
-
Incubator at 37°C
-
Microbalance
-
Lyophilizer (optional)
Procedure:
-
Sample Preparation: Prepare HYAFF® samples of known weight and surface area.
-
Enzyme Solution Preparation: Prepare a solution of hyaluronidase in PBS at a desired concentration (e.g., 100 U/mL).
-
Incubation: Place each HYAFF® sample in a sterile container and add a sufficient volume of the hyaluronidase solution to fully immerse the sample. As a control, immerse identical samples in PBS without the enzyme.
-
Incubation Conditions: Incubate the samples at 37°C with gentle agitation.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove the samples from the solutions.
-
Washing and Drying: Gently wash the retrieved samples with deionized water to remove any residual enzyme and salts. Lyophilize or air-dry the samples to a constant weight.
-
Mass Loss Calculation: Weigh the dried samples and calculate the percentage of mass loss at each time point using the following formula:
Mass Loss (%) = [(Initial Dry Weight - Final Dry Weight) / Initial Dry Weight] x 100
-
Analysis of Degradation Products (Optional): The supernatant can be collected at each time point and analyzed for the presence of degradation products, such as glucuronic acid or N-acetylglucosamine, using techniques like high-performance liquid chromatography (HPLC).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
HYAFF® biomaterial extracts or direct contact samples
-
Cell line (e.g., L929 fibroblasts)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure (Extract Method):
-
Extract Preparation: Incubate the HYAFF® biomaterial in complete cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C to create an extract.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Remove the culture medium and replace it with the prepared HYAFF® extract. Include positive (e.g., cytotoxic material) and negative (e.g., fresh culture medium) controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).
-
Data Analysis: The cell viability is expressed as a percentage relative to the negative control.
Conclusion
HYAFF® biomaterials represent a versatile platform for a wide range of biomedical applications, owing to their tunable properties derived from the esterification of hyaluronic acid. The ability to control their degradation rate, mechanical characteristics, and biological response makes them highly attractive for the development of advanced tissue engineering scaffolds and drug delivery systems. This technical guide has provided a comprehensive overview of the composition, synthesis, and fundamental characteristics of HYAFF® biomaterials, supported by available quantitative data and detailed experimental protocols. Further research to generate more extensive quantitative data on the mechanical properties and in vivo biological responses of a wider range of HYAFF® formulations will undoubtedly expand their clinical translation and impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Physico-chemical properties and degradability of non-woven hyaluronan benzylic esters as tissue engineering scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fabrication of high-strength, flexible, porous collagen-based scaffolds to promote tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling of macrophage responses to biomaterials in vitro: state-of-the-art and the need for the improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dentimplant.com.tr [dentimplant.com.tr]
In Vitro Degradation Profile of Benzyl Hyaluronate Sponges: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro degradation profile of benzyl hyaluronate sponges, a class of biocompatible and resorbable biomaterials. The information presented herein is curated for professionals in the fields of biomedical research and drug development, offering a detailed examination of the material's degradation kinetics, underlying mechanisms, and the experimental protocols for their evaluation.
Introduction to this compound Sponges
This compound is a derivative of hyaluronic acid (HA), a naturally occurring glycosaminoglycan, where the carboxyl groups of the glucuronic acid units are esterified with benzyl alcohol. This modification renders the biopolymer water-insoluble and allows for its processing into various three-dimensional scaffolds, such as sponges, films, and non-woven meshes, which are utilized in tissue engineering and controlled drug delivery applications. The in vitro degradation profile is a critical characteristic, influencing the material's residence time, the release kinetics of incorporated therapeutic agents, and its overall performance in a physiological environment.
Mechanisms of Degradation
The degradation of this compound sponges is primarily governed by two potential mechanisms: hydrolytic and enzymatic degradation.
Hydrolytic Degradation
The principal mechanism of degradation for this compound sponges is non-enzymatic hydrolysis of the ester bonds. In an aqueous environment, these ester linkages are susceptible to cleavage, a process that leads to the release of benzyl alcohol and the regeneration of the free carboxyl groups on the hyaluronic acid backbone. This process gradually increases the water solubility of the polymer, leading to the eventual dissolution of the sponge and the release of low molecular weight hyaluronic acid fragments. Studies on total benzyl ester of hyaluronan (HYAFF®-11) films have shown that this hydrolytic degradation occurs over a period of approximately two months under in vitro conditions simulating a physiological environment.[1][2]
Enzymatic Degradation
Hyaluronidases are a class of enzymes that specifically cleave the β-(1→4) glycosidic bonds of hyaluronic acid. However, the esterification of the carboxyl groups in this compound significantly hinders the binding and catalytic activity of these enzymes. Research indicates that fully esterified hyaluronic acid, including benzyl esters, demonstrates substantial resistance to enzymatic degradation.[3] Preliminary experimental results have shown that the molecular weight of fully esterified hyaluronic acid did not decrease after 14 days of incubation with testicular hyaluronidase.[3] This suggests that the carboxylic groups of the glucuronic acid unit are crucial for the enzyme's activation, and their blockage prevents the cleavage of the polymer backbone.[3]
Quantitative Degradation Profile
Quantitative data on the in vitro degradation of this compound specifically in a sponge format is limited in the available scientific literature. However, data from studies on films and non-woven scaffolds made from the same material (HYAFF®-11) provide valuable insights into the expected degradation kinetics.
Table 1: Summary of In Vitro Hydrolytic Degradation of this compound Scaffolds (HYAFF®-11)
| Parameter | Time Point | Observation | Material Format | Reference |
| Benzyl Alcohol Release | ~ 2 months | Spontaneous and nearly complete hydrolysis of ester bonds | Film | [1][2] |
| Molecular Weight of Soluble Fragments | 11 days | Fragments of approximately 23,000 Da become soluble in the medium | Non-woven | [1] |
| Mechanical Properties | 11 days | Decrease in mechanical properties observed | Non-woven | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments to characterize the in vitro degradation profile of this compound sponges.
Hydrolytic Degradation Study
This protocol outlines the procedure to assess the non-enzymatic degradation of this compound sponges in a simulated physiological environment.
Materials:
-
This compound sponges of defined dimensions and weight.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Sterile, sealed containers.
-
Analytical balance.
-
Lyophilizer (optional).
Procedure:
-
Pre-weigh the dry this compound sponges (Winitial).
-
Place each sponge in a sterile, sealed container with a sufficient volume of PBS (e.g., 10 mL per sponge) to ensure complete immersion.
-
Incubate the containers at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28, and 56 days), retrieve the sponges.
-
Carefully remove the sponges from the PBS and gently blot to remove excess surface water.
-
To determine mass loss, the sponges can be lyophilized or dried in a vacuum oven until a constant weight is achieved (Wfinal).
-
Calculate the percentage of mass loss using the formula: Mass Loss (%) = [(Winitial - Wfinal) / Winitial] x 100
Analysis of Degradation Products
4.2.1. Quantification of Benzyl Alcohol Release via HPLC
This method is used to quantify the release of benzyl alcohol into the incubation medium as a measure of ester bond hydrolysis.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column.[2]
-
Mobile phase: A suitable mixture of acetonitrile and water.
-
Benzyl alcohol standard solutions of known concentrations.
-
Incubation medium collected at various time points from the hydrolytic degradation study.
Procedure:
-
Prepare a calibration curve using the benzyl alcohol standard solutions.
-
Collect aliquots of the incubation medium at each time point.
-
Filter the samples to remove any particulates.
-
Inject a known volume of the filtered sample into the HPLC system.
-
Monitor the absorbance at a wavelength suitable for benzyl alcohol detection (e.g., 254 nm).
-
Quantify the concentration of benzyl alcohol in the samples by comparing the peak areas to the calibration curve.
4.2.2. Molecular Weight Analysis of Degraded Polymer via Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography - SEC) is employed to determine the molecular weight distribution of the soluble hyaluronic acid fragments released during degradation.
Instrumentation and Reagents:
-
GPC/SEC system equipped with a refractive index (RI) detector and/or a multi-angle light scattering (MALS) detector.
-
Aqueous GPC/SEC columns suitable for polysaccharide analysis.
-
Mobile phase: Typically an aqueous buffer such as 0.1 M NaNO3 or PBS.
-
Hyaluronic acid standards of known molecular weights for calibration.
-
Soluble fraction of the degraded sponge, collected from the incubation medium.
Procedure:
-
At each time point, collect the incubation medium.
-
Lyophilize the medium to concentrate the soluble fragments.
-
Reconstitute the lyophilized powder in the GPC mobile phase.
-
Filter the solution to remove any insoluble material.
-
Inject the prepared sample into the GPC system.
-
Analyze the resulting chromatogram to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the soluble fragments by comparing their elution times to those of the HA standards.
Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: Hydrolytic degradation pathway of this compound sponges.
dot
References
A Deep Dive into the Hydration Properties of Benzyl Hyaluronate Hydrogels
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzyl hyaluronate hydrogels, a significant class of biomaterials derived from the modification of hyaluronic acid (HA), exhibit unique water uptake and swelling characteristics that are pivotal to their application in drug delivery, tissue engineering, and medical devices. The esterification of HA with benzyl alcohol introduces a hydrophobic benzyl group, which fundamentally alters the polymer's interaction with aqueous environments. This technical guide provides a comprehensive overview of the water uptake and swelling capacity of this compound hydrogels, detailing the underlying principles, experimental methodologies, and the impact of the degree of esterification on these critical properties.
Introduction: The Role of Benzyl Esterification in Modifying Hyaluronic Acid's Hydrophilicity
Hyaluronic acid is a naturally occurring polysaccharide renowned for its exceptional biocompatibility, biodegradability, and high water affinity.[1] These properties make it an ideal candidate for hydrogel formation. However, for certain biomedical applications, its rapid degradation and high water solubility can be disadvantageous. The introduction of benzyl groups through esterification of the carboxylic acid moieties of HA creates this compound, a more hydrophobic derivative.[2] This chemical modification reduces the hydrogel's affinity for water, thereby modulating its swelling behavior and degradation rate.
The commercially available forms of this compound are often referred to by the trade name HYAFF®. These materials are available in various grades, distinguished by the degree of esterification, which directly correlates with their hydrophobicity and, consequently, their water uptake capacity. For instance, a higher degree of benzyl esterification results in a more hydrophobic polymer, leading to a lower swelling ratio. This tunable property allows for the precise engineering of hydrogels with desired hydration characteristics for specific applications.
Quantitative Analysis of Water Uptake and Swelling Capacity
The swelling capacity of a hydrogel is a critical parameter that influences its mechanical properties, solute diffusion, and biological interactions. It is typically quantified by the swelling ratio (SR) or equilibrium water content (EWC). The degree of benzyl esterification is the primary determinant of the water uptake capacity of this compound hydrogels. While specific quantitative data for a wide range of esterification degrees is proprietary and varies between manufacturers, the general trend is a significant decrease in swelling with an increasing percentage of benzyl esterification.
For illustrative purposes, the following table summarizes hypothetical yet representative data on the swelling behavior of this compound hydrogels with varying degrees of esterification.
| Degree of Benzyl Esterification (%) | Swelling Ratio (g/g) | Equilibrium Water Content (%) |
| 0 (Native Hyaluronic Acid) | 100 - 1000 | >99 |
| 25 | 20 - 50 | 95 - 98 |
| 50 | 5 - 15 | 83 - 94 |
| 75 (e.g., HYAFF®11p75) | 2 - 5 | 67 - 83 |
| 100 (e.g., HYAFF®11) | < 1 | < 50 |
Note: The values presented are illustrative and can be influenced by factors such as the molecular weight of the initial hyaluronic acid, the crosslinking density of the hydrogel, the pH, and the ionic strength of the swelling medium.
Experimental Protocols
Synthesis of this compound Hydrogels with Controlled Degree of Esterification
The synthesis of this compound involves the esterification of hyaluronic acid with benzyl alcohol. The degree of esterification can be controlled by adjusting the reaction conditions, such as the ratio of reactants, reaction time, and temperature.
Materials:
-
Sodium hyaluronate
-
Benzyl alcohol
-
A catalyst (e.g., a strong acid like p-toluenesulfonic acid)
-
A suitable solvent (e.g., N,N-dimethylformamide - DMF)
-
Precipitation solvent (e.g., ethanol or acetone)
-
Dialysis tubing
-
Lyophilizer
Procedure:
-
Dissolve a known amount of sodium hyaluronate in the solvent.
-
Add the catalyst and a specific molar excess of benzyl alcohol to the solution. The molar ratio of benzyl alcohol to the repeating disaccharide unit of hyaluronic acid will determine the theoretical degree of esterification.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 24-72 hours).
-
After the reaction, cool the solution and precipitate the this compound by adding it to a vigorously stirred excess of the precipitation solvent.
-
Collect the precipitate by filtration and wash it repeatedly with the precipitation solvent to remove unreacted benzyl alcohol and catalyst.
-
Redissolve the product in a minimal amount of solvent and dialyze it against deionized water for several days to remove any remaining impurities.
-
Finally, freeze-dry the purified this compound to obtain a solid product. The actual degree of esterification should be determined using analytical techniques such as ¹H NMR spectroscopy.
Measurement of Swelling Capacity (Gravimetric Method)
The gravimetric method is a widely used and straightforward technique to determine the swelling ratio of hydrogels.[3][4]
Materials:
-
Dry this compound hydrogel sample of known weight (W_d)
-
Swelling medium (e.g., phosphate-buffered saline (PBS) pH 7.4, deionized water)
-
Analytical balance
-
Temperature-controlled incubator or water bath
-
Filter paper or a sieve
Procedure:
-
Weigh a dried sample of the this compound hydrogel (W_d).
-
Immerse the dried hydrogel in a sufficient volume of the swelling medium at a constant temperature (e.g., 37 °C).
-
At predetermined time intervals, remove the hydrogel from the medium.
-
Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface water.
-
Weigh the swollen hydrogel (W_s).
-
Repeat steps 3-5 until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
The swelling ratio (SR) is calculated using the following formula:
SR (g/g) = (W_s - W_d) / W_d
-
The equilibrium water content (EWC) can be calculated as:
EWC (%) = [(W_s - W_d) / W_s] x 100
Visualizing Experimental Workflows and Relationships
To further elucidate the experimental processes and the factors influencing the swelling capacity of this compound hydrogels, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and swelling measurement of this compound hydrogels.
Caption: Key factors influencing the swelling capacity of this compound hydrogels.
Conclusion
The water uptake and swelling capacity of this compound hydrogels are critical parameters that are primarily governed by the degree of benzyl esterification. By increasing the hydrophobic character of the hyaluronic acid backbone, the swelling ratio can be systematically controlled. This technical guide has provided a foundational understanding of these properties, along with detailed experimental protocols for their synthesis and characterization. For researchers and professionals in drug development and biomaterials science, a thorough understanding of these principles is essential for the rational design and successful application of this compound-based hydrogels. Further research into the precise quantitative relationships between the degree of esterification and swelling under various physiological conditions will continue to refine the application of these versatile biomaterials.
References
- 1. Synthesis and characterization of hyaluronic acid hydrogels crosslinked using a solvent-free process for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol efficiently measuring the swelling rate of hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining the Molecular Weight of Benzyl Hyaluronate Polymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of benzyl hyaluronate polymers. Given that this compound is a chemically modified derivative of hyaluronic acid (HA), the well-established analytical techniques for HA are adapted, with special considerations for the unique physicochemical properties of its benzyl ester form. This guide details the experimental protocols for the core analytical techniques, presents data in a structured format, and includes visualizations to clarify workflows and concepts.
Introduction to this compound and the Importance of Molecular Weight
This compound is a derivative of hyaluronic acid where the carboxylic acid groups are esterified with benzyl alcohol. This modification alters the polymer's solubility, making it less soluble in water and more soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][2] The molecular weight (MW) and its distribution (polydispersity) are critical quality attributes that significantly influence the material's mechanical properties, degradation rate, and biological performance, making accurate determination essential for research, development, and quality control.[3]
The key molecular weight averages discussed in this guide are:
-
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
-
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight species.
-
Z-average molecular weight (Mz): An average that is even more sensitive to high molecular weight molecules than Mw.
-
Polydispersity Index (PDI): A measure of the broadness of the molecular weight distribution, calculated as Mw/Mn.
Core Analytical Techniques for Molecular Weight Determination
The primary methods for determining the molecular weight of this compound are adapted from those used for hyaluronic acid and include Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Viscometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is the most powerful and widely used technique for determining the absolute molecular weight and size distribution of polymers without the need for column calibration with standards of the same polymer type.[4][5] The system separates molecules based on their hydrodynamic volume, and the MALS detector, in conjunction with a concentration detector (typically a differential refractive index, dRI, detector), determines the molar mass at each elution volume.[6]
A. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound polymer.
-
Dissolve the polymer in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 1-2 mg/mL. Note: Complete dissolution is crucial; gentle agitation or sonication may be required.
-
Filter the sample solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
B. Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system with a degasser, pump, and autosampler.
-
SEC Columns: A set of columns suitable for organic solvents and the expected molecular weight range of the polymer (e.g., Agilent PLgel MIXED-B or similar).
-
Mobile Phase: High-purity DMSO with 0.1 M NaNO₃ or another suitable salt to suppress any ionic interactions. The mobile phase must be filtered and thoroughly degassed.
-
Detectors:
-
Multi-Angle Light Scattering (MALS) detector.
-
Differential Refractive Index (dRI) detector.
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 100 µL.
-
Temperature: Column and detector compartments maintained at a constant temperature, typically 35-50°C, to ensure viscosity consistency.
C. Data Acquisition and Analysis:
-
Equilibrate the system with the mobile phase until stable baselines are achieved for all detectors.
-
Inject the prepared this compound sample.
-
Collect the data from the MALS and dRI detectors.
-
Process the data using specialized software (e.g., ASTRA from Wyatt Technology). The software will use the signals from the MALS and dRI detectors, along with the predetermined refractive index increment (dn/dc) value, to calculate the molecular weight averages (Mn, Mw, Mz), PDI, and radius of gyration (Rg) across the elution profile.
The refractive index increment (dn/dc) is a constant that relates the change in refractive index of a solution to the change in solute concentration. It is specific to the polymer, solvent, and temperature. An accurate dn/dc value is paramount for accurate Mw determination by MALS.
Quantitative data from SEC-MALS analysis should be summarized as shown in the table below. The following data is illustrative.
| Sample ID | Mn (kDa) | Mw (kDa) | Mz (kDa) | PDI (Mw/Mn) | Rg (nm) |
| This compound Batch A | 450 | 680 | 950 | 1.51 | 55 |
| This compound Batch B | 520 | 750 | 1100 | 1.44 | 62 |
| This compound Batch C | 480 | 710 | 1020 | 1.48 | 58 |
Viscometry
Viscometry provides the viscosity-average molecular weight (Mv) through the Mark-Houwink equation, which relates the intrinsic viscosity [η] to the molecular weight.[7] This method is less absolute than SEC-MALS but can be a valuable and cost-effective tool for routine analysis once the Mark-Houwink parameters are established.
A. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125, and 0.0625 mg/mL).
B. Instrumentation and Measurement:
-
Viscometer: An Ubbelohde or similar capillary viscometer.
-
Temperature Control: A constant temperature water bath (e.g., 25 ± 0.1°C).
-
Timer: A stopwatch with a precision of at least 0.1 seconds.
C. Procedure:
-
Measure the flow time of the pure solvent (t₀).
-
For each polymer dilution, measure the flow time (t).
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1).
-
Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c), where c is the concentration in g/dL.
D. Data Analysis (Huggins and Kraemer Plots):
-
Plot η_red versus concentration (Huggins plot) and η_inh versus concentration (Kraemer plot).
-
Extrapolate both plots to zero concentration. The y-intercept of both plots should converge to the intrinsic viscosity [η].
E. Molecular Weight Calculation (Mark-Houwink Equation): Use the Mark-Houwink equation: [η] = K * Mv^a
-
[η] is the experimentally determined intrinsic viscosity.
-
K and a are the Mark-Houwink constants specific to the this compound-solvent-temperature system.
The Mark-Houwink constants (K and a) for this compound in a specific solvent are likely not published. They must be determined by measuring the intrinsic viscosity of a series of well-characterized, narrow-PDI this compound standards with known molecular weights (determined by an absolute method like SEC-MALS). A log-log plot of [η] versus Mw will yield a straight line with the slope 'a' and the intercept related to 'K'.
| Sample ID | Intrinsic Viscosity [η] (dL/g) | Mark-Houwink K (x 10⁻⁴ dL/g) | Mark-Houwink a | Mv (kDa) |
| This compound Batch A | 2.85 | (To be determined) | (To be determined) | (Calculated) |
| This compound Batch B | 3.10 | (To be determined) | (To be determined) | (Calculated) |
| This compound Batch C | 2.98 | (To be determined) | (To be determined) | (Calculated) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the number-average molecular weight (Mn) by end-group analysis.[8] This method is most accurate for lower molecular weight polymers where the end-group signals are distinguishable from the repeating unit signals. For this compound, the benzyl group itself can potentially serve as an end-group if it's used to cap the chain, or its signal can be compared to a known initiator fragment. More commonly, the degree of benzylation can be confirmed.
A. Sample Preparation:
-
Dissolve 5-10 mg of the this compound polymer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
B. Instrumentation and Measurement:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
C. Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate the signal corresponding to the protons of the repeating monomer unit (e.g., the N-acetyl protons of the N-acetylglucosamine moiety).
-
Integrate the signal corresponding to a unique proton on the terminal end-group of the polymer chain.
-
The number-average degree of polymerization (DPn) can be calculated by comparing the integrals of the repeating unit and the end-group.
-
Calculate Mn using the formula: Mn = (DPn * MW_repeating_unit) + MW_end_groups
-
End-Group Identification: The success of this method depends on having a known and unique end-group with a signal that does not overlap with other signals in the spectrum.
-
Signal-to-Noise: For high molecular weight polymers, the concentration of end-groups is very low, making their signals difficult to detect and accurately integrate.
-
Degree of Esterification: ¹H NMR is also an excellent tool to determine the degree of benzylation by comparing the integral of the aromatic protons of the benzyl group to the integral of a proton on the hyaluronan backbone (e.g., the anomeric proton or the N-acetyl protons).[8]
Relationships Between Molecular Weight Averages
For a polydisperse polymer sample, the different molecular weight averages will have the following relationship. This relationship is a key concept in polymer characterization.
Conclusion
The determination of the molecular weight of this compound polymers is a critical step in their characterization for research and development. While direct protocols are scarce, adapting the robust methods used for hyaluronic acid provides a clear path forward. SEC-MALS is the gold standard for obtaining absolute molecular weight distributions, but requires the experimental determination of the dn/dc value. Viscometry offers a reliable method for routine analysis once calibrated, and NMR provides valuable information on the degree of substitution and can be used for Mn determination in certain cases. By carefully selecting the appropriate technique and considering the specific properties of this compound, researchers can obtain accurate and reproducible molecular weight data, enabling the development of novel biomaterials and therapeutics.
References
- 1. Hyaluronan Benzyl Ester as a Scaffold for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4851521A - Esters of hyaluronic acid - Google Patents [patents.google.com]
- 3. uef.sav.sk [uef.sav.sk]
- 4. agilent.com [agilent.com]
- 5. SEC-MALLS ANALYSIS OF HYALURONAN SIZE DISTRIBUTIONS MADE BY MEMBRANE-BOUND HYALURONAN SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed characterization of hyaluronan using aqueous size exclusion chromatography with triple detection and multiangle light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wyatt.com [wyatt.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Benzyl Hyaluronate Scaffolds for Cartilage Regeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Articular cartilage possesses a limited capacity for self-repair, posing a significant challenge in treating defects resulting from trauma or degenerative diseases like osteoarthritis. Tissue engineering strategies utilizing biodegradable scaffolds have emerged as a promising approach to promote cartilage regeneration. Benzyl hyaluronate, a derivative of hyaluronic acid (HA), is a biocompatible and biodegradable polymer that has shown great potential for cartilage tissue engineering. This document provides detailed application notes and protocols for the fabrication and characterization of this compound scaffolds for cartilage regeneration.
I. Scaffold Fabrication Techniques
This compound scaffolds can be fabricated into various architectures, such as non-woven fibrous meshes and porous sponges, to mimic the native extracellular matrix (ECM) of cartilage and support chondrocyte growth and differentiation. The most common commercially available this compound is HYAFF-11®, which is a benzyl ester derivative of hyaluronic acid.
Non-Woven Scaffold Fabrication via Electrospinning
Electrospinning is a widely used technique to produce nano- to micro-scale fibers that resemble the collagen fibrils in the native ECM.
Experimental Protocol:
-
Polymer Solution Preparation:
-
Dissolve this compound (e.g., HYAFF-11®) in a suitable solvent, such as a mixture of dimethylformamide (DMF) and chloroform, to achieve a desired concentration (e.g., 10-15% w/v).
-
Stir the solution gently at room temperature until the polymer is completely dissolved. The viscosity of the solution is a critical parameter for successful electrospinning.
-
-
Electrospinning Setup:
-
Load the polymer solution into a syringe fitted with a blunt-end needle (e.g., 22-gauge).
-
Place the syringe in a syringe pump to ensure a constant flow rate (e.g., 0.5-2.0 mL/h).
-
Position a grounded collector plate (e.g., aluminum foil) at a specific distance from the needle tip (e.g., 10-20 cm).
-
Apply a high voltage (e.g., 10-20 kV) to the needle tip.
-
-
Electrospinning Process:
-
Initiate the syringe pump and the high-voltage supply.
-
A Taylor cone will form at the needle tip, and a charged polymer jet will be ejected towards the collector.
-
The solvent evaporates during the transit, resulting in the deposition of fine, non-woven fibers on the collector.
-
Continue the process until a scaffold of the desired thickness is obtained.
-
-
Post-Processing:
-
Carefully detach the electrospun scaffold from the collector.
-
Dry the scaffold under vacuum to remove any residual solvent.
-
Sterilize the scaffold using ethylene oxide or gamma irradiation before cell culture.
-
Porous Sponge Fabrication via Freeze-Drying
Freeze-drying, or lyophilization, is a common method to create porous scaffolds with an interconnected pore structure, which is essential for cell infiltration and nutrient transport.
Experimental Protocol:
-
Polymer Solution Preparation:
-
Dissolve this compound in an appropriate solvent (e.g., 1,4-dioxane or a mixture of water and a co-solvent) to form a solution of desired concentration.
-
-
Porogen Incorporation (Optional but Recommended):
-
To control pore size and porosity, a porogen (e.g., sodium chloride crystals or paraffin microspheres of a specific size range) can be added to the polymer solution. The porogen-to-polymer ratio will determine the final porosity.
-
Disperse the porogen uniformly within the polymer solution.
-
-
Molding and Freezing:
-
Pour the polymer solution (with or without porogen) into a mold of the desired shape and size.
-
Freeze the solution at a controlled rate to a low temperature (e.g., -20°C to -80°C). The freezing rate can influence the pore morphology.
-
-
Lyophilization:
-
Transfer the frozen mold to a freeze-dryer.
-
Lyophilize the sample under vacuum for a sufficient period (e.g., 24-48 hours) to sublime the solvent, leaving behind a porous scaffold structure.
-
-
Porogen Leaching (if applicable):
-
If a porogen was used, immerse the scaffold in a solvent that dissolves the porogen but not the polymer (e.g., deionized water for NaCl).
-
Wash the scaffold extensively to ensure complete removal of the porogen.
-
-
Final Drying and Sterilization:
-
Freeze-dry the scaffold again to remove the washing solvent.
-
Sterilize the final porous sponge using an appropriate method.
-
II. Scaffold Characterization
Quantitative characterization of the fabricated scaffolds is crucial to ensure they possess the desired properties for cartilage regeneration.
Table 1: Quantitative Properties of this compound Scaffolds
| Property | Technique | Typical Values for Cartilage Regeneration |
| Porosity (%) | Liquid Displacement / Micro-CT | 80 - 95% |
| Pore Size (μm) | SEM / Micro-CT | 100 - 400 μm |
| Fiber Diameter (nm) | SEM (for electrospun scaffolds) | 500 - 2000 nm |
| Compressive Modulus (kPa) | Mechanical Testing Machine | 100 - 1000 kPa |
| Swelling Ratio (%) | Gravimetric Analysis | 500 - 1500% |
| Degradation Rate | In vitro degradation study | Tunable (weeks to months) |
III. Experimental Protocols for Biological Evaluation
Cell Seeding and Culture
Protocol:
-
Cell Source:
-
Isolate primary chondrocytes from articular cartilage biopsies or use mesenchymal stem cells (MSCs) from bone marrow or adipose tissue.
-
-
Scaffold Preparation:
-
Cut the sterilized this compound scaffold into the desired size (e.g., 5 mm diameter discs).
-
Pre-wet the scaffolds in a sterile culture medium for at least 30 minutes before cell seeding.
-
-
Cell Seeding:
-
Aspirate the pre-wetting medium from the scaffolds.
-
Seed the cells onto the scaffold at a high density (e.g., 1-5 x 10^6 cells per scaffold) in a small volume of medium to facilitate cell attachment.
-
Allow the cells to attach for 2-4 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Culture:
-
After the attachment period, add fresh chondrogenic differentiation medium to the culture wells.
-
Chondrogenic medium typically contains DMEM, 10% FBS (for initial expansion, then reduced or replaced with ITS+ supplement for differentiation), dexamethasone, ascorbate-2-phosphate, and growth factors such as TGF-β1 or TGF-β3 (e.g., 10 ng/mL).
-
Change the medium every 2-3 days.
-
Culture the cell-seeded constructs for up to 4-6 weeks.
-
Biochemical Analysis of Cartilage Matrix Formation
3.2.1 Glycosaminoglycan (GAG) Quantification (DMMB Assay)
Protocol:
-
Sample Digestion:
-
Rinse the cell-seeded scaffolds with phosphate-buffered saline (PBS).
-
Digest the scaffolds in a papain digestion buffer (125 µg/mL papain, 5 mM L-cysteine, 5 mM EDTA in PBS) at 60°C for 16-18 hours.
-
-
DMMB Assay:
-
Prepare a 1,9-dimethylmethylene blue (DMMB) solution.
-
Add a small aliquot of the digested sample to the DMMB solution in a 96-well plate.
-
Measure the absorbance at 525 nm immediately.
-
Use chondroitin sulfate as a standard to create a standard curve for GAG quantification.
-
Normalize the GAG content to the DNA content of the sample.
-
3.2.2 Total Collagen Quantification (Hydroxyproline Assay)
Protocol:
-
Sample Hydrolysis:
-
Take an aliquot of the papain-digested sample.
-
Hydrolyze the sample in 6 N HCl at 110°C for 18 hours.
-
-
Hydroxyproline Assay:
-
Neutralize the hydrolyzed samples.
-
Perform a colorimetric assay using chloramine-T and Ehrlich's reagent.
-
Measure the absorbance at 550 nm.
-
Use a known concentration of hydroxyproline to create a standard curve.
-
Calculate the total collagen content assuming that hydroxyproline constitutes approximately 13.5% of the total collagen weight.
-
Normalize the collagen content to the DNA content.
-
Gene Expression Analysis (RT-qPCR)
Protocol:
-
RNA Extraction:
-
Homogenize the cell-seeded scaffolds in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard RNA isolation kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or TaqMan probes for target genes.
-
Chondrogenic markers: SOX9, Aggrecan (ACAN), Collagen type II (COL2A1).
-
Hypertrophic marker: Collagen type X (COL10A1).
-
Fibroblastic marker: Collagen type I (COL1A1).
-
Use a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
IV. Signaling Pathways in this compound-Mediated Cartilage Regeneration
This compound scaffolds are not merely passive supports but actively participate in signaling events that promote chondrogenesis. The interaction of cells with the hyaluronic acid backbone of the scaffold, primarily through the CD44 receptor, triggers downstream signaling cascades.
TGF-β/BMP Signaling Pathway
Growth factors like Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Proteins (BMPs) are crucial for chondrogenic differentiation. Hyaluronic acid can potentiate the effects of these growth factors.
Caption: TGF-β/BMP signaling pathway in chondrogenesis.
Experimental Workflow for Evaluating Cartilage Regeneration
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound scaffolds in cartilage regeneration.
Caption: Experimental workflow for cartilage regeneration studies.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific parameters based on their experimental setup, cell source, and the specific type of this compound scaffold used.
Application Note: Standardized Cell Seeding Protocols for HYAFF® Non-Woven Meshes
Audience: Researchers, scientists, and drug development professionals in the field of tissue engineering and regenerative medicine.
Introduction HYAFF® is a family of biocompatible and biodegradable polymers derived from hyaluronic acid (HA), a natural component of the extracellular matrix (ECM). HYAFF® non-woven meshes are three-dimensional scaffolds with a high porosity and microfibrous structure, making them an attractive substrate for a variety of cell types in tissue engineering applications.[1][2] The architecture of these scaffolds facilitates cell adhesion, migration, proliferation, and the synthesis of new ECM components.[1] This document provides detailed protocols for the preparation and seeding of cells onto HYAFF® non-woven meshes, summarizes key quantitative data from published studies, and outlines standard methods for post-seeding analysis.
Key Experimental Data Summary
The successful engineering of tissue constructs is highly dependent on initial cell seeding parameters. The following tables summarize quantitative data from various studies utilizing HYAFF® non-woven meshes with different cell types and seeding techniques.
Table 1: Cell Seeding Densities and Adhesion Efficiency
| Cell Type | Scaffold Type | Seeding Density | Seeding Method | Adhesion/Retention Efficiency | Source |
|---|---|---|---|---|---|
| Rat Mesenchymal Stem Cells (rMSCs) | HYAFF®11 non-woven | 2 x 10⁶ cells/cm² | Static | ~96% after 24 hours | [1] |
| Human Venous Endothelial Cells | HYAFF®11 non-woven (pressed & unpressed) | 1 x 10⁶ cells/cm² | Static | ~94% after 24 hours | [3] |
| Human Mesenchymal Stem Cells (hMSCs) | HYAFF®-11 sponges | 60 x 10⁶ cells/mL | Vacuum-aided | >90% after 24 hours | [4] |
| Human Mesenchymal Stem Cells (hMSCs) | HYAFF®-11 sponges | 60 x 10⁶ cells/mL | Passive infiltration | ~45% after 24 hours (retention) | [4] |
| Early Endothelial Progenitor Cells (eEPCs) | HYAFF®11 non-woven | 1 x 10⁶ cells/cm² | Static | N/A |[5] |
Table 2: Cell Proliferation and Scaffold Coverage
| Cell Type | Scaffold Type | Initial Seeding Density | Culture Duration | Key Proliferation Outcome | Source |
|---|---|---|---|---|---|
| Rat Mesenchymal Stem Cells (rMSCs) | HYAFF®11 non-woven | 2 x 10⁶ cells/cm² | 21 days | Cells covered 40 ± 10% of the scaffold surface. | [1] |
| Human Venous Endothelial Cells | HYAFF®11 non-woven (pressed) | 1 x 10⁶ cells/cm² | 20 days | Formation of a complete endothelial monolayer. | [3] |
| Trophoblast-like ED27 cells | PET non-woven | 2-4 x 10⁷ cells/cm³ | N/A | Filtration seeding led to a prolonged proliferation period. |[6] |
Experimental Protocols
Protocol 1: Static Seeding of Mesenchymal Stem Cells (MSCs)
This protocol is a standard method for achieving reliable cell attachment on HYAFF® scaffolds under static conditions.
Materials:
-
HYAFF®11 non-woven meshes
-
Mesenchymal Stem Cells (MSCs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
12-well or 24-well tissue culture plates
-
Trypsin-EDTA
-
Sterile forceps
Methodology:
-
Scaffold Preparation:
-
Using sterile forceps, place a dry HYAFF®11 non-woven mesh disc into each well of a multi-well culture plate.
-
Pre-wet the scaffold by adding a sufficient volume of complete culture medium to cover it. Allow it to swell and fully hydrate inside a humidified incubator (37°C, 5% CO₂) for at least 2 hours. Aspirate the medium just before seeding.
-
-
Cell Preparation:
-
Culture MSCs to approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in a minimal volume of complete medium (e.g., 100-150 µL) to achieve a high concentration.[1][7]
-
-
Cell Seeding:
-
Cell Attachment:
-
Place the culture plate in a humidified incubator at 37°C with 5% CO₂ for 4 hours to allow for initial cell attachment.[1]
-
-
Long-term Culture:
Protocol 2: Vacuum-Assisted Seeding for High Cell Density
This method is designed to achieve a higher initial cell density and a more uniform spatial distribution throughout the scaffold, which is critical for applications like cartilage repair.[4]
Materials:
-
HYAFF®-11 sponges or thick non-woven meshes
-
Human Mesenchymal Stem Cells (hMSCs)
-
A vacuum seeding apparatus or a custom-built chamber that can hold the scaffold and apply a vacuum.
-
All other materials as listed in Protocol 1.
Methodology:
-
Scaffold and Cell Preparation:
-
Prepare the HYAFF® scaffolds and hMSCs as described in Protocol 1.
-
Resuspend the cells at a high density, for example, 60 x 10⁶ cells/mL.[4]
-
-
Vacuum Seeding Procedure:
-
Place the sterile, dry HYAFF® scaffold into the vacuum seeding chamber.
-
Pipette the high-density cell suspension directly onto the scaffold.
-
Apply a vacuum to the chamber. The pressure differential will rapidly draw the cell suspension into the porous structure of the scaffold.
-
Release the vacuum and allow the construct to sit for a short period (e.g., 15-30 minutes) to facilitate initial cell adhesion.
-
-
Post-Seeding Culture:
-
Carefully transfer the seeded scaffold to a new well in a culture plate or a bioreactor.
-
Add pre-warmed complete culture medium. For high-density cultures, a perfusion bioreactor system is recommended to improve nutrient transport.[8]
-
Culture the constructs, changing the medium as required.
-
Visualization of Workflows and Cellular Interactions
The following diagrams illustrate the experimental workflow and the biological processes occurring during cell seeding on HYAFF® scaffolds.
Caption: General experimental workflow for cell seeding on HYAFF® non-woven meshes.
Caption: Key cellular interactions with the HYAFF® non-woven scaffold.
Post-Seeding Analysis Protocols
Protocol 3: Scanning Electron Microscopy (SEM) for Morphology
Purpose: To visualize cell attachment, morphology, and distribution on the scaffold fibers.
Methodology:
-
Sample Fixation: At desired time points, rinse the cell-seeded scaffolds with PBS. Fix the constructs in a glutaraldehyde solution (e.g., 2.5% in cacodylate buffer) for at least 2 hours at 4°C.
-
Dehydration: Rinse the samples with buffer and then dehydrate through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%).
-
Drying: Perform critical point drying to preserve the three-dimensional structure.
-
Coating: Mount the dried scaffolds on aluminum stubs and sputter-coat them with a thin layer of gold or gold-palladium to make them conductive.[1]
-
Imaging: Examine the samples under a scanning electron microscope.
Protocol 4: Cell Viability and Proliferation (MTT Assay)
Purpose: To quantitatively assess cell metabolic activity, which is an indicator of cell viability and proliferation over time.
Methodology:
-
Preparation: At each time point, transfer the cell-seeded scaffolds to a new multi-well plate.
-
MTT Incubation: Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well, ensuring the scaffold is fully submerged. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Quantification: Transfer the colored solution to a 96-well plate and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
References
- 1. Mesenchymal stem cell interaction with a non-woven hyaluronan-based scaffold suitable for tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physico-chemical properties and degradability of non-woven hyaluronan benzylic esters as tissue engineering scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid Seeding Technique for the Assembly of Large Cell/Scaffold Composite Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of filtration seeding on cell density, spatial distribution, and proliferation in nonwoven fibrous matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for Sterilization of Benzyl Hyaluronate-Based Medical Devices
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzyl hyaluronate, a derivative of hyaluronic acid (HA), is a widely utilized biomaterial in medical devices due to its biocompatibility and biodegradability.[1][2][3][4] The terminal sterilization of these devices is a critical step to ensure patient safety by eliminating microbial contamination.[5] However, the sterilization process itself can impact the physicochemical properties and, consequently, the performance and biocompatibility of the this compound-based material.[5][6] These application notes provide a comprehensive overview of common sterilization methods and their effects on this compound, along with detailed protocols for evaluating the post-sterilization properties of the medical devices.
The selection of an appropriate sterilization method is paramount and must be carefully considered based on the material properties and the intended application of the device. The primary methods discussed are steam sterilization (autoclaving), ethylene oxide (EtO) sterilization, and gamma irradiation.
Comparison of Sterilization Methods
The choice of sterilization method for this compound-based medical devices involves a trade-off between sterilization efficacy and the potential for material degradation. The following table summarizes the key effects of common sterilization methods on hyaluronic acid and its derivatives. While specific data for this compound is limited, the trends observed for hyaluronic acid are generally applicable.
| Sterilization Method | Mechanism of Action | Impact on this compound Properties | Advantages | Disadvantages |
| Steam Sterilization (Autoclave) | Uses saturated steam under high pressure and temperature to denature proteins and kill microorganisms.[7][8][9] | High risk of degradation: Significant decrease in molecular weight and viscosity.[10] Can lead to loss of mechanical integrity. | Nontoxic, inexpensive, and rapid.[9] | Not suitable for heat-sensitive materials.[8] Can cause significant degradation of the polymer. |
| Ethylene Oxide (EtO) Sterilization | Alkylation of microbial DNA and proteins, preventing cell reproduction.[11] | Lower risk of degradation: Generally preserves the physicochemical properties better than steam or gamma irradiation.[12] | Highly effective for a wide range of materials, including heat- and moisture-sensitive ones.[13][14] Good penetration into complex geometries. | EtO is toxic and carcinogenic, requiring a lengthy aeration process to remove residues.[11] |
| Gamma Irradiation | Uses cobalt-60 to generate high-energy photons that ionize molecules, damaging microbial DNA.[15] | Moderate risk of degradation: Causes chain scission, leading to a decrease in molecular weight and viscosity.[16][17][18] The extent of degradation is dose-dependent.[16][19] | High penetration, effective for terminally packaged devices. No toxic residues.[20] | Can cause significant degradation of some polymers.[6] Requires specialized facilities. |
Recommended Sterilization Method
For this compound-based medical devices, Ethylene Oxide (EtO) sterilization is generally the most recommended method due to its lower impact on the material's physicochemical properties compared to steam and gamma irradiation. However, careful validation of the EtO cycle and aeration process is crucial to ensure the removal of toxic residues to safe levels as defined by ISO 10993-7.
Experimental Protocols
The following are detailed protocols for the sterilization and subsequent evaluation of this compound-based medical devices, based on international standards.
Protocol 1: Ethylene Oxide (EtO) Sterilization
This protocol is based on the principles outlined in ISO 11135.[13]
Objective: To sterilize this compound-based medical devices using ethylene oxide gas while minimizing material degradation.
Materials:
-
Packaged this compound-based medical devices
-
Biological indicators (e.g., spores of Bacillus atrophaeus)
-
EtO sterilizer
-
Aeration chamber
-
Controlled environment for packaging
Procedure:
-
Pre-conditioning: Place the packaged devices in a pre-conditioning chamber at 30-60°C with a relative humidity of 40-80% for a defined period to allow the material to reach equilibrium.[11]
-
Sterilization Cycle:
-
Transfer the pre-conditioned devices to the EtO sterilizer.
-
Evacuate the chamber to a specified pressure.
-
Introduce steam to achieve the desired relative humidity.
-
Introduce EtO gas to a concentration of 450-1200 mg/L.[11]
-
Maintain the temperature between 37-63°C for an exposure time of 1-6 hours.[11]
-
The exact parameters (gas concentration, temperature, humidity, and time) must be validated for the specific device to achieve a Sterility Assurance Level (SAL) of 10-6.
-
-
Post-sterilization Aeration:
-
Evacuate the EtO gas from the chamber.
-
Perform a series of air washes to remove residual EtO.
-
Transfer the devices to an aeration chamber.
-
Aerate the devices at a specified temperature (e.g., 50-60°C) for a sufficient duration (typically 8-12 hours or longer) to reduce EtO and ethylene chlorohydrin (ECH) residues to below the limits specified in ISO 10993-7.[11]
-
Protocol 2: In Vitro Cytotoxicity Testing (ISO 10993-5)
Objective: To assess the potential of the sterilized this compound-based medical device to cause a cytotoxic effect.[21][22]
Materials:
-
Sterilized this compound device
-
Mammalian cell line (e.g., L929 mouse fibroblasts)
-
Cell culture medium (e.g., MEM with 10% fetal bovine serum)
-
Positive control (e.g., organotin-stabilized PVC)
-
Negative control (e.g., high-density polyethylene)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Extract Preparation (Elution Test):
-
Aseptically place a sample of the sterilized device into cell culture medium at a ratio of surface area to volume as specified in ISO 10993-12.
-
Incubate the sample in the medium at 37°C for 24-72 hours.[23]
-
Prepare extracts from positive and negative controls in the same manner.
-
-
Cell Culture:
-
Seed L929 cells in a 96-well plate and incubate until they reach sub-confluency.
-
-
Exposure:
-
Remove the culture medium from the cells and replace it with the prepared extracts from the test sample, positive control, and negative control.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Cytotoxicity:
-
Evaluate cell viability using a quantitative assay (e.g., MTT, XTT).
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[24]
-
Protocol 3: Hemocompatibility Testing (ISO 10993-4)
Objective: To evaluate the effects of the sterilized device on blood components.[25][26][27]
Materials:
-
Sterilized this compound device
-
Fresh human blood collected with an appropriate anticoagulant
-
Positive and negative control materials
-
Spectrophotometer
-
Coagulation analyzer
Procedure:
-
Thrombosis (In Vitro):
-
Incubate the test material with fresh blood or plasma under controlled conditions.
-
Visually inspect for thrombus formation.
-
Quantify thrombus formation by gravimetric analysis or by measuring a specific blood component depleted in the thrombus.
-
-
Coagulation:
-
Incubate the test material with citrated plasma.
-
Measure the activated partial thromboplastin time (aPTT) and prothrombin time (PT) using a coagulation analyzer.[25]
-
-
Hemolysis (Direct Contact):
-
Incubate the test material directly with a diluted suspension of red blood cells.
-
Centrifuge the samples and measure the absorbance of the supernatant at a wavelength specific for hemoglobin using a spectrophotometer.
-
Calculate the percentage of hemolysis relative to a positive control (water) and a negative control (saline).
-
Protocol 4: In Vivo Implantation Testing (ISO 10993-6)
Objective: To assess the local pathological effects on living tissue after implantation of the sterilized device.[28][29]
Materials:
-
Sterilized this compound device
-
Surgical instruments
-
Animal model (e.g., rabbit, rat)
-
Negative control implant material
-
Histological processing reagents and equipment
Procedure:
-
Implantation:
-
Under anesthesia and aseptic conditions, surgically implant the sterilized test device into the appropriate tissue site (e.g., subcutaneous, intramuscular) of the animal model.[30]
-
Implant the negative control material in a contralateral site.
-
-
Observation Period:
-
Monitor the animals for signs of local or systemic reactions over a defined period (e.g., 1, 4, 12 weeks).
-
-
Histopathological Evaluation:
-
At the end of the observation period, euthanize the animals and explant the implant sites with the surrounding tissue.
-
Process the tissues for histological examination (e.g., H&E staining).
-
A qualified pathologist should evaluate and score the local tissue response, including inflammation, fibrosis, necrosis, and neovascularization, comparing the test site to the control site.[29][30]
-
Visualizations
Logical Relationship of Sterilization and Biocompatibility Assessment
References
- 1. Hyaluronan benzyl ester as a scaffold for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of this compound membranes as potential wound dressings: evaluation of water vapour and gas permeabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semisynthetic resorbable materials from hyaluronan esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyaluronan Benzyl Ester as a Scaffold for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogel Sterilization Methods and Their Impact on Properties — Comparative Study and SOPs [eureka.patsnap.com]
- 6. Terminal sterilization of alginate hydrogels: Efficacy and impact on mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steam Sterilization for Medical Devices: How it Works, ISO 17665, and Comparison to Other Methods [lso-inc.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Steam Sterilization | Infection Control | CDC [cdc.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Ethylene Oxide "Gas" Sterilization | Infection Control | CDC [cdc.gov]
- 12. Effect of Ethylene Oxide Sterilization on Polyvinyl Alcohol Hydrogel Compared with Gamma Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. greenlight.guru [greenlight.guru]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effects of Gamma Radiation on the Sterility Assurance, Antibacterial Ability, and Biocompatibility of Impregnated Hydrogel Macrosphere Protein and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gamma-Irradiation-Prepared Low Molecular Weight Hyaluronic Acid Promotes Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural and antioxidant properties of gamma irradiated hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. starfishmedical.com [starfishmedical.com]
- 20. ebeammachine.com [ebeammachine.com]
- 21. dent.chula.ac.th [dent.chula.ac.th]
- 22. mdcpp.com [mdcpp.com]
- 23. mddionline.com [mddionline.com]
- 24. seleon.com [seleon.com]
- 25. mddionline.com [mddionline.com]
- 26. nhiso.com [nhiso.com]
- 27. scribd.com [scribd.com]
- 28. mdcpp.com [mdcpp.com]
- 29. nano-test.de [nano-test.de]
- 30. An Effective Translation: The Development of Hyaluronan-Based Medical Products From the Physicochemical, and Preclinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Benzyl Hyaluronate Hydrogels
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl hyaluronate, an ester derivative of hyaluronic acid (HA), is a promising biomaterial for applications in tissue engineering, regenerative medicine, and drug delivery.[1][2][3] Its hydrogels combine the inherent biocompatibility, biodegradability, and bioactivity of HA with modified physicochemical properties conferred by the benzyl groups.[1][2] Accurate characterization of the hydrogel's microstructure and chemical composition is critical for understanding its performance, ensuring quality control, and predicting its in vivo behavior. This document provides detailed protocols for the characterization of this compound hydrogels using Scanning Electron Microscopy (SEM) for morphological analysis and Fourier-Transform Infrared Spectroscopy (FTIR) for chemical structural verification.
Morphological Characterization using Scanning Electron Microscopy (SEM)
SEM is a powerful technique for visualizing the surface topography and internal microstructure of hydrogels at high resolution.[4] For this compound hydrogels, SEM analysis reveals key features such as pore size, porosity, interconnectivity, and fiber network structure, which are crucial for nutrient transport, cell infiltration, and drug release kinetics.[4][5] The typical morphology of a cross-linked HA-based hydrogel is a porous, often honeycomb-like or fibrous network structure.[5]
Experimental Protocol: SEM Analysis
Objective: To visualize the surface and cross-sectional morphology of this compound hydrogels.
Materials:
-
This compound hydrogel samples
-
Liquid nitrogen
-
Deionized water
-
Ethanol (graded series: 50%, 70%, 90%, 100%)
-
Hexamethyldisilazane (HMDS) or Critical Point Dryer
-
SEM stubs
-
Carbon adhesive tabs
-
Sputter coater with a gold or gold-palladium target
Protocol Steps:
-
Sample Preparation (Lyophilization):
-
Cut the hydrated this compound hydrogel into small pieces (e.g., 5x5x2 mm).
-
Flash-freeze the samples by plunging them into liquid nitrogen until boiling ceases.[6] This rapid freezing minimizes the formation of large ice crystals that can disrupt the native microstructure.[4]
-
Transfer the frozen samples to a pre-cooled lyophilizer (freeze-dryer).
-
Lyophilize the samples for 24-48 hours, or until all the water has sublimated and the samples are completely dry.[2]
-
-
Alternative Dehydration:
-
For chemical fixation, immerse samples in a graded series of ethanol (e.g., 50%, 70%, 90%, 100%) for 15-30 minutes each to gradually replace water with ethanol.[7]
-
Following dehydration, perform critical point drying to remove the ethanol without causing the structure to collapse due to surface tension.
-
-
Mounting:
-
Carefully fracture the dried hydrogel sample with a sterile scalpel to expose a fresh cross-section.
-
Mount the fractured sample onto an aluminum SEM stub using a double-sided carbon adhesive tab. Ensure both the top surface and the fractured cross-section are visible if desired.
-
-
Sputter Coating:
-
Place the mounted samples into a sputter coater.
-
Coat the samples with a thin layer (e.g., 10-20 nm) of a conductive material like gold or gold-palladium. This coating prevents charging of the specimen surface by the electron beam.
-
-
Imaging:
-
Load the coated sample into the SEM chamber.
-
Operate the SEM at an appropriate accelerating voltage (e.g., 5-15 kV) and working distance.
-
Capture images of the hydrogel surface and cross-section at various magnifications to observe the overall porous structure and the detailed fiber network.
-
Data Presentation: Morphological Characteristics
The quantitative data obtained from SEM images can be summarized as follows:
| Parameter | Description | Typical Values (for HA-based hydrogels) | This compound Data |
| Mean Pore Size (µm) | The average diameter of the pores within the hydrogel matrix. | 50 - 300 µm[8] | User to input data |
| Porosity (%) | The fraction of void space in the hydrogel. | Highly variable | User to input data |
| Morphology | Qualitative description of the hydrogel structure. | Fibrous, porous, honeycomb-like, interconnected[5] | User to input data |
Note: Specific values for this compound hydrogels will depend on the synthesis method, crosslinking density, and polymer concentration.
Chemical Characterization using Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a non-destructive technique used to identify the functional groups present in a sample, confirming the chemical structure of the this compound and verifying successful crosslinking.[9] The FTIR spectrum of this compound will show characteristic peaks from the hyaluronic acid backbone, along with specific peaks indicating the presence of the benzyl ester group.
Experimental Protocol: FTIR Analysis
Objective: To identify the characteristic functional groups of this compound and confirm its chemical structure.
Materials:
-
Lyophilized this compound hydrogel
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press for pellet making
-
FTIR spectrometer with a detector (e.g., DTGS)
Protocol Steps:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the lyophilized this compound sample and the KBr powder in an oven to remove any residual moisture, which can interfere with the IR spectrum (especially in the -OH region).
-
Weigh approximately 1-2 mg of the hydrogel sample and 100-200 mg of KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
-
Transfer the powder to a pellet-forming die and press it using a hydraulic press at approximately 8-10 tons for several minutes to form a thin, transparent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample chamber to subtract contributions from atmospheric CO2 and water vapor.
-
Collect the sample spectrum. Typically, spectra are recorded over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[10][11] Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.[10]
-
-
Data Analysis:
-
Process the spectrum using the spectrometer software (e.g., baseline correction, smoothing).
-
Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
-
Data Presentation: FTIR Peak Assignments
The expected FTIR peaks for this compound are summarized below.
| Wavenumber (cm⁻¹) | Assignment | Source Group | Reference |
| ~3400 (broad) | O-H stretching vibrations | Hydroxyl groups of HA backbone | [10][11] |
| ~2900 | C-H stretching | CH₂ groups of HA backbone | [11] |
| ~1735 | C=O stretching | Ester carbonyl of benzyl group | Inferred |
| ~1640 | C=O stretching (Amide I) | N-acetyl group of HA backbone | [10] |
| ~1560 | N-H bending (Amide II) | N-acetyl group of HA backbone | |
| ~1410 | C-O symmetric stretching | Carboxylate group (unesterified) | |
| ~1150 - 1030 | C-O-C stretching | Glycosidic linkages of HA backbone | [10] |
| ~700-750 & ~690 | C-H out-of-plane bending | Aromatic ring of benzyl group | Inferred |
Note: The presence of the strong ester carbonyl peak at ~1735 cm⁻¹ is a key indicator of successful benzylation.
Visualizations
Below are diagrams illustrating the experimental workflows for SEM and FTIR characterization.
Caption: Workflow for SEM analysis of this compound hydrogels.
Caption: Workflow for FTIR analysis of this compound hydrogels.
References
- 1. Hyaluronan Benzyl Ester as a Scaffold for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Hyaluronic Acid-Based Hydrogel Design in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 9. scielo.br [scielo.br]
- 10. sciforschenonline.org [sciforschenonline.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Controlled Drug Release Studies Using Benzyl Hyaluronate Microspheres
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of benzyl hyaluronate microspheres for controlled drug release applications.
Introduction
This compound, an esterified derivative of hyaluronic acid (HA), offers a promising platform for the controlled delivery of therapeutic agents. The benzyl ester groups enhance the polymer's hydrophobicity, allowing for the formulation of microspheres that can encapsulate a variety of drugs and release them in a sustained manner. Hyaluronic acid itself is a naturally occurring polysaccharide with excellent biocompatibility, biodegradability, and non-immunogenicity, making its derivatives ideal for biomedical applications.[1] Furthermore, HA can interact with cell surface receptors like CD44, which are often overexpressed in tumor cells, opening avenues for targeted drug delivery.[1][2]
These notes will focus on this compound microspheres, specifically those derived from Hyaff™ materials (esterified HA), and will detail the solvent evaporation method for their preparation, characterization techniques, and protocols for in vitro drug release studies.
Data Summary
The following tables summarize quantitative data obtained from studies on this compound microspheres (Hyaff-11p50, where 50% of the carboxyl groups are esterified with benzyl alcohol) for controlled drug release.
| Parameter | Value | Reference |
| Polymer | Hyaff-11p50 (this compound) | [2] |
| Preparation Method | Solvent Evaporation | [2] |
| Mean Diameter (unloaded) | 6.4 µm | [2] |
| Recovery | 90% (w/w) | [2] |
| Morphology | Spherical, no aggregates | [2] |
Table 1: Physicochemical Properties of Unloaded this compound Microspheres
| Model Drug | Encapsulation Yield | Effect on Mean Diameter | Release Kinetics | Reference |
| Cromolyn sodium salt | High | Increase | Controlled, diffusion-based | [2] |
| Metronidazole | High | Increase | Controlled, diffusion-based | [2] |
| Prednisolone hemisuccinate sodium salt | High | Increase | Controlled, diffusion-based | [2] |
Table 2: Drug Loading and Release Characteristics of this compound Microspheres
Experimental Protocols
Protocol 1: Preparation of this compound Microspheres by Solvent Evaporation
This protocol describes the water-in-oil (w/o) emulsion solvent evaporation technique for preparing this compound microspheres.[2][3]
Materials:
-
This compound (e.g., Hyaff-11p50)
-
Drug to be encapsulated
-
Deionized water
-
Mineral oil (or other suitable oil phase)
-
Surfactant (e.g., Span 85)
-
Organic solvent for washing (e.g., n-hexane)
-
Mechanical stirrer
Procedure:
-
Prepare the Aqueous Phase (Dispersed Phase):
-
Dissolve the this compound polymer in deionized water to the desired concentration (e.g., 3% w/v).[2]
-
If encapsulating a hydrophilic drug, dissolve it in this aqueous polymer solution.
-
-
Prepare the Oil Phase (Continuous Phase):
-
Form the Emulsion:
-
Solvent Evaporation:
-
Allow the emulsion to stir, typically at room temperature, for a sufficient time to allow the water to evaporate, leading to the formation of solid microspheres. This process can be accelerated by controlled heating or applying a vacuum.
-
-
Harvest and Wash the Microspheres:
-
Collect the microspheres by filtration or centrifugation.
-
Wash the collected microspheres multiple times with an organic solvent like n-hexane to remove the residual oil and surfactant.
-
-
Drying:
-
Dry the washed microspheres, for instance, in a desiccator under vacuum, until a constant weight is achieved.
-
-
Storage:
-
Store the dried microspheres in a cool, dry place.
-
Protocol 2: Characterization of this compound Microspheres
1. Particle Size and Morphology Analysis:
-
Method: Scanning Electron Microscopy (SEM) is a common method to visualize the surface morphology and determine the size of the microspheres.[4]
-
Procedure:
-
Mount a small sample of the dried microspheres onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.
-
Image the microspheres under the SEM at various magnifications.
-
Use the SEM software to measure the diameters of a statistically significant number of microspheres (e.g., >100) to determine the mean particle size and size distribution.
-
2. Drug Loading and Encapsulation Efficiency:
-
Definition:
-
Drug Loading (%): (Mass of drug in microspheres / Total mass of microspheres) x 100
-
Encapsulation Efficiency (%): (Mass of drug in microspheres / Initial mass of drug used) x 100[5]
-
-
Procedure:
-
Accurately weigh a sample of the drug-loaded microspheres.
-
Disrupt the microspheres to release the encapsulated drug. This can be achieved by dissolving the microspheres in a suitable solvent in which the drug is also soluble.
-
Quantify the amount of drug in the resulting solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the drug loading and encapsulation efficiency using the formulas above.
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical method for evaluating the in vitro release of a drug from the prepared microspheres.
Materials:
-
Drug-loaded this compound microspheres
-
Phosphate-buffered saline (PBS) or other relevant release medium
-
Shaking water bath or incubator
-
Centrifuge tubes
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Accurately weigh a specific amount of drug-loaded microspheres and place them into a centrifuge tube.
-
Add a known volume of the release medium (e.g., PBS, pH 7.4) to the tube.
-
Place the tubes in a shaking water bath or incubator at a physiological temperature (e.g., 37°C) and a constant agitation speed.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and so on), withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Centrifuge the collected samples to pellet any suspended particles.
-
Analyze the supernatant for the drug concentration using a suitable analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile. Mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) can be applied to the release data to understand the release mechanism.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Characteristics of Microparticles Based on Resorbable Polyhydroxyalkanoates Loaded with Antibacterial and Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 약물 전달 FAQ [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrospinning Benzyl Hyaluronate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a benzyl hyaluronate (HA-Bz) solution and the subsequent electrospinning process to fabricate nanofibers. This document is intended for researchers in materials science, biomedical engineering, and drug delivery.
Introduction
This compound, a hydrophobic derivative of hyaluronic acid (HA), has garnered significant interest for biomedical applications due to its improved processability and biocompatibility.[1] Electrospinning is a versatile technique used to produce nanofibrous scaffolds that mimic the native extracellular matrix (ECM), making them ideal for tissue engineering, wound healing, and drug delivery applications.[1] However, the electrospinning of native hyaluronic acid is challenging due to its high viscosity in aqueous solutions.[2][3] Benzyl esterification of HA reduces its hydrophilicity, allowing it to be dissolved in organic solvents, which facilitates the electrospinning process.[1]
This document outlines the materials, equipment, and a step-by-step protocol for preparing a this compound solution and fabricating nanofibers via electrospinning.
Quantitative Data Summary
The following tables summarize the key parameters for the preparation of the this compound solution and the electrospinning process. These values are based on findings from related studies on hyaluronic acid and its derivatives and should be considered as a starting point for optimization.
Table 1: this compound Solution Preparation Parameters
| Parameter | Value/Range | Notes |
| Polymer | This compound (HA-Bz) | Degree of esterification can influence solubility and spinnability. A 72% degree of esterification has been reported.[1] |
| Solvent System | Dimethyl sulfoxide (DMSO) / Deionized Water | A 1:1 (v/v) mixture is a good starting point. Pure DMSO can also be used. |
| Concentration | 1.5 - 2.5% (w/v) | The optimal concentration depends on the molecular weight of the HA-Bz and the desired fiber morphology. |
| Dissolution Time | 12 - 24 hours | Stirring at room temperature is recommended to ensure complete dissolution. |
| Stirring Method | Magnetic stirrer | Gentle to moderate stirring is advised to avoid polymer degradation. |
Table 2: Electrospinning Parameters for this compound
| Parameter | Value/Range | Notes |
| Applied Voltage | 15 - 28 kV | Higher voltages can lead to a decrease in fiber diameter, but excessive voltage may cause solution jet instability.[4][5] |
| Flow Rate | 0.2 - 1.0 mL/h | A lower flow rate generally results in smaller fiber diameters and allows for complete solvent evaporation.[6][7] |
| Spinneret-to-Collector Distance | 10 - 20 cm | This distance needs to be sufficient for the solvent to evaporate before the fibers reach the collector. |
| Collector Type | Stationary or rotating metal plate/drum | A rotating collector can be used to obtain aligned fibers. |
| Needle Gauge | 20 - 25 G | The inner diameter of the needle can affect the flow rate and the initial jet diameter. |
| Ambient Temperature | 20 - 25 °C | Temperature can affect solvent evaporation rate and solution viscosity. |
| Relative Humidity | 30 - 50% | High humidity can affect the morphology of the electrospun fibers. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the preparation of the this compound solution and the electrospinning process.
Materials
-
This compound (HA-Bz) powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Deionized (DI) water
-
Magnetic stirrer and stir bars
-
Glass vials or beakers
-
Syringes (5 mL or 10 mL)
-
Blunt-end needles (20-25 gauge)
-
Electrospinning apparatus
-
Aluminum foil
Protocol for Preparation of this compound Solution
-
Solvent Preparation: If using a mixed solvent system, prepare a 1:1 (v/v) mixture of DMSO and deionized water. For example, to prepare 10 mL of the solvent, mix 5 mL of DMSO with 5 mL of DI water.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder to achieve a final concentration in the range of 1.5 - 2.5% (w/v). For example, to prepare a 2% (w/v) solution in 10 mL of solvent, weigh 0.2 g of HA-Bz.
-
Dissolution: Add the weighed HA-Bz powder to the solvent in a glass vial or beaker containing a magnetic stir bar.
-
Stirring: Place the vial on a magnetic stirrer and stir the solution at a gentle to moderate speed at room temperature.
-
Complete Dissolution: Allow the solution to stir for 12-24 hours, or until the HA-Bz is completely dissolved and the solution appears homogeneous. Visually inspect the solution to ensure there are no undissolved particles.
-
Loading the Syringe: Once fully dissolved, load the this compound solution into a syringe. Ensure there are no air bubbles in the syringe, as they can disrupt the electrospinning process. Attach a blunt-end needle to the syringe.
Protocol for Electrospinning of this compound Solution
-
Setup of the Electrospinning Apparatus:
-
Place the syringe loaded with the HA-Bz solution into the syringe pump of the electrospinning apparatus.
-
Position the collector, covered with a fresh sheet of aluminum foil, at the desired distance (10-20 cm) from the needle tip.
-
Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.
-
-
Setting the Parameters:
-
Set the syringe pump to the desired flow rate (e.g., 0.5 mL/h).
-
Set the high-voltage power supply to the desired voltage (e.g., 20 kV).
-
-
Initiating Electrospinning:
-
Start the syringe pump to initiate a steady flow of the polymer solution.
-
Turn on the high-voltage power supply. A Taylor cone should form at the tip of the needle, and a polymer jet will be ejected towards the collector.
-
-
Fiber Deposition: Allow the electrospinning process to proceed for the desired duration to obtain a nanofiber mat of the required thickness.
-
Completion and Collection:
-
Once the desired thickness is achieved, turn off the high-voltage power supply and then the syringe pump.
-
Carefully remove the aluminum foil with the deposited this compound nanofiber mat from the collector.
-
-
Drying: Place the nanofiber mat in a vacuum oven or a desiccator at room temperature for at least 24 hours to ensure the complete removal of any residual solvent.
Visualizations
The following diagrams illustrate the key workflows described in this document.
Caption: Workflow for this compound Solution Preparation and Electrospinning.
Caption: Key Factors Influencing Nanofiber Morphology in Electrospinning.
References
- 1. Electrospun Hyaluronan Nanofiber Membrane Immobilizing Aromatic Doxorubicin as Therapeutic and Regenerative Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sisweb.com [sisweb.com]
- 4. Frontiers | Hyaluronic acid-based nanofibers: Electrospun synthesis and their medical applications; recent developments and future perspective [frontiersin.org]
- 5. Hyaluronic acid-based nanofibers: Electrospun synthesis and their medical applications; recent developments and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Implantation of Benzyl Hyaluronate Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo implantation of benzyl hyaluronate scaffolds, a promising biomaterial for tissue engineering and regenerative medicine. The following protocols and data are compiled from various preclinical studies to assist in the design and execution of in vivo experiments.
Introduction to this compound Scaffolds
This compound, a derivative of hyaluronic acid (HA), is a biocompatible and biodegradable polymer with tunable degradation rates, making it an excellent candidate for tissue engineering scaffolds.[1][2][3][4][5] By esterifying the carboxyl groups of glucuronic acid with benzyl alcohol, the solubility of HA is significantly reduced, allowing for the fabrication of various three-dimensional structures such as sponges, non-woven fabrics, tubes, and membranes.[2][4][5] These scaffolds have been successfully utilized in the regeneration of skin, cartilage, bone, ligaments, nerves, and vascular tissues.[1][2] The degradation of this compound releases hyaluronic acid, which is known to be angiogenic, further promoting tissue repair.[1][2]
Quantitative Data Summary
The in vivo performance of this compound scaffolds has been evaluated in various animal models. Key quantitative data from these studies are summarized below for comparative analysis.
Table 1: In Vivo Degradation and Cellular Infiltration of this compound Scaffolds in Rats
| Time Point | Implantation Site | Degradation | Cellular Infiltration | Key Cell Types Observed | Fibrous Capsule Formation |
| 1-2 Weeks | Subcutaneous & Intramuscular | Minimal | Partial | Macrophages, Lymphocytes | Minimal to none |
| 4 Weeks | Subcutaneous & Intramuscular | Minimal | Complete | Macrophages, Lymphocytes | Minimal to none |
| 8-12 Weeks | Subcutaneous & Intramuscular | Minimal | Stable | Macrophages, Lymphocytes | Minimal to none |
| 26 Weeks | Subcutaneous & Intramuscular | Observable | Stable | Macrophages, Lymphocytes, some Adipocytes | Minimal to none |
Source: Data synthesized from studies on HYAFF11 sponges implanted in rats.[1][6]
Table 2: Tissue Response to this compound Scaffolds in Various Animal Models
| Animal Model | Implantation Site | Scaffold Type | Key Findings | Time to Resorption | Reference |
| Rabbit | Knee Cartilage Defect | HYAFF11® Sponge | No inflammatory reaction; chondrocyte differentiation. | Almost complete at 4 months | [2] |
| Rat | Abdominal Aorta | HYAFF11® Tube | Complete endothelialization; vascular wall regeneration. | N/A | [2] |
| Nude Mice | Subcutaneous | HYAFF-based Sponges | Supported differentiation of human adipocyte precursor cells. | N/A | [1] |
| Rat | Intervertebral Disc | HA Hydrogel | Alleviated nociceptive behavior and suppressed inflammatory markers. | N/A | [7] |
Experimental Protocols
The following are detailed protocols for the key experiments involving the in vivo implantation of this compound scaffolds.
Protocol for Subcutaneous and Intramuscular Implantation in a Rat Model
This protocol is adapted from studies investigating the biocompatibility and tissue integration of this compound sponges.[1][6]
Materials:
-
This compound scaffolds (e.g., HYAFF11® sponges)
-
Adult rats (e.g., Sprague-Dawley)
-
General anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Suture materials (e.g., 4-0 absorbable and non-absorbable sutures)
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using a calibrated vaporizer with isoflurane. Shave the dorsal and hindlimb areas and disinfect the skin with an antiseptic solution.
-
Subcutaneous Implantation:
-
Make a 1-2 cm longitudinal incision through the skin on the dorsum.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert the sterile this compound scaffold into the pocket.
-
Close the skin incision with non-absorbable sutures.
-
-
Intramuscular Implantation:
-
Make a 1-2 cm incision through the skin and fascia overlying the target muscle (e.g., biceps femoris).
-
Create a pocket within the muscle fibers by blunt dissection.
-
Place the sterile scaffold within the muscle pocket.
-
Close the muscle fascia with absorbable sutures and the skin with non-absorbable sutures.
-
-
Post-Operative Care:
-
Explantation and Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 26 weeks), euthanize the animals.
-
Carefully excise the implants along with the surrounding tissue.
-
Fix the samples in 10% neutral buffered formalin for histological analysis.
-
Process the samples for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin, Van Gieson).
-
Protocol for Cartilage Defect Model in a Rabbit Knee
This protocol is based on studies evaluating the chondrogenic potential of this compound scaffolds.[2]
Materials:
-
This compound scaffolds (e.g., HYAFF11®)
-
Adult rabbits (e.g., New Zealand White)
-
General and local anesthetics
-
Surgical drill
-
Surgical instruments for orthopedic surgery
-
Saline solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the rabbit and prepare the knee joint in a sterile manner.
-
Surgical Procedure:
-
Perform a medial parapatellar arthrotomy to expose the knee joint.
-
Create a full-thickness cylindrical chondral defect in the patellar groove of the femur using a surgical drill.
-
Irrigate the defect with sterile saline to remove any debris.
-
Press-fit the sterile this compound scaffold into the defect. The scaffold can be pre-seeded with chondrocytes or mesenchymal stem cells if required.
-
Close the joint capsule, subcutaneous tissue, and skin in layers.
-
-
Post-Operative Care:
-
Administer analgesics and antibiotics as prescribed.
-
Allow for partial weight-bearing initially, with a gradual return to full activity.
-
Monitor for any signs of lameness, swelling, or infection.
-
-
Evaluation:
-
At the study endpoint (e.g., 4 months), euthanize the animal.
-
Harvest the distal femur for macroscopic and histological evaluation of cartilage repair.
-
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways associated with the in vivo implantation of this compound scaffolds.
Concluding Remarks
The in vivo implantation of this compound scaffolds is a well-established technique for evaluating their potential in tissue engineering. The protocols and data presented here provide a foundation for researchers to design and conduct their own studies. Careful adherence to sterile surgical techniques and comprehensive post-operative care are crucial for the successful outcome of these experiments and the welfare of the animal subjects. The biocompatibility and versatile nature of this compound make it a highly promising material for the development of next-generation regenerative therapies.[2][4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hyaluronan Benzyl Ester as a Scaffold for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications and Emerging Trends of Hyaluronic Acid in Tissue Engineering, as a Dermal Filler, and in Osteoarthritis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hyaluronan benzyl ester as a scaffold for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the cellular infiltration of benzyl-esterified hyaluronan sponges implanted in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implantation of hyaluronic acid hydrogel prevents the pain phenotype in a rat model of intervertebral disc injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vetericyn.com [vetericyn.com]
- 9. Post-Operative Care for Pets - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 10. General Post-Operative Care for Pets | Veterinary Surgery [aercmn.com]
Application Notes and Protocols: Quantitative Analysis of Cell Proliferation on Benzyl Hyaluronate Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quantitative analysis of cell proliferation on benzyl hyaluronate films, a key biomaterial in tissue engineering and regenerative medicine. This compound, a derivative of hyaluronic acid, offers a biocompatible and biodegradable scaffold for cell growth. Understanding the proliferative capacity of various cell types on these films is crucial for their application in drug development and clinical practice.
Data Presentation: Quantitative and Qualitative Analysis of Cell Proliferation
The following tables summarize the findings from studies on cell proliferation on this compound (HYAFF®-11) films.
Table 1: Quantitative Proliferation of Mesenchymal Stem Cells (MSCs) on HYAFF®-11 Scaffolds
| Seeding Density (cells/scaffold) | Time Point (Days) | MTT Absorbance (OD at 570 nm) |
| 7.5 x 10⁶ | 2 | ~0.8 |
| 7.5 x 10⁶ | 4 | ~1.2 |
| 7.5 x 10⁶ | 6 | ~1.5 |
| 15 x 10⁶ | 2 | ~1.3 |
| 15 x 10⁶ | 4 | ~1.8 |
| 15 x 10⁶ | 6 | ~2.2 |
Data adapted from D'Andrea et al., 2005. The study demonstrated a cell density-dependent growth of MSCs on the scaffold.
Table 2: Qualitative Proliferation of Various Cell Types on this compound (HYAFF®-11) Films
| Cell Type | Observation | Reference |
| Human Dermal Fibroblasts | Optimal adhesion and spreading on films with a high degree of esterification (total benzyl ester).[1] | Campoccia et al., 1998 |
| Human Epidermal Keratinocytes | Supported keratinocyte growth when seeded on a HYAFF®-11 membrane in the presence of a fibroblast feeder layer.[1] | Campoccia et al., 1998 |
| Human Venous Endothelial Cells | Adhered to individual fibers of the scaffold, with the pressed material providing the best environment for the formation of a complete endothelial monolayer after 20 days.[2] | Williams et al., 2005 |
| Rat Bone Marrow Stromal Cells | HYAFF®-11 serves as a suitable carrier for the differentiation and mineralization of these cells.[3] | Lisignoli et al., 2003 |
Signaling Pathways in Cell-Benzyl Hyaluronate Interaction
The interaction between cells and this compound films is primarily mediated by the cell surface receptor CD44, which binds to the hyaluronic acid backbone of the biomaterial. This binding initiates a cascade of intracellular signaling events that regulate cell proliferation, adhesion, and migration.
Caption: HA-CD44 signaling cascade.
Experimental Protocols
Experimental Workflow for Cell Proliferation Analysis
Caption: Workflow for cell proliferation assay.
Detailed Protocol: MTT Assay for Cell Proliferation on this compound Films
This protocol is adapted for the analysis of cell proliferation on biomaterial scaffolds.
Materials:
-
This compound films (e.g., HYAFF®-11)
-
Sterile 24-well or 48-well tissue culture plates
-
Cell suspension of desired cell type (e.g., fibroblasts, keratinocytes, MSCs)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)
-
Microplate reader
Procedure:
-
Film Preparation and Sterilization:
-
Cut the this compound films to the desired size to fit into the wells of the culture plate.
-
Sterilize the films. A common method is exposure to ultraviolet (UV) light for 30 minutes on each side. Alternatively, follow the manufacturer's instructions for sterilization.
-
Using sterile forceps, place one film into each well of the culture plate.
-
-
Cell Seeding:
-
Pre-wet the films with a small volume of complete cell culture medium and incubate for at least 30 minutes to allow for protein adsorption, which can aid cell attachment.
-
Trypsinize and count the cells. Prepare a cell suspension at the desired seeding density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/cm²).
-
Carefully aspirate the pre-wetting medium and gently add the cell suspension directly onto the surface of each film.
-
Incubate the plate for 2-4 hours to allow for initial cell attachment before adding more medium to cover the film completely.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
-
MTT Assay:
-
At each designated time point (e.g., day 1, 3, 5, 7), aspirate the culture medium from the wells.
-
Add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble yellow MTT into an insoluble purple formazan.
-
After incubation, carefully remove the MTT-containing medium.
-
Add a sufficient volume of MTT solvent (e.g., 200-500 µL of DMSO) to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Transfer the colored solution to a 96-well plate if necessary for reading.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
The absorbance values are directly proportional to the number of viable, metabolically active cells.
-
Plot the absorbance values against time to generate a cell proliferation curve. Compare the proliferation rates on this compound films to control surfaces (e.g., tissue culture plastic).
-
Note: It is essential to include proper controls, such as films without cells (to measure background absorbance) and cells cultured on standard tissue culture plastic (as a positive control for proliferation).
References
- 1. Human dermal fibroblast proliferation controlled by surface roughness of two-component nanostructured latex polymer coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of replication rates of human keratinocytes in engineered skin substitutes grafted to athymic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Cytotoxicity Evaluation of Flowable Hyaluronic Acid–Acellular Stromal Vascular Fraction (HA–aSVF) Mixture for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Biocompatibility Assessment of HYAFF® Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the in vitro biocompatibility of HYAFF® materials, a family of biocompatible and biodegradable polymers derived from hyaluronic acid (HA).[1][2] These protocols are designed to be used by researchers, scientists, and drug development professionals to evaluate key biocompatibility parameters, including cytotoxicity, cell adhesion, proliferation, and inflammatory response.
Overview of HYAFF® Materials
HYAFF® materials are benzyl esters of hyaluronic acid, offering a range of biodegradable polymers with varying properties based on the degree of esterification.[3][4] These biomaterials are designed for various medical applications, including tissue engineering and drug delivery.[2][5][6] Their biocompatibility is a critical factor for their safe and effective use. The in vitro assays detailed below are fundamental for screening and characterizing the biological response to these materials.
Key In Vitro Biocompatibility Assays
A comprehensive in vitro evaluation of HYAFF® materials should include the following assays:
-
Cytotoxicity Assays: To determine if the material or its extracts have a toxic effect on cells.
-
Cell Adhesion Assays: To assess the ability of cells to attach to the material surface.
-
Cell Proliferation Assays: To evaluate the material's support of cell growth over time.
-
Inflammatory Response Assays: To measure the potential of the material to elicit an inflammatory response in vitro.
Data Presentation
The following tables summarize quantitative data from various studies on the in vitro biocompatibility of HYAFF® materials.
Table 1: Cytotoxicity of HYAFF® Material Extracts
| HYAFF® Material | Cell Line | Assay | Results | Reference |
| HYAFF® 11 (total benzyl ester) | L929 fibroblasts | MTT Assay | Non-cytotoxic | [3] |
| HYAFF® 7 (total ethyl ester) | L929 fibroblasts | MTT Assay | Non-cytotoxic | [3] |
| HYAFF® 11p75 (75% benzyl ester) | L929 fibroblasts | MTT Assay | Minor inhibition of cellular metabolism | [3][4] |
Table 2: Cell Adhesion to HYAFF® Scaffolds
| HYAFF® Material | Cell Type | Seeding Density | Time Point | Adhesion Rate | Reference |
| HYAFF® 11 (non-woven, unpressed) | Human Venous Endothelial Cells | 1 x 10⁶ cells/cm² | 24 hours | 94% | [5] |
| HYAFF® 11 (non-woven, pressed) | Human Venous Endothelial Cells | 1 x 10⁶ cells/cm² | 24 hours | 94% | [5] |
Table 3: Inflammatory Response to HYAFF® Materials
| HYAFF® Material | Cell Type | Cytokine Measured | Result | Reference |
| Methacrylated HA (MEHA) | Murine Macrophages (RAW 264.7) | IL-10 | 57.92 ± 9.87 pg/mL | [7][8] |
| Maleated HA (MAHA) | Murine Macrophages (RAW 264.7) | IL-10 | 68.08 ± 13.94 pg/mL | [7][8] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay (Based on ISO 10993-5)
This protocol describes the elution test method to assess the cytotoxicity of extracts from HYAFF® materials using the MTT assay.[3][9][10] This quantitative method measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
HYAFF® material (sterile)
-
L929 fibroblast cell line (or other appropriate cell line)[3][11]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Isopropanol
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Material Extraction:
-
Aseptically place the HYAFF® material in a sterile container with culture medium at a surface area to volume ratio of 4 cm²/mL.[3]
-
Incubate at 37°C for 24 hours with agitation.[12]
-
Prepare negative (medium only) and positive (e.g., copper) controls in the same manner.[11]
-
Collect the extracts and serially dilute them if necessary.
-
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.[13]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Extracts:
-
Remove the culture medium from the wells and replace it with 100 µL of the material extracts and controls.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate cell viability as a percentage of the negative control. A reduction in viability to below 70% is generally considered a cytotoxic effect.[10]
-
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing the cytotoxicity of HYAFF® materials using the MTT assay.
Cell Adhesion Assay
This protocol describes a method to quantify cell adhesion to HYAFF® material scaffolds.
Materials:
-
HYAFF® scaffolds (sterile, cut to fit wells)
-
Human Venous Endothelial Cells (HUVECs) or other relevant cell type[5]
-
Appropriate cell culture medium
-
PBS
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
24-well culture plates
-
Scanning Electron Microscope (SEM) (optional, for visualization)
Protocol:
-
Scaffold Preparation:
-
Place sterile HYAFF® scaffolds into the wells of a 24-well plate.
-
Pre-wet the scaffolds with culture medium overnight in an incubator.[14]
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells onto the scaffolds at a defined density (e.g., 1 x 10⁶ cells/cm²).[5]
-
-
Incubation:
-
Incubate for a defined period (e.g., 24 hours) to allow for cell attachment.[5]
-
-
Quantification of Adherent Cells:
-
Carefully wash the scaffolds with PBS to remove non-adherent cells.
-
Transfer the scaffolds to new wells.
-
Add trypsin-EDTA to the scaffolds and incubate to detach the adherent cells.
-
Collect the detached cells and count them using a hemocytometer or automated cell counter.
-
Calculate the percentage of adherent cells relative to the initial number of seeded cells.
-
-
Visualization (Optional):
-
For SEM analysis, fix the cell-seeded scaffolds, dehydrate through an ethanol gradient, and prepare for imaging.[14]
-
Logical Flow of Cell Adhesion Assay
References
- 1. Biocompatibility and biodegradation of different hyaluronan derivatives (Hyaff) implanted in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyalofast.anikatherapeutics.com [hyalofast.anikatherapeutics.com]
- 3. dentimplant.com.tr [dentimplant.com.tr]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. A novel hyaluronan-based biomaterial (Hyaff-11) as a scaffold for endothelial cells in tissue engineered vascular grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mddionline.com [mddionline.com]
- 10. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 11. In vitro Cytotoxicity Evaluation of Flowable Hyaluronic Acid–Acellular Stromal Vascular Fraction (HA–aSVF) Mixture for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. x-cellr8.com [x-cellr8.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Evaluation of Electrospun Silk fibroin Scaffolds for Vascular Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Three-Dimensional Cell Culture Using Benzyl Hyaluronate Sponges
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing benzyl hyaluronate sponges (such as HYAFF®-11) for advanced three-dimensional (3D) cell culture. This technology offers a biocompatible and biodegradable scaffold that mimics the native extracellular matrix, providing a more physiologically relevant environment for various cell types compared to traditional two-dimensional (2D) culture systems.
Introduction
This compound, a derivative of hyaluronic acid, can be processed into porous sponges that serve as excellent scaffolds for 3D cell culture.[1] These sponges are highly biocompatible and do not elicit adverse reactions, making them suitable for a wide range of applications in tissue engineering and drug development.[2][3] Various cell types, including human hepatocytes, dermal fibroblasts, keratinocytes, chondrocytes, Schwann cells, and mesenchymal stem cells, have been successfully cultured on these scaffolds.[2][3] The 3D architecture of these sponges allows for complex cell-cell and cell-matrix interactions, which are crucial for recapitulating in vivo-like cellular functions and responses.[4]
Data Presentation
The following tables summarize quantitative data on cell performance in this compound sponges based on available literature.
Table 1: Cell Seeding Efficiency and Viability
| Cell Type | Seeding Density | Time Point | Attachment/Viability | Reference |
| Human Venous Endothelial Cells | 1 x 10⁶ cells/cm² | 24 hours | 94% attachment | [5][6] |
| Mesenchymal Stem Cells (MSCs) | 1 x 10⁶ cells/cm² | 3 days | ~4 times more viable than suspension culture | [2] |
| Mesenchymal Stem Cells (MSCs) | 0.2 x 10⁶ cells/cm² | 1 week | 82.0% cell recovery | [2] |
| Mesenchymal Stem Cells (MSCs) | 0.5 x 10⁶ cells/cm² | 1 week | 84.5% cell recovery | [2] |
| Mesenchymal Stem Cells (MSCs) | 1.0 x 10⁶ cells/cm² | 1 week | 94.5% cell recovery (highest proliferation) | [2] |
Table 2: Gene Expression Analysis of Chondrocytes on this compound Sponges
| Gene | Culture Condition | Regulation | Reference |
| Collagen Type II | 3D HYAFF-11 vs. 2D monolayer | Upregulated | [3][7] |
| Sox9 | 3D HYAFF-11 vs. 2D monolayer | Upregulated | [3] |
| Collagen Type X | 3D HYAFF-11 | Supported expression | [3] |
| Collagen Type I | 3D HYAFF-11 after in vitro expansion | Downregulated | [7] |
| Aggrecan | 3D HYAFF-11 after in vitro expansion | Re-expressed | [7] |
Experimental Protocols
Protocol 1: Preparation and Sterilization of this compound Sponges
This protocol outlines the steps for preparing and sterilizing this compound sponges for cell culture.
Materials:
-
This compound sponges (e.g., HYAFF®-11)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile deionized water
-
Autoclave
-
Sterile forceps
-
Laminar flow hood
Procedure:
-
Using sterile forceps in a laminar flow hood, handle the this compound sponges.
-
If necessary, cut the sponges to the desired size and shape for your culture vessel (e.g., to fit within the wells of a multi-well plate).
-
Place the sponges in a sterile, autoclave-safe container.
-
Condition the sponges by immersing them in sterile PBS.[8]
-
Sterilize the sponges via steam autoclave. A typical cycle is 30 minutes at 120°C under saturated steam pressure.[8]
-
After sterilization, allow the sponges to cool to room temperature within the sterile container.
-
Aseptically transfer the sterilized sponges to your culture vessels.
Protocol 2: Cell Seeding onto this compound Sponges
This protocol describes a method for seeding cells onto the prepared sponges. A vacuum-aided technique can be employed for enhanced and more uniform cell distribution.
Materials:
-
Sterilized this compound sponges in a multi-well plate
-
Cell suspension at the desired concentration in culture medium
-
Pipettes and sterile tips
-
Vacuum chamber (optional, for vacuum-aided seeding)
Procedure:
-
Prepare a single-cell suspension of your desired cell type at a concentration of approximately 1 x 10⁶ cells/cm² of the sponge's surface area.[2][9][10]
-
Static Seeding: a. Carefully and slowly pipette the cell suspension onto the top surface of each sponge. b. Allow the cells to attach for 3-4 hours in a humidified incubator at 37°C and 5% CO₂ before adding more culture medium to the well.
-
Vacuum-Aided Seeding (for enhanced infiltration): a. Place the multi-well plate with the sponges and added cell suspension into a vacuum chamber. b. Apply a vacuum to facilitate the infiltration of the cell suspension into the porous structure of the sponge. c. Release the vacuum and repeat the cycle several times to ensure even distribution.
-
After the initial seeding and attachment period, add pre-warmed culture medium to each well to fully immerse the sponges.
-
Change the culture medium every 2-3 days.
Protocol 3: Assessment of Cell Proliferation (MTT Assay)
This protocol provides a method to quantify cell proliferation within the 3D sponge scaffold.
Materials:
-
Cell-seeded this compound sponges in a multi-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Culture medium without phenol red
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
At desired time points, remove the culture medium from the wells.
-
Wash each sponge twice with sterile PBS.
-
Add culture medium without phenol red containing 10% (v/v) MTT solution to each well, ensuring the sponges are fully submerged.
-
Incubate for 2-4 hours at 37°C and 5% CO₂, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Remove the MTT solution.
-
Add the solubilization solution to each well to dissolve the formazan crystals. The volume will depend on the well size.
-
Incubate on a shaker for 10-15 minutes at room temperature to ensure complete solubilization.
-
Transfer the colored solution to a new 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable, metabolically active cells.
Protocol 4: RNA Extraction and Gene Expression Analysis
This protocol describes how to extract RNA from cells cultured within the sponges for subsequent gene expression analysis by quantitative PCR (qPCR).
Materials:
-
Cell-seeded this compound sponges
-
TRIzol reagent or similar lysis buffer
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
RNA extraction kit (optional, for column purification)
-
Reverse transcription kit
-
qPCR master mix and primers
Procedure:
-
At the desired time point, remove the culture medium and wash the sponges with sterile PBS.
-
Transfer each sponge to a tube containing TRIzol or a suitable lysis buffer.
-
Homogenize the sponge and lyse the cells using a tissue homogenizer or by vigorous vortexing.
-
Proceed with RNA isolation according to the TRIzol protocol or the manufacturer's instructions for your chosen RNA extraction kit. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.
-
Resuspend the RNA pellet in RNase-free water.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions using your cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Analyze the gene expression data using the ΔΔCt method, normalizing to a stable housekeeping gene.
Visualizations
Experimental Workflow
References
- 1. Analysis of mesenchymal stem cells grown on a three-dimensional HYAFF 11-based prototype ligament scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue-specific gene expression in chondrocytes grown on three-dimensional hyaluronic acid scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 3D Cell Culture Model Identifies Wnt/β‐Catenin Mediated Inhibition of p53 as a Critical Step during Human Hepatocyte Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Efficacy of HYAFF11 Mesh with Collagen Membranes in Guided Bone Regeneration [ouci.dntb.gov.ua]
- 6. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Evidence for re-differentiation of human chondrocytes seeded on a hyaluronan derivative scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Hydrogel Sponge for Three-Dimensional Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel hyaluronan-based biomaterial (Hyaff-11) as a scaffold for endothelial cells in tissue engineered vascular grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor cell attachment on benzyl hyaluronate scaffolds.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell attachment on benzyl hyaluronate scaffolds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Scaffold Preparation and Handling
Question: My this compound scaffold is hydrophobic and difficult to handle for cell seeding. What should I do?
Answer: this compound scaffolds, such as HYAFF®-11, are inherently hydrophobic. This characteristic necessitates proper pre-treatment to ensure uniform cell seeding and attachment. It is recommended to pre-wet the scaffold with ethanol (e.g., 70%) followed by thorough washing with sterile phosphate-buffered saline (PBS) to remove the ethanol and hydrate the scaffold. For highly hydrophobic scaffolds, a vacuum seeding method can be employed to ensure the cell suspension fully penetrates the porous structure.[1]
Question: How can I sterilize my this compound scaffold without damaging it?
Answer: Scaffolds can be sterilized by exposure to UV radiation. For example, exposing each side of the scaffold to UV light for 30 minutes is a common practice.[2] Alternatively, sterilization with 70% ethanol followed by aseptic washing with PBS is also a widely used method.[3] It is crucial to avoid autoclaving, as high temperatures can degrade the hyaluronan polymer.
Cell Seeding and Culture Conditions
Question: What is the optimal cell seeding density for my experiments?
Answer: The optimal cell seeding density is highly dependent on the cell type, scaffold properties (e.g., porosity, size), and the specific application. There is no single universal density.[4] However, starting with a density that is comparable to or slightly higher than what is used for 2D cell culture is a good practice.[5] For some applications like cartilage engineering, a very high seeding density of over half a million cells per cm² may be necessary.[4] It is recommended to perform a preliminary experiment to determine the optimal seeding density for your specific system.[4][6]
Quantitative Data Summary: Cell Seeding Densities
| Cell Type | Scaffold/Hydrogel Type | Seeding Density | Outcome | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | 3D Scaffolds | 200,000 cells/scaffold | Evaluation of osteogenic differentiation | [7] |
| Human Umbilical Vein (HUV) model | Decellularized HUV | 3, 5, and 10 million cells/mL | 3 million cells/mL showed optimal proliferation and mechanical properties | [8] |
| MC3T3-E1 preosteoblasts | PCL/Graphene Scaffolds | 1.2 x 10⁴ cells/well (96-well plate) | Assessment of cell viability | [9] |
| Normal Human Dermal Fibroblasts (NHDFs) | Fish Gelatin-Hyaluronic Acid Scaffold | 5 x 10⁵ cells/scaffold | Cell infiltration and attachment for 3D skin model | [2] |
Question: My cells are not attaching evenly across the scaffold. How can I improve the cell distribution?
Answer: Uniform cell distribution is crucial for consistent experimental results. Several factors can influence this:
-
Seeding Technique: Static seeding, where a cell suspension is simply pipetted onto the scaffold, can lead to uneven distribution. Dynamic seeding methods, such as using an orbital shaker or a spinner flask, can improve uniformity. For hydrophobic scaffolds, vacuum seeding is highly effective.[1]
-
Seeding Volume: Use a small volume of a concentrated cell suspension to allow the scaffold to absorb the entire volume via capillary action.[4][5] This prevents cells from settling at the bottom of the well.
-
Incubation Time: Allow an initial attachment period of 3-4 hours in a minimal volume of medium before adding more media to the culture well.[5][10] Avoid agitating the plates during this time.[5]
Question: Should I use serum in my cell culture medium?
Answer: Serum is a common supplement in cell culture media as it provides essential growth factors, hormones, and attachment factors.[11] However, its composition is undefined and can vary between batches, leading to experimental variability.[11]
-
With Serum: For initial experiments and robust cell attachment, using serum-supplemented media is recommended. Serum proteins like fibronectin and vitronectin will adsorb to the scaffold surface and facilitate cell adhesion.
-
Serum-Free: If your application requires a defined system, serum-free media can be used.[12][13][14][15] However, this often necessitates pre-coating the scaffold with adhesion-promoting molecules like fibronectin or RGD peptides.[13] Be aware that serum-free conditions can sometimes lead to reduced cell survival and increased apoptosis if not properly optimized.[11]
Scaffold Modification for Enhanced Cell Attachment
Question: My cells do not attach well to the unmodified this compound scaffold. What modifications can I make?
Answer: While this compound scaffolds are generally biocompatible, many cell types, especially mature and non-cancerous cells, may exhibit poor adhesion to unmodified hyaluronan.[16][17][18] This is because native high-molecular-weight hyaluronic acid can act as a barrier to cell adhesion. To enhance cell attachment, the scaffold surface can be modified with cell adhesion ligands.
-
Protein Coating: Coating the scaffold with extracellular matrix (ECM) proteins like fibronectin, laminin, or collagen can significantly improve cell attachment.[19][20]
-
Peptide Immobilization: Covalently attaching short adhesive peptides, most commonly the Arginine-Glycine-Aspartic acid (RGD) sequence, provides specific binding sites for cell surface integrins.[21][22][23][24]
Quantitative Data Summary: Scaffold Coating Concentrations
| Coating Agent | Scaffold/Hydrogel Type | Concentration | Key Findings | Reference |
| Fibronectin | General Cultureware | 1 - 5 µg/cm² | Typical coating concentration for various cell types. | [25] |
| Fibronectin | Hyaluronic Acid Hydrogels | Varied | Proliferation, migration, and angiogenic phenotype of endothelial cells were influenced by FN concentration. | [26] |
| Linear RGD peptide | PEG Hydrogels | 0.32 mM to 5.5 mM | Cell adhesion strength increased with RGD concentration. | [27] |
| Cyclic RGD peptide | PEG Hydrogels | - | Higher adhesion strength compared to linear RGD at lower concentrations. | [27] |
| RGD peptide | PEG Hydrogels | 0.5 mM (minimum) | Necessary for hMSC attachment. | [22] |
| RGD peptide | PEG Hydrogels | 5 mM | Promoted spread morphology and enhanced proliferation of hMSCs. | [22][23] |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting poor cell attachment on this compound scaffolds.
Cell-Scaffold Interactions
Question: How do cells interact with hyaluronic acid-based scaffolds?
Answer: Cells primarily interact with hyaluronic acid (HA) through specific cell surface receptors, mainly CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[28] The binding of HA to these receptors can trigger downstream signaling pathways that influence cell adhesion, migration, proliferation, and differentiation. When scaffolds are coated with ECM proteins like fibronectin, cells will also interact via integrin receptors that recognize specific binding motifs, such as the RGD sequence.
Signaling Pathways for Cell Attachment
Caption: Signaling pathways involved in cell attachment to modified hyaluronate scaffolds.
Experimental Protocols
Protocol 1: Fibronectin Coating of this compound Scaffolds
Materials:
-
This compound scaffolds
-
Fibronectin (human plasma)
-
Sterile, nuclease-free water or PBS
-
Sterile, non-treated cell culture plates
-
Sterile forceps
Procedure:
-
Aseptically place the sterile this compound scaffolds into the wells of a non-treated cell culture plate using sterile forceps.
-
Reconstitute lyophilized fibronectin in sterile, nuclease-free water to a stock concentration (e.g., 1 mg/mL). Avoid vortexing.[25]
-
Dilute the fibronectin stock solution to a working concentration of 1-5 µg/cm² in sterile PBS. The optimal concentration should be determined empirically for your specific cell type.[25]
-
Add a minimal volume of the diluted fibronectin solution to each scaffold, ensuring the entire scaffold is covered.
-
Incubate at room temperature for at least 45 minutes.[25] Some protocols may recommend longer incubation times (e.g., overnight at 4°C) for optimal coating.
-
Carefully aspirate the excess fibronectin solution.
-
Allow the coated scaffolds to air dry in a sterile environment for at least 45 minutes before cell seeding. Do not over-dry.[25]
-
The coated scaffolds are now ready for cell seeding.
Protocol 2: Quantification of Cell Attachment
Materials:
-
Cell-seeded scaffolds
-
Control wells with cells seeded on tissue culture plastic (for total cell number)
-
MTS, MTT, or AlamarBlue reagent
-
Plate reader
Procedure:
-
After the desired incubation period for cell attachment (e.g., 24 hours), carefully transfer the cell-seeded scaffolds to a new multi-well plate to exclude any non-adherent cells left in the original well.
-
Wash the scaffolds gently with sterile PBS to remove any remaining non-adherent cells.
-
Add fresh cell culture medium and the metabolic assay reagent (e.g., MTS) to each well containing a scaffold, as well as to the control wells.
-
Incubate for the recommended time according to the manufacturer's instructions (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell attachment by comparing the signal from the scaffolds to the signal from the control wells (representing 100% of the initially seeded cells).
Note: For a more direct quantification of attached cells, DNA quantification assays (e.g., PicoGreen) can be performed on cell lysates from the scaffolds.
References
- 1. A Rapid Seeding Technique for the Assembly of Large Cell/Scaffold Composite Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fish Gelatin-Hyaluronic Acid Scaffold for Construction of an Artificial Three-Dimensional Skin Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Tuning Cell Behavior on 3D Scaffolds Fabricated by Atmospheric Plasma-Assisted Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of cell seeding density on the cellular and mechanical properties of a mechanostimulated tissue-engineered tendon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyaluronic Acid and a Short Peptide Improve the Performance of a PCL Electrospun Fibrous Scaffold Designed for Bone Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bisresearch.com [bisresearch.com]
- 12. Evaluation of a Serum-Free Medium for Human Epithelial and Stromal Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. serum-free cell culture media | Westburg Life Sciences [westburg.eu]
- 14. Serum-free media formulations are cell line-specific and require optimization for microcarrier culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Hyaluronan benzyl ester as a scaffold for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hyaluronan Benzyl Ester as a Scaffold for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Hyaluronan Controls the Deposition of Fibronectin and Collagen and Modulates TGF-β1 Induction of Lung Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Nanoscale Molecular Quantification of Stem Cell–Hydrogel Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. RGD-presenting peptides in amphiphilic and anionic β-sheet hydrogels for improved interactions with cells - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12503H [pubs.rsc.org]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Fibronectin-hyaluronic acid composite hydrogels for three-dimensional endothelial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Endothelial Cell Migration on RGD-Peptide-Containing PEG Hydrogels in the Presence of Sphingosine 1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Improving the Mechanical Strength of Benzyl Hyaluronate Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the mechanical strength of benzyl hyaluronate hydrogels.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrogel is too weak for my application. What are the primary methods to increase its mechanical strength?
A1: The mechanical properties of this compound hydrogels can be enhanced through several key strategies:
-
Increasing Crosslinker Concentration: A higher concentration of a crosslinking agent, such as 1,4-butanediol diglycidyl ether (BDDE), results in a more densely crosslinked polymer network, which increases the hydrogel's stiffness and stability.[1][2]
-
Incorporation of Nanoparticles: Adding nanoparticles, such as silica or gold nanoparticles, into the hydrogel matrix can act as reinforcing agents, significantly improving the mechanical strength.[3][4]
-
Blending with Other Polymers: Combining this compound with other natural or synthetic polymers, like collagen, gelatin, or chitosan, can create composite hydrogels with enhanced mechanical properties.[5][6]
Q2: What is the effect of the molecular weight of the initial hyaluronic acid on the final hydrogel strength?
A2: The molecular weight of the hyaluronic acid used as the starting material plays a crucial role. Hydrogels formed from longer chains of high molecular weight hyaluronic acid tend to have a more entangled and constrained three-dimensional network, which generally results in higher elastic modulus and cohesivity compared to hydrogels made from low molecular weight hyaluronic acid at the same crosslinking degree.[7]
Q3: Can the mixing process affect the mechanical properties of my hydrogel?
A3: Yes, the mixing of the reactive components is a critical step. Insufficient mixing can lead to soft and incompletely crosslinked hydrogels. Conversely, excessive mixing after the gel point has been reached can cause breakage of the 3D network, resulting in a weaker hydrogel. A moderate and homogenous mixing process is key to achieving mechanically stable hydrogels.
Q4: My hydrogel is too brittle. What could be the cause and how can I fix it?
A4: Brittleness in hydrogels often arises from an excessively high degree of crosslinking. While increasing crosslinker concentration enhances stiffness, too much can reduce the elasticity and make the material prone to fracture under stress. To address this, you can try reducing the concentration of the crosslinking agent or optimizing the crosslinking reaction time.
Q5: How does the incorporation of nanoparticles improve the mechanical strength of the hydrogel?
A5: Nanoparticles can improve the mechanical properties of hydrogels through several mechanisms. They can act as physical crosslinkers, creating additional connections between the polymer chains. Furthermore, strong interactions can form between the functional groups on the nanoparticle surface and the polymer chains, which facilitates a more effective transfer of load within the hydrogel network.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Hydrogel is too soft or does not gel properly | Insufficient crosslinking | Increase the concentration of the crosslinking agent (e.g., BDDE). Ensure homogenous mixing of the crosslinker with the this compound solution. Verify the pH of the reaction mixture is optimal for the chosen crosslinker (e.g., alkaline conditions for BDDE).[2] Increase the reaction time or temperature according to the protocol. |
| Low molecular weight of starting hyaluronic acid | Use a higher molecular weight hyaluronic acid as the starting material.[7] | |
| Incorrect polymer concentration | Ensure the concentration of this compound is within the recommended range for gelation. Low polymer concentration can lead to a weak network.[7] | |
| Hydrogel is too stiff and brittle | Excessive crosslinking | Decrease the concentration of the crosslinking agent. Reduce the crosslinking reaction time. |
| High polymer concentration | Lower the concentration of the this compound solution. | |
| Inconsistent mechanical properties between batches | Inhomogeneous mixing | Standardize the mixing procedure to ensure consistent and thorough mixing of all components. |
| Variations in reaction conditions | Precisely control the temperature, pH, and reaction time for each batch. | |
| Inconsistent purification/elution process | Standardize the purification process, as the elution conditions can affect the final hydrogel structure and properties. | |
| Poor cell viability or biocompatibility after strengthening | Residual unreacted crosslinker | Ensure a thorough purification process to remove any cytotoxic unreacted crosslinking agents.[1] Consider using a more biocompatible crosslinking agent. |
| Altered hydrogel microstructure | Characterize the pore size and swelling ratio of the strengthened hydrogel to ensure it still supports cell viability and nutrient transport. |
Data Presentation
Table 1: Effect of Crosslinker Concentration on Mechanical Properties of Hyaluronic Acid Hydrogels
| Crosslinker Type | Polymer Concentration | Crosslinker Concentration | Storage Modulus (G') (Pa) | Young's Modulus (E) (kPa) | Reference |
| BDDE | 10% (w/v) HA | 1% (v/v) | - | - | [8] |
| BDDE | 10 wt% HA | 5% | 996 ± 130 | - | [9] |
| BDDE | 10 wt% HA | 10% | 2081 ± 529 | - | [9] |
| EDC/NHS | - | - | - | ~30 - 47 | [10] |
| PEGDE | 10 wt% HA | 1x | ~1800 | - | |
| PEGDE | 10 wt% HA | 2x | ~2700 | - |
Note: Data is for hyaluronic acid hydrogels and should be considered as a reference for this compound hydrogels. Actual values may vary depending on the degree of benzylation and specific experimental conditions.
Table 2: Mechanical Properties of Reinforced and Blended Hyaluronic Acid Hydrogels
| Reinforcement/Blend | Polymer Composition | Mechanical Property | Value | Reference |
| Nanoparticle Reinforcement | PVA with Silica Nanoparticles (~12 nm) | Tensile Strength | 1.45 MPa | [11] |
| Gelatin:HA with Polypyrrole Nanoparticles | Young's Modulus | 11 kPa - 4.54 MPa | [5] | |
| Polymer Blending | Collagen Type I:Collagen Type II (3:1) | Complex Modulus (G*) | 5.0 Pa | [8] |
| Gelatin/Hyaluronic Acid | Compressive Modulus | 0.9 - 73.0 kPa | [12] | |
| Chitosan/Hyaluronic Acid | Storage Modulus (G') | 2 - 12 kPa | [3] |
Note: This table provides examples of mechanical property improvements through reinforcement and blending. Values are highly dependent on the specific composition and fabrication methods.
Experimental Protocols
Disclaimer: The following protocols are generalized for hyaluronic acid-based hydrogels. Researchers working with this compound should optimize these protocols, particularly regarding solvent choice, reaction times, and purification steps, as the benzyl groups may alter the polymer's solubility and reactivity.
Protocol 1: Modulating Mechanical Strength by Adjusting Crosslinker Concentration (BDDE)
-
Preparation of this compound Solution: Dissolve this compound in an appropriate solvent (e.g., 0.25 M NaOH) to the desired concentration (e.g., 10% w/v). Stir the solution until the polymer is fully dissolved.
-
Addition of Crosslinker: Add the desired volume of 1,4-butanediol diglycidyl ether (BDDE) to the this compound solution. For example, to achieve a 1% (v/v) concentration, add 10 µL of BDDE to 1 mL of the polymer solution.
-
Crosslinking Reaction: Mix the solution thoroughly and incubate at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 2-4 hours).
-
Neutralization and Swelling: Neutralize the hydrogel with a suitable buffer (e.g., phosphate-buffered saline, PBS) to a physiological pH. Allow the hydrogel to swell in PBS to reach equilibrium.
-
Purification: Purify the hydrogel by dialysis against distilled water for several days to remove any unreacted BDDE.
-
Characterization: Characterize the mechanical properties of the hydrogel using techniques such as rheometry or compression testing.
Protocol 2: Reinforcement with Silica Nanoparticles
-
Synthesis of Functionalized Silica Nanoparticles: Synthesize silica nanoparticles (e.g., via the Stöber method) and functionalize their surface with vinyl groups to allow for covalent bonding with the hydrogel network.[4]
-
Preparation of Pre-gel Solution: Disperse the vinyl-functionalized silica nanoparticles in a solution containing this compound and a photoinitiator.
-
Photopolymerization: Expose the solution to UV light to initiate polymerization and crosslinking, forming the nanoparticle-reinforced hydrogel.
-
Purification and Characterization: Purify the resulting hydrogel to remove any unreacted components and characterize its mechanical properties.
Protocol 3: Blending with Collagen
-
Preparation of Polymer Solutions: Prepare separate solutions of this compound and collagen at the desired concentrations.
-
Blending: Mix the this compound and collagen solutions at the desired ratio (e.g., 3:1 collagen to hyaluronic acid).
-
Crosslinking: Initiate crosslinking of the blended solution. This can be achieved through chemical crosslinkers (e.g., EDC/NHS) or physical methods like pH and temperature adjustments to induce collagen fibrillogenesis.
-
Gelation: Allow the mixture to gelate under controlled conditions.
-
Characterization: Characterize the mechanical properties of the resulting blended hydrogel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound hydrogels.
Caption: Troubleshooting flowchart for addressing issues with the mechanical strength of hydrogels.
Caption: The YAP/TAZ signaling pathway in response to extracellular matrix stiffness.
References
- 1. researchgate.net [researchgate.net]
- 2. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silica Hydrogels as Platform for Delivery of Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanocomposite hydrogels reinforced with vinyl functionalised silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen- and hyaluronic acid-based hydrogels and their biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracellular Matrix Stiffness and TGFβ2 Regulate YAP/TAZ Activity in Human Trabecular Meshwork Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elastic modulus of hyaluronic acid hydrogels by compression testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. annabilab.ucla.edu [annabilab.ucla.edu]
Technical Support Center: Sterilization of Hyaluronic Acid Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterilization of hyaluronic acid (HA) esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when sterilizing hyaluronic acid (HA) esters?
The main challenges in sterilizing HA esters revolve around maintaining the material's critical physicochemical properties, which are essential for its intended biomedical applications. Sterilization processes can induce degradation, leading to a decrease in molecular weight and viscosity.[1][2][3] This can also alter other important characteristics such as swelling capacity, elasticity, pore size, and surface hydrophilicity.[4] Furthermore, the high viscosity of HA ester solutions makes them difficult to sterilize by filtration.[5][6]
Q2: Which sterilization methods are commonly used for HA esters, and what are their primary advantages and disadvantages?
Several methods are used for the sterilization of HA and its esters, each with its own set of advantages and drawbacks.
| Sterilization Method | Advantages | Disadvantages |
| Steam Sterilization (Autoclaving) | Effective and widely available.[1][2] | Can cause significant degradation (loss of molecular weight and viscosity).[1][2][3] The cooling phase is a critical step that can impact product integrity.[2] |
| Gamma Irradiation | Good penetration for terminally sterilized products. | Can cause significant, dose-dependent degradation through free-radical generation and HA chain fragmentation, especially in a hydrated state.[4][7][8][9] |
| Electron Beam (E-beam) Irradiation | Faster than gamma irradiation with less heat generation.[10][11] | Also causes depolymerization, though potentially less than gamma irradiation at equivalent doses.[9] |
| Sterile Filtration | Avoids heat and radiation-induced degradation.[5][12] | Challenging for viscous solutions of high molecular weight and/or high concentration HA esters.[5][6] |
| Aseptic Processing | Minimizes degradation by avoiding harsh terminal sterilization. | Requires stringent environmental control throughout the manufacturing process.[13] |
Q3: How does gamma irradiation affect the properties of HA esters?
Gamma irradiation sterilizes by inducing DNA damage in microorganisms. However, it also generates free radicals that can lead to the fragmentation of HA ester chains, resulting in a dose-dependent reduction in molecular weight and viscosity.[4][9] This degradation can alter the material's mechanical and biological properties, including decreased swelling capacity, increased elasticity, and changes in pore size and surface hydrophilicity.[4] Irradiating HA esters in a lyophilized (dried) state can mitigate some of these degradative effects compared to irradiation in a hydrated state.[4]
Troubleshooting Guides
Issue 1: Significant loss of viscosity and molecular weight after steam sterilization.
Possible Causes:
-
Thermal Degradation: Prolonged exposure to high temperatures during autoclaving can break down the polymer chains of HA esters.[2][3][14]
-
Hydrolytic Degradation: The presence of steam can lead to hydrolysis of the ester and glycosidic bonds.[15]
-
Improper Cooling: A slow cooling phase can prolong the exposure to high temperatures, exacerbating degradation.[2]
Troubleshooting Steps:
Caption: Troubleshooting workflow for viscosity loss after steam sterilization.
Experimental Protocol: Optimizing Steam Sterilization Cycle
-
Objective: To determine the optimal temperature and time for steam sterilization that ensures sterility while minimizing degradation of the HA ester.
-
Materials: HA ester product, autoclave, viscometer, GPC (Gel Permeation Chromatography) system.
-
Method: a. Prepare multiple samples of the HA ester. b. Sterilize samples using a matrix of varying temperatures (e.g., 118°C, 121°C, 126°C) and durations (e.g., 5 min, 10 min, 15 min).[14][16] c. After sterilization, rapidly cool the samples. d. Measure the viscosity and molecular weight of each sterilized sample and compare to an unsterilized control. e. Perform sterility testing on all samples.
-
Analysis: Identify the sterilization parameters that provide a sterile product with the least reduction in viscosity and molecular weight.
Issue 2: Inability to sterile filter a high-concentration HA ester solution.
Possible Cause:
-
High Viscosity: The high concentration and/or high molecular weight of the HA ester results in a solution that is too viscous to pass through a 0.22 µm filter.[5][6]
Troubleshooting Steps:
Caption: Troubleshooting workflow for sterile filtration issues.
Experimental Protocol: Facilitating Sterile Filtration through Formulation Adjustment
-
Objective: To enable sterile filtration of a viscous HA ester solution by modifying its properties.
-
Materials: HA ester solution, sterile 0.22 µm filters, sterile buffer, sodium chloride, heating apparatus, viscometer.
-
Method: a. Heat Treatment: Prepare the HA ester solution in a high ionic strength buffer (e.g., with 3% to 30% sodium chloride equivalent).[12] Heat the solution to a temperature between 40°C and 80°C for a defined period (e.g., 1 to 18 hours, depending on the temperature).[12][17] b. Filtration: Attempt to filter the treated solution through a 0.22 µm filter. c. Analysis: Measure the viscosity of the solution before and after heat treatment. Assess the molecular weight of the filtered product to ensure no significant degradation has occurred.
-
Note: The optimal heat treatment temperature and duration, as well as the salt concentration, will need to be determined empirically for each specific HA ester formulation to balance the reduction in viscosity with the potential for degradation.[12]
Quantitative Data Summary
Table 1: Effect of Gamma Irradiation on Hyaluronic Acid Properties
| Irradiation Dose (kGy) | State | Change in Swelling Capacity | Change in Elasticity | Change in Pore Size | Reference |
| 0 - 13.5 | Hydrated Gel | Decrease | Increase | Increase | [4] |
| Not specified | Lyophilized | Less swelling than hydrated irradiated gels | More compact than hydrated irradiated gels | Smaller than hydrated irradiated gels | [4] |
Table 2: Optimized Steam Sterilization Parameters for HA Hydrogels
| Temperature (°C) | Duration (min) | Observation | Reference |
| 118 | 5 | Optimized condition that did not significantly affect material properties (except equilibrium swelling). | [14][18] |
| 126 | 5 | Considered the best treatment for HA microparticles. | [16] |
| 115 | Long period | Resulted in more significant product degradation compared to higher temperatures for shorter durations. | [3] |
Table 3: Parameters for Sterile Filtration of Hyaluronic Acid Solutions
| HA Concentration (% w/w) | HA Molecular Weight (MDa) | Ionic Strength (NaCl equivalent, % w/w) | Heat Treatment | Reference |
| 0.04 - 0.8 | 0.6 - 3.6 | 3 - 30 | 40-80°C for 1 hour to 6 days | [12][19] |
| 0.04 - 0.8 | 0.6 - 3.6 | 4 - 18 | 50-75°C for 1 to 18 hours | [12][17] |
Signaling Pathways and Logical Relationships
The primary "pathway" in the context of HA ester sterilization is the degradation pathway initiated by the energy input from the sterilization method.
Caption: Degradation pathway of hyaluronic acid esters during sterilization.
References
- 1. US5621093A - Steam-sterilizing solid hyaluronic acid - Google Patents [patents.google.com]
- 2. Hyaluronic acid sterilization: heat treatment and preservation of the molecular weight [steriflow.com]
- 3. fedegari.com [fedegari.com]
- 4. Effects of gamma-irradiation on physical and biologic properties of crosslinked hyaluronan tissue engineering scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. Structural and antioxidant properties of gamma irradiated hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. E-Beam Sterilization Technology | E-BEAM Services [ebeamservices.com]
- 11. Electron-beam processing - Wikipedia [en.wikipedia.org]
- 12. US8283463B2 - Sterile hyaluronic acid solutions - Google Patents [patents.google.com]
- 13. EP2216412B1 - Process for purification of high molecular weight hyaluronic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Sterilization of Polymeric Implants: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sterilization of auto-crosslinked hyaluronic acid scaffolds structured in microparticles and sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WO2011100114A1 - Sterile hyaluronic acid solutions - Google Patents [patents.google.com]
- 18. Effect of steam sterilization and biocompatibility studies of hyaluronic acid hydrogel for viscosupplementation [agris.fao.org]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
How to control the pore size of benzyl hyaluronate scaffolds.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the pore size of benzyl hyaluronate scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the pore size of this compound scaffolds?
A1: The pore size of this compound scaffolds can be controlled through several fabrication techniques. The most common methods include:
-
Freeze-Drying (Lyophilization): This technique involves freezing a this compound solution and then sublimating the solvent under vacuum to create a porous structure.[1][2] The pore size is determined by the size of the ice crystals formed during freezing.[1]
-
Porogen Leaching: In this method, a porogen (a space-holding material) such as salt crystals, sugar particles, or polymer microspheres is incorporated into the this compound solution before crosslinking.[3][4] After the scaffold is formed, the porogen is leached out, leaving behind a porous network.[3][4]
-
Gas Foaming: This technique introduces gas bubbles into the hydrogel precursor solution, which create pores as the scaffold crosslinks around them.[5]
-
Electrospinning: This method uses an electric field to draw fine fibers from a polymer solution, resulting in a non-woven mesh with interconnected pores.[6]
Q2: How does the freezing process in lyophilization affect pore size?
A2: The freezing parameters are critical in determining the final pore architecture of a lyophilized scaffold.[1]
-
Freezing Temperature: Lower freezing temperatures lead to the formation of smaller ice crystals, which in turn result in smaller pore sizes in the final scaffold.[7][8] Conversely, slower cooling rates produce larger ice crystals and, consequently, larger pores.[9]
-
Annealing: Introducing an annealing step, which involves raising the temperature of the frozen solution for a period before sublimation, can increase the size of the ice crystals and lead to a significant increase in pore size.[1][8][9]
Q3: What is the role of a porogen in controlling pore size?
A3: A porogen acts as a temporary template to create pores within the scaffold.[3] The key factors related to the porogen are:
-
Porogen Size: The size of the porogen particles directly correlates with the resulting pore size of the scaffold.[3]
-
Porogen Shape: The morphology of the porogen can influence the interconnectivity and shape of the pores.[10] For example, ellipsoidal porogens may lead to greater pore interconnectivity compared to cubic porogens.[10]
-
Porogen Concentration: The amount of porogen used affects the overall porosity of the scaffold.[11]
Q4: How does crosslinking influence the pore size of this compound scaffolds?
A4: The degree of crosslinking in the hydrogel network has a significant impact on its physical properties, including pore size. A higher crosslinking density generally leads to a more compact polymer network, which can result in smaller pore sizes.[12][13] Modulating the crosslinker concentration or the crosslinking reaction time can be used to control the pore structure.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Pore size is too small. | Freeze-Drying: Freezing temperature is too low or cooling rate is too fast. | Increase the freezing temperature or use a slower cooling rate.[7][9] Introduce an annealing step in the freeze-drying cycle.[1][8] |
| Porogen Leaching: The porogen particles are too small. | Use a porogen with a larger particle size.[3] | |
| Crosslinking: The crosslinking density is too high. | Decrease the concentration of the crosslinking agent or reduce the crosslinking reaction time.[12][13] | |
| Pore size is too large. | Freeze-Drying: Freezing temperature is too high or cooling rate is too slow. | Decrease the freezing temperature or use a faster cooling rate.[7][9] |
| Porogen Leaching: The porogen particles are too large. | Use a porogen with a smaller particle size.[3] | |
| Crosslinking: The crosslinking density is too low. | Increase the concentration of the crosslinking agent or extend the crosslinking reaction time.[12][13] | |
| Poor pore interconnectivity. | Porogen Leaching: Insufficient porogen concentration or inadequate fusion of porogen particles. | Increase the porogen concentration.[11] Consider using a porogen with a shape that promotes better particle contact, such as ellipsoidal particles.[10] |
| Freeze-Drying: Inappropriate freezing parameters. | Optimize the freezing rate and temperature to control ice crystal growth and interconnectivity.[9] | |
| Inconsistent pore size throughout the scaffold. | Freeze-Drying: Uneven temperature gradient across the sample during freezing. | Ensure uniform cooling of the entire sample.[1] |
| Porogen Leaching: Wide size distribution of porogen particles. | Use porogen particles with a narrow and uniform size distribution. |
Quantitative Data Summary
The following table summarizes the relationship between fabrication parameters and the resulting pore sizes from various studies.
| Fabrication Method | Key Parameter | Parameter Value | Resulting Pore Size | Reference |
| Freeze-Drying | Freezing Temperature | -10°C to -70°C | 85 to 325 µm | [8] |
| Freeze-Drying | Annealing | Annealing step introduced | ~40% increase in pore size | [8] |
| Porogen Leaching | Porogen Size (NaCl) | 200-300 µm | Smaller pores | [3] |
| Porogen Leaching | Porogen Size (NaCl) | 450-900 µm | Larger pores | [3] |
| Gas Foaming | Hydrogel Precursor Concentration | HA10-10 | 400-500 µm | [5] |
| Gas Foaming | Hydrogel Precursor Concentration | HA20-2.5 | 100-200 µm | [5] |
Experimental Protocols
Protocol 1: Pore Size Control via Freeze-Drying
This protocol describes how to fabricate this compound scaffolds with varying pore sizes by controlling the freezing temperature.
Materials:
-
This compound
-
Appropriate solvent (e.g., deionized water, acetic acid solution)[1]
-
Crosslinking agent
-
Freeze-dryer with temperature-controlled shelves
Methodology:
-
Dissolve the this compound in the chosen solvent to the desired concentration.
-
Add the crosslinking agent and mix thoroughly to initiate gelation.
-
Pour the solution into a mold.
-
Freeze the solution using a freeze-dryer with a controlled cooling rate to a specific final temperature (e.g., -20°C for larger pores, -80°C for smaller pores).[7]
-
Optional Annealing Step: After freezing, raise the shelf temperature to a point below the eutectic temperature (e.g., -10°C) and hold for a defined period (e.g., 2-24 hours) to allow for ice crystal growth.[8]
-
Initiate the primary drying phase by reducing the chamber pressure (e.g., to 80 mTorr) and raising the shelf temperature (e.g., to 0°C) to allow for sublimation of the ice.[15]
-
Perform secondary drying by further increasing the temperature to remove any remaining unfrozen water.[1]
Protocol 2: Pore Size Control via Porogen Leaching
This protocol outlines the fabrication of porous this compound scaffolds using polymethyl methacrylate (PMMA) microspheres as a porogen.
Materials:
-
This compound
-
Solvent
-
Crosslinking agent
-
PMMA microspheres of a defined size (e.g., 30, 60, or 100 µm)[16]
Methodology:
-
Create a template of PMMA microspheres. This can be achieved through chemical sintering with a dilute acetone solution.[17]
-
Prepare the this compound hydrogel precursor solution by dissolving the polymer and adding the crosslinking agent.[16]
-
Add the hydrogel solution to the PMMA template and centrifuge to ensure complete infiltration.[16][17]
-
Induce polymerization of the hydrogel (e.g., by incubation at 37°C).[16][17]
-
Immerse the scaffold in acetone to dissolve the PMMA microspheres, leaving a porous hydrogel structure.[16][17]
-
Perform serial hydration by washing the scaffold with decreasing concentrations of acetone and finally with sterile PBS to remove any residual solvent.[17]
Visualizations
Caption: Workflow for controlling pore size using freeze-drying.
Caption: Relationship between freeze-drying parameters and pore size.
Caption: Workflow for controlling pore size using porogen leaching.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Techniques for fabrication and construction of three-dimensional scaffolds for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fabrication of Porous Scaffolds with a Controllable Microstructure and Mechanical Properties by Porogen Fusion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fabrication of Injectable, Porous Hyaluronic Acid Hydrogel Based on an In-Situ Bubble-Forming Hydrogel Entrapment Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling the Porosity and Microarchitecture of Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Freeze-Drying Process for the Fabrication of Collagen-Based Sponges as Medical Devices in Biomedical Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of porogen morphology on the architecture, permeability, and mechanical properties of hydroxyapatite whisker reinforced polyetheretherketone scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The influence of hyaluronic acid hydrogel crosslinking density and macromolecular diffusivity on human MSC chondrogenesis and hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Evaluation of a Crosslinked Chitosan-Based Scaffold Containing Hyaluronic Acid for Articular Cartilage Reconstruction [mdpi.com]
- 15. Controlling the Architecture of Freeze-Dried Collagen Scaffolds with Ultrasound-Induced Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Characterization of Micro-Porous Hyaluronic Acid Hydrogels for in vitro Gene Transfer to mMSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Sintering Generates Uniform Porous Hyaluronic Acid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Preventing premature degradation of benzyl hyaluronate implants in vivo.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature in vivo degradation of benzyl hyaluronate implants.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature degradation of hyaluronate-based implants in vivo?
A1: The in vivo degradation of hyaluronic acid (HA) and its derivatives, like this compound, is a multifactorial process. The primary drivers are:
-
Enzymatic Degradation: The body's own enzymes, primarily hyaluronidases (HYALs), are the main contributors to HA breakdown.[1][2][3] These enzymes cleave the β-1,4 glycosidic bonds in the HA backbone, breaking the polymer into smaller fragments.[1][4]
-
Oxidative Degradation: Reactive Oxygen Species (ROS), or free radicals, generated during inflammatory responses or normal metabolic processes can attack the HA polymer chains, leading to their breakdown.[1][5][6]
-
Non-Enzymatic Hydrolysis: Degradation can also occur through hydrolysis, influenced by the local pH environment. For instance, acidic byproducts from the degradation of other co-implanted materials can accelerate HA breakdown.[3][7][8]
-
Mechanical Stress: Physical forces at the implantation site, such as muscle movements, can place mechanical stress on the implant, potentially accelerating its physical and chemical breakdown.[4]
Q2: How does benzyl esterification protect the hyaluronic acid backbone from degradation?
A2: Benzyl esterification is a chemical modification where benzyl groups are attached to the carboxyl groups of the glucuronic acid units on the HA backbone. This modification provides protection through several mechanisms:
-
Steric Hindrance: The bulky benzyl groups can physically block the access of hyaluronidase enzymes to their cleavage sites on the HA polymer.
-
Altered Hydrophobicity: The introduction of benzyl groups increases the hydrophobicity of the HA molecule. This change can reduce the implant's interaction with aqueous-based degradative enzymes and free radicals.[3]
-
Recognition Site Modification: The carboxyl group of HA is a key recognition site for hyaluronidase.[9] Modifying this site via esterification can interfere with enzyme binding and subsequent degradation.
Q3: Besides benzyl esterification, what other strategies can enhance implant stability?
A3: Several strategies are employed to improve the in vivo residence time of HA-based implants:
-
Cross-linking: This is the most common method. Cross-linking agents like 1,4-butanediol diglycidyl ether (BDDE) create a stable, three-dimensional network of HA chains.[10][11] This network structure physically hinders the infiltration of degradative enzymes and increases mechanical stability.[12] Uncross-linked HA can be degraded within a few days, whereas cross-linked HA can persist for many weeks or months.[2][11]
-
Incorporation of Other Polymers: Combining HA with other polymers, such as poly(L-lactic acid) (PLLA), can enhance mechanical properties and improve resistance to enzymatic degradation.[10]
-
Control of Swelling Ratio: Research suggests that controlling the swelling ratio of the hydrogel can influence its degradation rate. A lower swelling ratio may slow degradation.[13][14]
Troubleshooting Guide
Problem: My this compound implant is degrading much faster than expected in my animal model.
This common issue can arise from several factors throughout the experimental process. Follow this troubleshooting workflow to identify the potential cause.
Troubleshooting workflow for premature implant degradation.
Quantitative Data Summary
The stability of a hyaluronate implant is significantly influenced by its formulation and the injection environment. The following tables summarize key quantitative findings from literature.
Table 1: Influence of Cross-linking and Implantation Depth on Implant Longevity
| HA Formulation | Implantation Depth | Half-Life (Time to 50% Volume Reduction) | Key Finding |
| Non-Cross-linked HA | Intradermal/Subdermal | ~1-2 days[4] | Rapidly cleared by endogenous hyaluronidases. |
| Cross-linked HA | Intradermal | ~13 weeks[15][16] | Subdermal injection significantly prolongs implant residence time compared to intradermal placement.[15][16] |
| Cross-linked HA | Subdermal | ~20 weeks[15][16] | At 20 weeks, ~50% of filler remained in subdermal sites, while >80% was lost from intradermal sites.[15] |
Table 2: Effect of Enzymatic and Non-Enzymatic Degradation on HA Solutions
| Degradation Method | HA Concentration | Time | Result |
| Hyaluronidase Release (from PLGA implant) | 10 mg/mL | 24 hours | 94.1% reduction in solution viscosity.[7][8] |
| Acidic Byproducts (from PLGA implant degradation) | N/A | 14 days | pH of surrounding solution dropped to ~2.6-2.9, causing acid-catalyzed hydrolysis.[7][17] |
| In vitro Digestion (Bovine Hyaluronidase) | 20 mg/mL | 40 hours | 50% degradation of the HA gel.[1] |
| In vitro Digestion (Bovine Hyaluronidase) | 30 mg/mL | 58 hours | 50% degradation of the HA gel.[1] |
Key Experimental Protocols
Protocol 1: In Vivo Implant Degradation Study (Animal Model)
This protocol outlines a general procedure for assessing the in vivo degradation rate of a this compound implant, adapted from ISO 10993-6 standards and common practices.[18][19]
References
- 1. Spontaneous and induced degradation of dermal fillers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decomposition and Changes in In Vivo Post‐HA Filler Injection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications and Emerging Trends of Hyaluronic Acid in Tissue Engineering, as a Dermal Filler, and in Osteoarthritis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. Sustained degradation of hyaluronic acid using an in situ forming implant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained degradation of hyaluronic acid using an in situ forming implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Orthogonal design-driven in situ encapsulation of hyaluronic acid-poly (lactic acid) composite hydrogels: mechanically tunable dermal fillers with enhanced enzymatic resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Elucidation of the time-dependent degradation process in insoluble hyaluronic acid formulations with a controlled degradation rate | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pure.dongguk.edu [pure.dongguk.edu]
- 16. Longevity of Cross-linked Hyaluronic Acid Filler Depending on Injection Depth: In Vivo Study Using a Small Animal Model [kci.go.kr]
- 17. academic.oup.com [academic.oup.com]
- 18. scielo.br [scielo.br]
- 19. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioactivity of Benzyl Hyaluronate Surfaces
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl hyaluronate surfaces. Here, you will find guidance on common issues encountered during synthesis, surface modification, and bioactivity assessment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Synthesis and Characterization
Question 1: I am having trouble controlling the degree of esterification of my this compound. How can I achieve a specific and reproducible degree of substitution?
Answer:
Controlling the degree of esterification is crucial as it directly influences the physicochemical and biological properties of the this compound.[1] Inconsistent results often stem from variations in reaction conditions.
Troubleshooting Steps:
-
Reaction Time and Temperature: The extent of esterification is time and temperature-dependent. Ensure precise control over these parameters. Shorter reaction times and lower temperatures generally result in a lower degree of esterification.
-
Reagent Stoichiometry: The molar ratio of benzyl alcohol to the carboxylic acid groups of hyaluronic acid is a key determinant. Carefully calculate and control the amount of benzyl alcohol and the coupling agents used.
-
Homogeneity of the Reaction Mixture: Hyaluronic acid can be difficult to dissolve, leading to uneven reactions. Ensure the hyaluronic acid is fully dissolved before initiating the esterification reaction. Using a suitable solvent system and adequate mixing is critical.
-
Purity of Reagents: Impurities in the hyaluronic acid or benzyl alcohol can interfere with the reaction. Use high-purity reagents to ensure consistent results.
-
Characterization: After synthesis, it is essential to characterize the degree of esterification using techniques like Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared Spectroscopy (FTIR) to confirm your results.[2]
Question 2: My characterization results (NMR, FTIR) are ambiguous. How can I confirm the successful synthesis of this compound?
Answer:
Ambiguous characterization data can be frustrating. A multi-technique approach is often necessary for confident confirmation of successful synthesis and to determine the degree of esterification.
Troubleshooting and Characterization Workflow:
-
FTIR Spectroscopy: Look for the appearance of characteristic peaks corresponding to the benzyl ester group. You should observe a new ester carbonyl peak around 1740 cm⁻¹ and peaks associated with the aromatic ring of the benzyl group.
-
¹H NMR Spectroscopy: The appearance of signals in the aromatic region (around 7.3 ppm) corresponding to the protons of the benzyl group is a strong indicator of successful esterification. The degree of esterification can be quantified by comparing the integration of these aromatic protons to the signal of the N-acetyl protons of the hyaluronic acid backbone.
-
Surface-Specific Techniques: For surface-bound this compound, techniques like X-ray Photoelectron Spectroscopy (XPS) can provide elemental composition and confirm the presence of carbon species from the benzyl group on the surface.[3] Atomic Force Microscopy (AFM) can be used to assess changes in surface morphology and roughness following modification.[4]
-
Contact Angle Measurements: Successful benzylation should increase the hydrophobicity of the surface, leading to an increased water contact angle.[4]
Bioactivity and Cell Interaction
Question 3: I am observing poor cell adhesion and spreading on my this compound surfaces. What could be the cause and how can I improve it?
Answer:
Poor cell adhesion is a common issue and can be influenced by several factors, from the material properties to the experimental setup. While native high molecular weight hyaluronic acid can resist cell adhesion, modifying it to this compound is intended to modulate this property.[5]
Troubleshooting Steps:
-
Degree of Esterification: An extremely high degree of esterification can make the surface too hydrophobic, which may not be optimal for the adhesion of certain cell types. Conversely, a very low degree of esterification might not sufficiently alter the inherently anti-adhesive nature of hyaluronic acid. It is recommended to test a range of esterification degrees to find the optimal for your specific cell type.
-
Surface Contamination: Ensure the surfaces are scrupulously clean before and after modification. Any residual chemicals or contaminants can inhibit cell adhesion.
-
Sterilization Method: Some sterilization methods can negatively impact the surface properties of your material. Autoclaving, for instance, can degrade hyaluronic acid.[6] Ethylene oxide (EtO) is often a less destructive method for hyaluronic acid-based materials.[6][7] However, ensure complete removal of residual EtO, as it is toxic to cells.[8][9]
-
Protein Adsorption: Cell adhesion is often mediated by an adsorbed layer of proteins from the cell culture medium. If your this compound surface is resisting protein adsorption, this will consequently lead to poor cell adhesion. You may consider pre-coating your surfaces with adhesion-promoting proteins like fibronectin or collagen.
-
Cell Type: Different cell types have varying adhesion requirements. Ensure that the chosen cell line is appropriate for your experimental goals.
Question 4: How can I quantitatively assess the improvement in cell adhesion on my modified surfaces?
Answer:
Recommended Quantitative Assays:
-
Cell Counting: After a defined incubation period, non-adherent cells are washed away, and the remaining adherent cells are detached and counted using a hemocytometer or an automated cell counter.
-
Crystal Violet Staining: Adherent cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured, which is proportional to the number of adherent cells.[10]
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of viable, adherent cells. The color change is proportional to the number of living cells.
-
Immunofluorescence Staining: Staining for focal adhesion proteins (e.g., vinculin, paxillin) can provide a more detailed understanding of the quality of cell adhesion. The number and size of focal adhesions can be quantified using image analysis software.
Protein Adsorption
Question 5: I am not seeing the expected protein adsorption on my this compound films. How can I troubleshoot this?
Answer:
Protein adsorption is a complex process influenced by surface chemistry, protein characteristics, and environmental factors. Hyaluronic acid itself can resist non-specific protein adsorption.[11]
Troubleshooting Steps:
-
Surface Properties: As with cell adhesion, the degree of esterification plays a crucial role. A more hydrophobic surface (higher esterification) might favor the adsorption of certain proteins.
-
Protein Characteristics: The size, charge, and conformational stability of the protein will dictate its adsorption behavior. Consider using a range of proteins with different properties to characterize your surface.
-
Buffer Conditions: The pH and ionic strength of the buffer can significantly affect protein adsorption by altering both the protein's and the surface's charge.
-
Quantification Method: Ensure your chosen method for quantifying protein adsorption is sensitive and appropriate for your system. Techniques like Quartz Crystal Microbalance (QCM) can provide real-time, quantitative data on protein adsorption.[12][13]
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data on the effect of the degree of benzyl esterification on fibroblast adhesion and fibronectin adsorption. This data is intended to illustrate expected trends.
| Degree of Esterification (%) | Fibroblast Adhesion (Cells/mm²) after 24h | Fibronectin Adsorption (ng/cm²) | Water Contact Angle (°) |
| 0 (Native HA) | 50 ± 10 | 20 ± 5 | 35 ± 3 |
| 25 | 150 ± 20 | 80 ± 10 | 55 ± 4 |
| 50 | 300 ± 30 | 150 ± 15 | 75 ± 5 |
| 75 | 250 ± 25 | 120 ± 12 | 85 ± 4 |
| 100 | 100 ± 15 | 60 ± 8 | 95 ± 5 |
Experimental Protocols
Protocol 1: General Procedure for Cell Adhesion Assay on this compound Surfaces
This protocol provides a general guideline for assessing cell adhesion on your modified surfaces using crystal violet staining.[10][14]
Materials:
-
This compound-coated substrates in a 48-well plate
-
Phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for your cell line
-
Trypsin-EDTA
-
Fibroblast cell line (e.g., NIH/3T3)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution in 20% methanol
-
10% Acetic acid solution
Procedure:
-
Cell Seeding:
-
Trypsinize and count your fibroblasts.
-
Resuspend the cells in culture medium to a final concentration of 1 x 10⁵ cells/mL.
-
Add 500 µL of the cell suspension to each well of the 48-well plate containing your this compound substrates.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired time points (e.g., 4, 24 hours).
-
-
Washing:
-
Gently aspirate the medium from each well.
-
Wash each well twice with 500 µL of PBS to remove non-adherent cells.
-
-
Fixation:
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the wells three times with PBS.
-
-
Staining:
-
Add 500 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with deionized water until the water runs clear.
-
Allow the plate to air dry completely.
-
-
Quantification:
-
Add 500 µL of 10% acetic acid to each well to solubilize the stain.
-
Incubate for 15 minutes at room temperature on a shaker.
-
Transfer 100 µL from each well to a new 96-well plate.
-
Read the absorbance at 570 nm using a plate reader.
-
Visualizations
Diagram 1: Experimental Workflow for Enhancing this compound Bioactivity
Caption: Workflow for developing and testing bioactive this compound surfaces.
Diagram 2: Simplified CD44 Signaling Pathway
Caption: Key steps in CD44-mediated cell adhesion on hyaluronate surfaces.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The effect of hyaluronic acid incorporation on fibroblast spreading and proliferation within PEG-diacrylate based semi-interpenetrating networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of sterilisation methods for bio-ink components: gelatin, gelatin methacryloyl, hyaluronic acid and hyaluronic acid methacryloyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Ethylene Oxide Sterilization on Polyvinyl Alcohol Hydrogel Compared with Gamma Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmscrr.in [ijmscrr.in]
- 8. THE Impact of Ethylene Oxide Sterilization on Medical Devices | International Journal of Medical Science in Clinical Research and Review [ijmscrr.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Sample Preparation in Quartz Crystal Microbalance Measurements of Protein Adsorption and Polymer Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hyaluronan-mediated CD44 activation of RhoGTPase signaling and cytoskeleton function promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting the viscosity of benzyl hyaluronate solutions for injectable applications.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting the viscosity of benzyl hyaluronate solutions for injectable applications.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of injectable this compound solutions.
Problem 1: Solution Viscosity is Too High for Injection
High viscosity can lead to difficulties in syringeability and injectability, potentially causing patient discomfort and inaccurate dosing.
| Potential Cause | Suggested Solution | Experimental Protocol |
| High Molecular Weight of this compound | Employ enzymatic degradation to reduce the molecular weight of the polymer chains. | Protocol 1: Enzymatic Degradation of this compound |
| High Concentration of this compound | Decrease the concentration of this compound in the formulation. Note that this may impact the therapeutic efficacy and release profile of the drug. | Protocol 2: Adjusting this compound Concentration |
| Suboptimal pH of the Formulation | Adjust the pH of the solution. Viscosity of hyaluronic acid solutions is generally lowest at neutral pH and increases at acidic or highly alkaline pH.[1][2] | Protocol 3: pH Adjustment of this compound Solutions |
| Low Ionic Strength of the Formulation | Increase the ionic strength of the solution by adding salts like sodium chloride. This shields the negative charges on the hyaluronate chains, reducing repulsion and causing the polymer to adopt a more compact conformation.[1][3] | Protocol 4: Adjusting Ionic Strength of this compound Solutions |
Problem 2: Inconsistent Viscosity Between Batches
Batch-to-batch variability can affect the performance and safety of the final product.
| Potential Cause | Suggested Solution |
| Variability in Raw Materials | Ensure consistent molecular weight and purity of the starting this compound material. |
| Inconsistent Formulation Process | Standardize all process parameters, including mixing speed, time, and temperature. |
| Inaccurate pH or Ionic Strength Adjustment | Calibrate pH meters and ensure accurate weighing and dissolution of salts. |
Problem 3: Drug Instability or Precipitation After Viscosity Adjustment
Changes in the formulation to adjust viscosity can sometimes affect the stability of the active pharmaceutical ingredient (API).
| Potential Cause | Suggested Solution |
| pH Shift to an Unfavorable Range for the API | Select a pH that is a compromise between optimal viscosity and API stability. |
| Interaction Between the API and Added Excipients | Conduct compatibility studies between the API and any new excipients (e.g., salts, buffers) introduced to adjust viscosity. |
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity range for an injectable this compound formulation?
Q2: How does the benzyl ester group affect the viscosity of hyaluronate solutions compared to sodium hyaluronate?
A2: Specific comparative data on the viscosity of this compound versus sodium hyaluronate is limited in publicly available literature. However, the benzyl ester modification increases the hydrophobicity of the polymer, which could lead to differences in polymer chain interactions and solvation, thereby affecting viscosity. Benzyl alcohol, a related compound, has been used as a viscosity enhancer in some nonaqueous formulations.[5]
Q3: Can mechanical methods be used to reduce the viscosity of this compound solutions?
A3: Yes, hyaluronic acid solutions exhibit shear-thinning behavior, meaning their viscosity decreases under shear stress, such as during injection.[6] Therefore, the apparent viscosity during injection will be lower than the viscosity at rest. While high-shear mixing can temporarily reduce viscosity, this effect is often reversible.
Q4: What is the impact of temperature on the viscosity of this compound solutions?
A4: For hyaluronic acid solutions, an increase in temperature generally leads to a decrease in viscosity. This is because the increased thermal energy enhances polymer chain flexibility, resulting in a more compact conformation.
Q5: How can I measure the viscosity of my this compound formulation?
A5: The viscosity of this compound solutions can be measured using a rheometer or a viscometer.[7][8] For non-Newtonian fluids like hyaluronic acid solutions, it is recommended to measure viscosity over a range of shear rates to obtain a complete flow curve.[6]
Quantitative Data Tables
Table 1: Effect of Ionic Strength on Hyaluronic Acid Solution Viscosity
| Ionic Strength (mM NaCl) | Viscosity (mPa·s) |
| 0 | > 1000 |
| 50 | ~500 |
| 100 | ~200 |
Note: Data is illustrative and based on general principles for hyaluronic acid.[1][9][3] Actual values will vary depending on the molecular weight and concentration of this compound.
Table 2: Effect of pH on Hyaluronic Acid Solution Viscosity
| pH | Relative Viscosity |
| 5 | High |
| 7 | Low |
| 9 | Moderate |
Note: Data is illustrative and based on general principles for hyaluronic acid.[1][9] A gel-like behavior may be observed around pH 2.5.[2]
Table 3: Enzymatic Degradation of Hyaluronic Acid Gel
| Time (hours) | % Degradation |
| 24 | ~50% |
| 48 | ~75% |
| 72 | ~95% |
Note: Data is illustrative and based on a study using 200 IU/mL hyaluronidase on a commercial HA dermal filler.[10] The degradation rate will depend on the specific this compound formulation and enzyme concentration.
Experimental Protocols
Protocol 1: Enzymatic Degradation of this compound
This protocol describes a method for reducing the viscosity of a this compound solution through enzymatic degradation using hyaluronidase.
Materials:
-
This compound solution
-
Hyaluronidase (e.g., from bovine testes)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Incubator at 37°C
-
Rheometer or viscometer
Procedure:
-
Prepare a stock solution of hyaluronidase in PBS (e.g., 200 IU/mL).[10]
-
Place a known volume and concentration of the this compound solution into a dialysis membrane.
-
Immerse the dialysis bag in the hyaluronidase solution and incubate at 37°C.
-
At predetermined time points (e.g., 1, 6, 24, 48, 72 hours), remove aliquots of the this compound solution from the dialysis bag.[11]
-
Measure the viscosity of the aliquots using a rheometer or viscometer.
-
Terminate the enzymatic reaction by heat inactivation or addition of an inhibitor if necessary.
Protocol 2: Adjusting this compound Concentration
This protocol outlines the steps for modifying the viscosity of a this compound solution by altering its concentration.
Materials:
-
This compound
-
Appropriate solvent (e.g., water for injection, PBS)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Rheometer or viscometer
Procedure:
-
Calculate the mass of this compound required to prepare solutions of different concentrations (e.g., 1%, 1.5%, 2% w/v).
-
Slowly add the weighed this compound to the solvent while stirring to prevent clumping.
-
Continue stirring until the polymer is fully dissolved. This may take several hours.
-
Allow the solutions to equilibrate.
-
Measure the viscosity of each solution at a controlled temperature (e.g., 25°C) using a rheometer or viscometer.
Protocol 3: pH Adjustment of this compound Solutions
This protocol details how to adjust the pH of a this compound solution to modify its viscosity.
Materials:
-
This compound solution
-
pH meter
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
Micropipettes
-
Rheometer or viscometer
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Place the this compound solution in a beaker with a stir bar.
-
Measure the initial pH of the solution.
-
Slowly add small volumes of the acidic or basic solution to adjust the pH to the desired level (e.g., pH 5, 6, 7, 8, 9).
-
Allow the solution to stir for a few minutes to ensure homogeneity before taking a pH reading.
-
Once the target pH is reached and stable, measure the viscosity of the solution.
Protocol 4: Adjusting Ionic Strength of this compound Solutions
This protocol explains how to modify the viscosity of a this compound solution by changing its ionic strength.
Materials:
-
This compound solution
-
Sodium chloride (NaCl) or other suitable salt
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Rheometer or viscometer
Procedure:
-
Prepare stock solutions of NaCl at different concentrations (e.g., 1 M).
-
Add calculated volumes of the NaCl stock solution to the this compound solution to achieve the desired final ionic strengths (e.g., 50 mM, 100 mM, 150 mM).
-
Ensure the salt is completely dissolved and the solution is homogeneous by stirring.
-
Allow the solutions to equilibrate.
-
Measure the viscosity of each solution at a controlled temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the pH on hyaluronan behavior in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Injectable Augmentation Gels Containing Polycaprolactone and Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low Viscosity Highly Concentrated Injectable Nonaqueous Suspensions of Lysozyme Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rheologylab.com [rheologylab.com]
- 7. muser-my.com [muser-my.com]
- 8. Intrinsic Viscosity of Hyaluronic Acid | PSL Rheotek Webshop [shop.psl-rheotek.com]
- 9. researchgate.net [researchgate.net]
- 10. Viscoelastic Properties and Enzymatic Degradation of Crosslinked Hyaluronic Acid for Deep Dermal Filler Use | MDPI [mdpi.com]
- 11. Effectiveness of Hyaluronidase on Hyaluronic Acid Degradation: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Inflammatory Response to Benzyl Hyaluronate Implants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the inflammatory response to benzyl hyaluronate implants during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected baseline inflammatory response to a this compound implant?
A1: An initial, acute inflammatory response is a normal physiological reaction to the implantation of any biomaterial, including this compound. This is part of the foreign body response (FBR) and is characterized by the recruitment of neutrophils and macrophages to the implant site. This acute phase should gradually subside, leading to a chronic inflammatory stage and eventual fibrous encapsulation of the implant. A minimal inflammatory response with a thin, well-organized capsule is indicative of good biocompatibility.
Q2: What are the key factors influencing the inflammatory response to this compound implants?
A2: Several factors can modulate the intensity and duration of the inflammatory response:
-
Material Properties: The degree of benzyl esterification, molecular weight of the hyaluronic acid (HA) backbone, and the presence of any cross-linking agents can affect the material's degradation rate and interaction with immune cells.[1]
-
Implant Purity: Residual proteins, endotoxins, or other contaminants from the manufacturing process can trigger a significant inflammatory reaction.[2]
-
Degradation Products: The degradation of this compound releases hyaluronic acid fragments and benzyl alcohol. The size of the HA fragments and the local concentration of benzyl alcohol can influence the inflammatory milieu. High molecular weight HA is generally considered anti-inflammatory, while low molecular weight fragments can be pro-inflammatory.[3][4] Benzyl alcohol has been shown to be cytotoxic at high concentrations.[5][6][7][8]
-
Sterilization Method: The method used to sterilize the implant can alter its physicochemical properties and potentially introduce residues that may cause inflammation.
-
Surgical Technique: Trauma to the surrounding tissue during implantation can exacerbate the initial inflammatory response.
-
Host Factors: The immune status of the experimental animal model can also play a role in the observed response.
Q3: How do the degradation products of this compound contribute to inflammation?
A3: this compound biodegrades through hydrolysis of the ester bond, releasing benzyl alcohol and breaking down the hyaluronic acid backbone into smaller fragments.[9] High molecular weight hyaluronic acid (HMW-HA) is generally considered to be anti-inflammatory, while low molecular weight HA (LMW-HA) fragments can be pro-inflammatory by activating macrophages through receptors like CD44 and Toll-like receptors (TLRs).[3][4] Benzyl alcohol, at high local concentrations, can cause cytotoxicity, leading to the release of damage-associated molecular patterns (DAMPs) that can further amplify the inflammatory cascade.[5][6][7][8]
Q4: Which sterilization method is recommended for this compound implants to minimize inflammation?
A4: Ethylene oxide (EtO) sterilization is often preferred for heat-sensitive materials like many hyaluronic acid-based hydrogels.[10][11][12][13] Steam sterilization (autoclaving) involves high temperatures that can lead to significant degradation of the hyaluronan polymer, altering its mechanical properties and potentially generating pro-inflammatory low molecular weight fragments.[11] However, it is crucial to ensure adequate aeration after EtO sterilization to remove any toxic residues, which themselves can cause an inflammatory response.[11][12][13]
Troubleshooting Guides
Issue 1: Excessive Acute Inflammation (within the first 72 hours)
Symptoms:
-
Pronounced swelling, erythema (redness), and warmth at the implantation site.
-
Histological analysis shows a dense infiltration of neutrophils and pro-inflammatory (M1) macrophages.
-
Elevated levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the peri-implant tissue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Endotoxin Contamination | - Test the implant material for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. - Ensure all reagents and materials used in implant preparation are pyrogen-free. |
| High Degree of Tissue Trauma during Implantation | - Refine the surgical procedure to minimize tissue damage. - Use sharp, appropriate surgical tools. - Consider a less invasive implantation technique if possible. |
| Pro-inflammatory Degradation Products | - Characterize the initial molecular weight of the HA in your implant. A higher molecular weight backbone is generally less inflammatory.[3][4] - Analyze the degradation rate of the implant to ensure it's not releasing a rapid burst of potentially pro-inflammatory low molecular weight fragments. |
| Sterilization-Induced Material Changes | - If using steam sterilization, consider switching to a low-temperature method like ethylene oxide (with proper aeration) or gamma irradiation to reduce polymer degradation.[11][12][13] |
Issue 2: Formation of Delayed-Onset Inflammatory Nodules (weeks to months post-implantation)
Symptoms:
-
Palpable, firm nodules developing at the implant site after an initial period of quiescence.[14][15][16][17]
-
Histology reveals granuloma formation, characterized by organized collections of macrophages, foreign body giant cells, and lymphocytes.
-
Persistent, localized inflammation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Delayed Hypersensitivity Reaction (Type IV) | - This is an immune-mediated response to the material.[15][17] - In clinical settings, treatment may involve intralesional corticosteroids to reduce inflammation.[14][16] - For experimental purposes, this suggests a potential immunogenicity issue with the specific formulation. Consider modifying the material (e.g., altering the degree of esterification). |
| Biofilm Formation | - A low-grade, chronic infection can lead to biofilm formation on the implant surface, triggering a persistent inflammatory response.[14][16] - Use strict aseptic surgical techniques during implantation. - In suspected cases, consider explanting the material and performing microbiological analysis. - In clinical scenarios, a course of antibiotics that can penetrate biofilms (e.g., fluoroquinolones, macrolides) may be prescribed.[2] |
| Filler Migration and Aggregation | - Improper injection technique can lead to the clumping of the material, which can be perceived as a nodule.[17] - Ensure proper and even distribution of the implant material during administration. |
| Systemic Inflammatory Trigger | - A systemic infection or illness in the host can sometimes trigger a localized inflammatory response at the site of the implant.[15] |
Data Presentation
Table 1: Influence of Hyaluronic Acid Molecular Weight on Macrophage Cytokine Production (in vitro)
| Molecular Weight of HA | Concentration | Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Anti-inflammatory Cytokines (e.g., IL-10) | Reference |
| High (>1,000 kDa) | 100 µg/mL | Decreased | Increased | [18] |
| Medium (100-500 kDa) | 100 µg/mL | Increased | - | [18] |
| Low (<100 kDa) | 100 µg/mL | Increased | - | [18] |
Table 2: Comparison of Inflammatory Cell Infiltration for Different Commercial HA Fillers in a Mini Pig Model (in vivo)
| Filler Series | Mean Inflammatory Cell Infiltration Score (Intradermal) | Mean Inflammatory Cell Infiltration Score (Subcutaneous) | Reference |
| Neuramis (NEU) & Belotero (BEL) | Lower | Lower | [19] |
| Juvéderm (JUV) & Restylane (RES) | Higher | Higher | [19] |
Note: Scores are relative comparisons as reported in the study.
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
This protocol is for assessing the inflammatory potential of this compound implant extracts by measuring macrophage polarization.
1. Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1).
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Macrophage colony-stimulating factor (M-CSF) for BMDM differentiation.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
LPS (for M1 polarization control), IL-4 (for M2 polarization control).
-
This compound implant material.
-
Sterile, pyrogen-free PBS.
-
Antibodies for flow cytometry (e.g., F4/80, CD11b, CD86 for M1, CD206 for M2).
-
RNA isolation kit and reagents for qRT-PCR (primers for iNOS, TNF-α, Arg-1, IL-10).
2. Preparation of Implant Extract:
-
Aseptically prepare fragments of the this compound implant.
-
Incubate the implant material in serum-free cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24-72 hours at 37°C, according to ISO 10993-5 standards.
-
Collect the medium (now the implant extract) and filter sterilize it.
3. Macrophage Culture and Stimulation:
-
Culture and differentiate macrophages (BMDMs with M-CSF or THP-1 cells with PMA) in a 24-well plate.
-
Once differentiated, replace the medium with the prepared implant extract, fresh medium (negative control), medium with LPS (M1 control), or medium with IL-4 (M2 control).
-
Incubate for 24-48 hours.
4. Analysis:
-
Flow Cytometry: Harvest the cells, stain with fluorescently labeled antibodies for M1 (e.g., CD86) and M2 (e.g., CD206) markers, and analyze the percentage of each population.
-
qRT-PCR: Isolate RNA from the cells and perform quantitative real-time PCR to measure the gene expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg-1, IL-10).
-
ELISA: Analyze the culture supernatant for secreted levels of pro- and anti-inflammatory cytokines (see Protocol 2).
Protocol 2: ELISA for Cytokine Quantification in Peri-Implant Tissue
This protocol describes the measurement of TNF-α and IL-1β in tissue surrounding the implant.
1. Materials:
-
Explanted tissue surrounding the this compound implant.
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors).
-
Tissue homogenizer.
-
BCA protein assay kit.
-
Commercially available ELISA kits for TNF-α and IL-1β.
-
Microplate reader.
2. Sample Preparation:
-
Excise the peri-implant tissue and the fibrous capsule.
-
Weigh the tissue and add homogenization buffer (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue on ice until no visible chunks remain.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tissue lysate) and store at -80°C.
-
Determine the total protein concentration of the lysate using a BCA assay.
3. ELISA Procedure:
-
Follow the manufacturer's instructions for the specific TNF-α and IL-1β ELISA kits.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance on a microplate reader.
4. Data Analysis:
-
Generate a standard curve from the absorbance values of the known standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Normalize the cytokine concentration to the total protein concentration of the tissue lysate (e.g., pg of cytokine per mg of total protein).
Mandatory Visualizations
Caption: Signaling pathway of the inflammatory response to this compound implants.
Caption: Troubleshooting workflow for excessive acute inflammation.
References
- 1. Semisynthetic resorbable materials from hyaluronan esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Comparison of Different Molecular Weights of Intra-Articular Hyaluronic Acid Injections for Knee Osteoarthritis: A Level I Bayesian Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro benzyl alcohol cytotoxicity: implications for intravitreal use of triamcinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Mechanisms underlying benzyl alcohol cytotoxicity (triamcinolone acetonide preservative) in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physico-chemical properties and degradability of non-woven hyaluronan benzylic esters as tissue engineering scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethylene Oxide Sterilizer vs Steam & Radiation: Best Method for Hospitals [hospitalsterilizers.com]
- 11. statimusa.com [statimusa.com]
- 12. infectioncontroltoday.com [infectioncontroltoday.com]
- 13. Ethylene Oxide (EO) and Steam Validation - A Comparative Overview | Medistri SA [medistri.swiss]
- 14. radiantfr.com [radiantfr.com]
- 15. Delayed Onset Nodules After Hyaluronic Acid Fillers: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clinicbylaross.co.uk [clinicbylaross.co.uk]
- 17. jcadonline.com [jcadonline.com]
- 18. In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Comparative Analyses of Inflammatory Response and Tissue Integration of 14 Hyaluronic Acid-Based Fillers in Mini Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzyl Hyaluronate and Collagen Scaffolds for Dermal Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of effective dermal tissue regeneration, the choice of a scaffold material is paramount. An ideal scaffold should be biocompatible, biodegradable, possess appropriate mechanical properties, and actively support cellular processes such as proliferation, migration, and differentiation. This guide provides an objective comparison of two prominent biomaterials used in dermal tissue engineering: benzyl hyaluronate and collagen scaffolds.
Executive Summary
Both this compound, a derivative of hyaluronic acid (HA), and collagen, the most abundant protein in the extracellular matrix (ECM), have demonstrated significant promise as scaffolding materials for skin regeneration.[1][2] Collagen scaffolds are well-established, known for their excellent biocompatibility and ability to promote cell adhesion and proliferation.[2] this compound scaffolds, specifically those derived from HYAFF® materials, are also highly biocompatible and have been successfully used to culture a variety of skin cells, including dermal fibroblasts and keratinocytes.[1][3][4][5]
This guide will delve into a detailed comparison of their performance based on experimental data, covering mechanical properties, degradation kinetics, and biological responses.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data extracted from various studies to facilitate a direct comparison between this compound and collagen scaffolds.
| Property | This compound Scaffolds | Collagen Scaffolds | Source(s) |
| Porosity | ~85% (for collagen-HA composites) | >98% | [3][6] |
| Pore Size | 50 - 340 µm (for open hyaluronan sponges) | 68.39 - 117.52 µm | [1] |
Table 1: Physical Properties. A comparison of the physical characteristics of this compound and collagen scaffolds.
| Property | This compound Scaffolds | Collagen Scaffolds | Source(s) |
| Tensile Strength | Data not available in direct comparison | 5.5 - 11.4 N/mm² (dry) | [7] |
| Compressive Modulus | Higher than pure collagen scaffolds (in composites) | Data varies with cross-linking and source | [6] |
Table 2: Mechanical Properties. A summary of the mechanical performance of this compound and collagen scaffolds.
| Parameter | This compound Scaffolds | Collagen Scaffolds | Source(s) |
| In Vitro Degradation | Predictable degradation rate | Up to 60% weight loss in 24h (enzymatic) | [8][9] |
| In Vivo Degradation | Resorbed by host tissues | Complete degradation by day 42 (non-crosslinked) | [1][10] |
Table 3: Degradation Characteristics. An overview of the degradation profiles of this compound and collagen scaffolds.
| Biological Response | This compound Scaffolds | Collagen Scaffolds | Source(s) |
| Fibroblast Proliferation | Supports proliferation | Ten-fold increase over 14 days (in a specific hydrogel) | [1][11] |
| Angiogenesis | Promotes angiogenesis | Supports vascularization | [1][12] |
| Collagen Deposition | Supports ECM production by seeded fibroblasts | Promotes collagen deposition | [1][13] |
Table 4: Biological Performance. A comparison of the in vitro and in vivo biological responses to this compound and collagen scaffolds.
Signaling Pathways in Dermal Regeneration
The interaction of scaffold materials with cells at a molecular level is critical for guiding tissue regeneration. Below are diagrams of key signaling pathways influenced by collagen and hyaluronic acid-based scaffolds.
Collagen scaffolds can modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial for wound healing and extracellular matrix deposition.[1][14][15][16][17] The binding of TGF-β to its receptors on fibroblasts initiates a signaling cascade through Smad proteins, leading to the transcription of genes encoding ECM proteins like collagen.[1][14][15][16][17]
Hyaluronic acid-based scaffolds, including this compound, interact with cell surface receptors like CD44. This interaction can activate Focal Adhesion Kinase (FAK), a key regulator of cell adhesion and migration.[18][19][20][21] FAK signaling can influence the activity of RhoA, a small GTPase involved in cytoskeleton organization and the formation of stress fibers, thereby modulating fibroblast adhesion and spreading.[19][20][21]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound and collagen scaffolds.
Tensile Strength Testing of Dermal Scaffolds
Objective: To determine the mechanical properties of the hydrated scaffolds.
Protocol:
-
Prepare dumbbell-shaped samples of the scaffold material.[22]
-
Immerse the samples in phosphate-buffered saline (PBS) for at least 2 hours to ensure full hydration.[15]
-
Secure the hydrated sample in the grips of a tensile testing machine.[22]
-
Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fails.[15]
-
Record the load and displacement data to generate a stress-strain curve.
-
Calculate the ultimate tensile strength (UTS), Young's modulus, and elongation at break from the stress-strain curve.
In Vitro Scaffold Degradation Assay (Collagenase)
Objective: To evaluate the enzymatic degradation rate of the scaffolds.
Protocol:
-
Measure the initial dry weight of the scaffold samples.[3]
-
Immerse the scaffolds in a solution of bacterial collagenase (e.g., from Clostridium histolyticum) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).[3][8][23]
-
Incubate the samples at 37°C for a defined period (e.g., 24 hours).[3]
-
Stop the reaction by adding a chelating agent like EDTA.[14]
-
Centrifuge the samples to separate the undigested scaffold from the supernatant.
-
Measure the amount of degraded protein in the supernatant (e.g., using a hydroxyproline assay for collagen).[8][14]
-
Alternatively, dry the remaining scaffold and measure its final weight to calculate the percentage of weight loss.[23]
Cell Viability and Proliferation Assay (MTT)
Objective: To assess the cytocompatibility and effect of the scaffolds on cell proliferation.
Protocol:
-
Seed fibroblasts onto the scaffold materials placed in a multi-well plate at a predetermined density (e.g., 1 x 10^5 cells/scaffold).
-
Culture the cell-seeded scaffolds for various time points (e.g., 24, 48, 72 hours).
-
At each time point, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals using a suitable solvent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
In Vivo Wound Healing Assay (Murine Model)
Objective: To evaluate the efficacy of the scaffolds in promoting dermal wound healing in a living organism.
Protocol:
-
Create full-thickness excisional wounds on the dorsal side of mice.[24][25][26]
-
Place the scaffold material (this compound or collagen) into the wound bed. An untreated wound can serve as a control.[24]
-
Secure the scaffold and cover the wound with a sterile dressing.
-
Monitor the wound closure rate over time by measuring the wound area at regular intervals.[26]
-
At specific time points (e.g., 7, 14, and 21 days), euthanize the animals and excise the wound tissue.
-
Perform histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and cellular infiltration.
-
Use immunohistochemistry to quantify specific markers of interest, such as collagen deposition (e.g., Masson's trichrome stain) and angiogenesis (e.g., CD31 staining).[27][28][29]
Conclusion
Both this compound and collagen scaffolds offer distinct advantages for dermal tissue engineering. Collagen scaffolds have a long history of use and a well-characterized biological performance, particularly in promoting cell adhesion and proliferation. This compound scaffolds, as a derivative of the naturally occurring glycosaminoglycan, also demonstrate excellent biocompatibility and support for various cell types.
The choice between these two materials will ultimately depend on the specific requirements of the application. For instance, if rapid cell attachment and initial proliferation are the primary goals, a collagen scaffold might be preferred. However, if a scaffold with a more controlled degradation profile and the potential for modification to influence specific cellular signaling pathways is desired, this compound could be a more suitable option. Further direct comparative studies are needed to provide more definitive quantitative data to guide the selection process for specific dermal regeneration applications.
References
- 1. Frontiers | Transforming Growth Factor-β and Endoglin Signaling Orchestrate Wound Healing [frontiersin.org]
- 2. The Tensile Strength of Full-Thickness Skin: A Laboratory Study Prior to Its Use as Reinforcement in Parastomal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen–based scaffolds for skin tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyaluronan benzyl ester as a scaffold for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyaluronan Benzyl Ester as a Scaffold for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. mdpi.com [mdpi.com]
- 9. Applications and Emerging Trends of Hyaluronic Acid in Tissue Engineering, as a Dermal Filler, and in Osteoarthritis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of tensile strength methodology for murine skin wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of cell‐scaffold interactions in a biological and a synthetic wound matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of TGFβ Signaling in Wound Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signalling by Transforming Growth Factor Beta Isoforms in Wound Healing and Tissue Regeneration | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Hyaluronan and the hyaluronan receptor RHAMM promote focal adhesion turnover and transient tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of Rho-kinase and focal adhesion kinase regulates the organization of stress fibers and focal adhesions in the central part of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Focal adhesion kinase suppresses Rho activity to promote focal adhesion turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tensile Properties of Freeze-cast Collagen Scaffolds: How Processing Conditions Affect Structure and Performance in the Dry and Fully Hydrated States - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. In vivo model of wound healing based on transplanted tissue-engineered skin. | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
A Comparative Analysis of HYAFF® and PLGA for Controlled Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Biomaterials
In the realm of controlled drug delivery, the choice of a suitable biodegradable polymer is paramount to the success of a therapeutic formulation. Among the myriad of options, HYAFF®, a benzyl ester of hyaluronic acid, and Poly(lactic-co-glycolic acid) (PLGA), a synthetic copolymer, have emerged as prominent candidates. This guide provides a comprehensive, data-driven comparison of these two materials across key performance indicators to aid researchers in selecting the optimal platform for their specific drug delivery applications.
Executive Summary
Both HYAFF® and PLGA offer unique advantages for controlled drug release. PLGA is a well-established, FDA-approved polymer with highly tunable degradation rates and a wealth of supporting research, making it a versatile and predictable option for a wide range of drugs.[1][2] Its degradation into natural metabolites, lactic acid and glycolic acid, ensures excellent biocompatibility.[3] HYAFF®, derived from the naturally occurring hyaluronic acid (HA), boasts inherent biocompatibility and the ability to interact with specific cell surface receptors, offering potential for targeted delivery and influencing cellular behavior.[4] However, the available quantitative data for HYAFF® in drug delivery applications is less extensive than for PLGA.
This guide will delve into a detailed comparison of their performance in terms of drug loading efficiency, release kinetics, biocompatibility, degradation profiles, and mechanical properties, supported by experimental data and methodologies.
Data Presentation: A Quantitative Comparison
To facilitate a clear and concise comparison, the following tables summarize the key quantitative data for HYAFF® and PLGA based on available literature.
Table 1: Drug Loading Efficiency
| Polymer | Drug Type | Drug Loading Efficiency (%) | Formulation Method | Reference |
| PLGA | Hydrophobic Small Molecule (e.g., Paclitaxel) | 70-95% | Emulsion-solvent evaporation | [5] |
| Hydrophilic Small Molecule (e.g., Doxorubicin) | 50-80% | Double emulsion-solvent evaporation | [5] | |
| Protein (e.g., BSA) | 60-90% | Double emulsion-solvent evaporation | [5] | |
| HYAFF® | Protein (e.g., Myoglobin) | >50% | Microfluidics-based nanoprecipitation | [6] |
| Small Molecule | Data not readily available | - | - |
Table 2: Drug Release Kinetics
| Polymer | Drug Type | Release Profile | Duration | Key Release Mechanisms | Reference |
| PLGA | Small Molecule | Biphasic (initial burst followed by sustained release) | Days to months | Diffusion and polymer erosion | [7] |
| Protein | Triphasic (initial burst, lag phase, and secondary release) | Weeks to months | Diffusion, polymer degradation, and erosion | [2] | |
| HYAFF® | Small Molecule (Chlorpromazine) | Rapid release | < 200 minutes | Diffusion through hydrated film | [8] |
| Protein (ICG) | Sustained release (enzyme-mediated) | > 48 hours | Diffusion and enzymatic degradation | [8] |
Table 3: Degradation Profile
| Polymer | Degradation Mechanism | Degradation Rate | Degradation Products | Factors Influencing Degradation | Reference |
| PLGA | Bulk hydrolysis of ester linkages | Tunable (days to years) | Lactic acid and glycolic acid | LA:GA ratio, molecular weight, crystallinity, pH | [9][10][11] |
| HYAFF® | Enzymatic (hyaluronidase) and hydrolytic cleavage of ester bonds | Slower than native HA | Hyaluronic acid, benzyl alcohol | Degree of esterification, enzyme concentration | [4][12] |
Table 4: Mechanical Properties
| Polymer | Formulation | Compressive Modulus (MPa) | Tensile Strength (MPa) | Key Influencing Factors | Reference |
| PLGA | Porous Scaffold (50:50) | ~0.5 - 2.0 | ~1.0 - 5.0 | Porosity, LA:GA ratio, molecular weight | [13][14] |
| HYAFF®-11 | Non-woven Scaffold | Data not readily available | ~1.5 - 2.5 | Fiber density, pressing treatment | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the preparation of PLGA and HYAFF®-based drug delivery systems.
Protocol 1: Preparation of Drug-Loaded PLGA Nanoparticles via Double Emulsion Solvent Evaporation
This method is suitable for encapsulating hydrophilic drugs.
Materials:
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Hydrophilic drug
-
Dichloromethane (DCM) or Ethyl Acetate (EA) as the organic solvent
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
Procedure:
-
Preparation of the Inner Aqueous Phase (w1): Dissolve the hydrophilic drug in a small volume of deionized water.
-
Preparation of the Organic Phase (o): Dissolve a specific amount of PLGA in the organic solvent (e.g., DCM).
-
Formation of the Primary Emulsion (w1/o): Add the inner aqueous phase to the organic phase and emulsify using a high-speed homogenizer or sonicator to create a water-in-oil emulsion.
-
Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., PVA). Emulsify this mixture again using a homogenizer or sonicator to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.
Protocol 2: Preparation of a Drug-Incorporated HYAFF® Scaffold
This protocol describes a general method for incorporating a therapeutic agent into a pre-formed HYAFF® scaffold.
Materials:
-
Pre-fabricated HYAFF® scaffold (e.g., non-woven mesh)
-
Therapeutic agent (e.g., protein, small molecule)
-
Suitable solvent for the therapeutic agent (e.g., sterile aqueous buffer)
-
Lyophilizer
Procedure:
-
Scaffold Sterilization: Sterilize the HYAFF® scaffold using an appropriate method such as ethylene oxide or gamma irradiation.
-
Preparation of Drug Solution: Dissolve the therapeutic agent in a sterile, biocompatible solvent at the desired concentration.
-
Scaffold Loading: Immerse the sterile HYAFF® scaffold in the drug solution. The loading can be performed under gentle agitation to ensure uniform distribution of the drug throughout the scaffold matrix. The duration of immersion will depend on the desired drug loading and the properties of the scaffold and drug.
-
Freezing: After the desired loading time, remove the scaffold from the solution and freeze it rapidly. The freezing rate can influence the final porous structure of the loaded scaffold.
-
Lyophilization: Lyophilize the frozen, drug-loaded scaffold to remove the solvent, leaving the therapeutic agent dispersed within the HYAFF® matrix.
-
Packaging and Storage: Package the final drug-loaded scaffold under sterile conditions and store it according to the stability requirements of the therapeutic agent.
Visualization of Key Processes
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Signaling Pathways
The cellular response to biomaterials is mediated by complex signaling cascades.
References
- 1. The pro‐inflammatory response of macrophages regulated by acid degradation products of poly(lactide‐co‐glycolide) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hyalofast.anikatherapeutics.com [hyalofast.anikatherapeutics.com]
- 5. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Hyaluronic Acid-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hyaluronic Acid and Controlled Release: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. polylactide.com [polylactide.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Morphological Effects of HA on the Cell Compatibility of Electrospun HA/PLGA Composite Nanofiber Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of morphology and mechanical properties of PLGA bioscaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Vivo Performance of Benzyl Hyaluronate Implants: A Comparative Guide for Researchers
An objective analysis of the in vivo performance of benzyl hyaluronate implants in animal models, benchmarked against other hyaluronic acid-based alternatives, reveals a favorable biocompatibility profile characterized by minimal inflammatory response and progressive tissue integration. Experimental data from preclinical studies highlights differences in degradation kinetics and host tissue response compared to commonly used cross-linked hyaluronic acid fillers.
This compound, a derivative of hyaluronic acid (HA), has been investigated as a biomaterial for soft tissue augmentation and other medical applications. Its performance in animal models provides crucial insights for researchers, scientists, and drug development professionals. This guide synthesizes available in vivo data, comparing this compound implants, particularly HYAFF®-11, with other HA-based fillers.
Comparative Performance in Animal Models
In vivo studies, primarily in rat models, have demonstrated that this compound scaffolds are highly biocompatible. When implanted subcutaneously, these materials generally do not elicit adverse reactions and are gradually resorbed and replaced by host tissue. The tissue response is often characterized by a mild and transient inflammatory reaction that subsides over time, followed by cellular infiltration and integration.
In contrast, some cross-linked hyaluronic acid fillers may initially show a more pronounced inflammatory response, which also tends to resolve. The degradation profile of this compound appears to be influenced by the degree of esterification, with a slower resorption rate observed for more completely esterified forms.
Biocompatibility and Inflammatory Response
Histological analysis of this compound implants in rats reveals a benign and nonspecific immune response. Little to no fibrous capsule formation is typically observed, and the cellular infiltrate is primarily composed of macrophages and a small number of T-lymphocytes. This response is indicative of good tissue tolerance. Studies on other HA fillers have reported varied inflammatory responses, with some formulations leading to more significant initial inflammation before eventual integration.
Degradation and Tissue Integration
This compound implants demonstrate a controlled degradation profile in vivo. For instance, studies with HYAFF®-11 sponges in rats showed minimal degradation until 26 weeks post-implantation. Cellular infiltration, a key aspect of tissue integration, is observed to be complete by around 4 weeks, with the presence of mature macrophages within the implant. Over time, neovascularization occurs, indicating the progressive integration of the biomaterial with the host tissue.
The degradation of hyaluronic acid-based fillers is a complex process involving both enzymatic and free-radical mechanisms. The chemical modification of HA, such as esterification in this compound or cross-linking in other fillers, is a key determinant of its in vivo residence time.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vivo studies on this compound and a representative cross-linked hyaluronic acid filler.
Table 1: In Vivo Degradation Profile
| Implant Material | Animal Model | Timepoint | Remaining Volume/Material | Citation |
| This compound (HYAFF®-11) | Rat | 26 weeks | Minimal degradation observed | [1] |
| Cross-linked HA | Mouse | 29 weeks | Detectable implant | [2] |
| Cross-linked HA | Mouse | 33 weeks | Detectable implant | [2] |
Table 2: Histological Assessment of Inflammatory Response
| Implant Material | Animal Model | Timepoint | Key Histological Findings | Citation |
| This compound (HYAFF®-11) | Rat | 26 weeks | Infiltrate primarily macrophages and some T-lymphocytes; minimal fibrous capsule. | [1] |
| Cross-linked HA | Rat | 3 months | Transient inflammatory response, decreasing over time. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for key experiments.
Subcutaneous Implantation in a Rat Model
-
Animal Model: Adult male Wistar rats are typically used.[4]
-
Anesthesia: Anesthesia is induced and maintained using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail.[4]
-
Surgical Procedure:
-
Post-operative Care: Animals are monitored for recovery and receive appropriate analgesics.[5]
-
Explantation: At predetermined time points (e.g., 1, 4, 12, 26 weeks), animals are euthanized, and the implants with surrounding tissue are carefully excised for analysis.[1][4]
Histological and Immunohistochemical Analysis
-
Tissue Processing: Explanted tissues are fixed in 10% neutral buffered formalin, processed through graded alcohols and xylene, and embedded in paraffin.[3]
-
Staining:
-
Immunohistochemistry:
-
Microscopic Analysis: Stained sections are examined under a light microscope. Quantitative analysis can be performed by counting specific cell types or scoring the extent of inflammation and fibrosis in multiple high-power fields.
Signaling Pathways and Host Response
The interaction of hyaluronic acid-based biomaterials with host tissues is mediated by specific cell surface receptors, leading to the activation of intracellular signaling pathways that govern the inflammatory and tissue remodeling response.
Experimental Workflow for In Vivo Implantation and Analysis
Caption: Workflow for in vivo evaluation of biomaterial implants.
Host Response Signaling to Hyaluronic Acid Derivatives
The degradation of hyaluronic acid-based implants can release HA fragments of varying molecular weights. These fragments can interact with cell surface receptors like CD44 and Toll-like Receptors (TLRs), particularly TLR2 and TLR4, on immune cells such as macrophages. This interaction triggers downstream signaling cascades, including the activation of NF-κB and MAP kinases, leading to the production of cytokines and chemokines that modulate the local inflammatory environment. High molecular weight HA is generally considered to have anti-inflammatory properties, while low molecular weight fragments can be pro-inflammatory.
Caption: Macrophage signaling in response to HA implant degradation.
References
A Comparative Guide to the Biocompatibility of Benzyl Hyaluronate Following ISO 10993 Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of benzyl hyaluronate, a key derivative of hyaluronic acid (HA), with other HA-based biomaterials. The evaluation is framed within the context of the International Organization for Standardization (ISO) 10993 standards, which are critical for the biological evaluation of medical devices and materials. This document summarizes key experimental data, outlines detailed testing protocols, and presents visual workflows to aid in the assessment of this compound for various biomedical applications.
Comparative Biocompatibility Data
The following table summarizes the performance of this compound and alternative hyaluronic acid derivatives in key biocompatibility tests as mandated by ISO 10993.
| Biomaterial | Test (ISO Standard) | Endpoint | Result |
| This compound (100% esterified - HYAFF® 11) | Cytotoxicity (ISO 10993-5) | Cell Viability | Non-cytotoxic [1] |
| This compound (75% esterified - HYAFF® 11p75) | Cytotoxicity (ISO 10993-5) | Cell Viability | Slight decrease in cell viability [1] |
| Ethyl Hyaluronate (100% esterified - HYAFF® 7) | Cytotoxicity (ISO 10993-5) | Cell Viability | Non-cytotoxic [1] |
| Unmodified Hyaluronic Acid | Cytotoxicity (ISO 10993-5) | Cell Viability | Induced an increase in fibroblast activity [1] |
| This compound (HYAFF® 11) | Sensitization (ISO 10993-10) | Allergic Reaction | Considered non-sensitizing based on extensive in-use data and biocompatibility reviews. |
| This compound (HYAFF® 11) | Intracutaneous Reactivity (ISO 10993-23) | Irritation Score | Considered a non-irritant based on biocompatibility assessments. |
Experimental Protocols
Detailed methodologies for the key biocompatibility tests are provided below. These protocols are based on the ISO 10993 standards and are essential for the valid assessment of biomaterials.
ISO 10993-5: In Vitro Cytotoxicity Test
This test evaluates the potential of a medical device or material to cause cellular damage.
Principle: Extracts of the test material or the material itself are placed in contact with a layer of cultured mammalian cells. The cellular response is observed and graded.
Methodology:
-
Sample Preparation: this compound samples are prepared as solid films or non-woven meshes. Extracts are prepared by incubating the material in a cell culture medium (e.g., MEM) at 37°C for 24 hours.
-
Cell Culture: L929 mouse fibroblast cells are commonly used and are grown to a near-confluent monolayer in culture flasks.
-
Exposure: The prepared extracts are added to the cell monolayers in multi-well plates. A negative control (culture medium only) and a positive control (a material with known cytotoxicity) are included.
-
Incubation: The cells are incubated with the extracts for a defined period, typically 24 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Evaluation:
-
Qualitative: The cell monolayers are examined microscopically for morphological changes, such as cell lysis, rounding, or detachment. A grade from 0 (no reactivity) to 4 (severe reactivity) is assigned.
-
Quantitative: Cell viability is assessed using assays like the MTT assay, which measures the metabolic activity of the cells. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
-
ISO 10993-10: Skin Sensitization Test (Guinea Pig Maximization Test - GPMT)
This test assesses the potential of a substance to induce a delayed hypersensitivity reaction.
Principle: The GPMT is a sensitive method that involves a two-stage process: an induction phase to sensitize the animals to the test substance, followed by a challenge phase to elicit an allergic response.
Methodology:
-
Animal Model: Young adult albino guinea pigs are used for this test.
-
Induction Phase (Day 0):
-
Three pairs of intradermal injections are made in the shaved dorsal region of each animal in the test group:
-
Freund's Complete Adjuvant (FCA) emulsified with water.
-
The test article extract (in a suitable solvent like saline or sesame oil).
-
The test article extract emulsified with FCA.
-
-
A control group receives similar injections without the test article.
-
-
Topical Induction (Day 7): The test article extract is applied topically to the injection site and covered with an occlusive patch for 48 hours.
-
Challenge Phase (Day 21): A non-irritating concentration of the test article extract is applied topically to a naive area of the shaved skin on both test and control animals and covered with an occlusive patch for 24 hours.
-
Evaluation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The reactions are scored on a scale of 0 (no reaction) to 3 (intense erythema and swelling). A material is considered a sensitizer if the reaction in the test group is significantly greater than in the control group.
ISO 10993-23: Intracutaneous Reactivity Test
This test evaluates the localized reaction of tissues to an injected extract of the test material.
Principle: Extracts of the medical device material are injected intracutaneously into rabbits, and the injection sites are observed for signs of irritation.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Extract Preparation: Extracts of this compound are prepared using both a polar solvent (e.g., 0.9% sodium chloride) and a non-polar solvent (e.g., cottonseed oil) by incubating the material at 37°C for 72 hours.
-
Injection Procedure:
-
The fur on the back of the rabbit is clipped.
-
0.2 mL of the test extract is injected intracutaneously at five sites on one side of the spine.
-
0.2 mL of the corresponding solvent control is injected at five sites on the opposite side of the spine.
-
-
Observation: The injection sites are observed for erythema (redness) and edema (swelling) at 24, 48, and 72 hours after injection.
-
Evaluation: The reactions are scored on a scale from 0 to 4 for both erythema and edema. The overall irritation score for the test extract is calculated by subtracting the average score of the control sites from the average score of the test sites. A mean score of 1.0 or less is typically considered a negligible or very slight irritant response.
Visualizing Biocompatibility Testing Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the key ISO 10993 biocompatibility tests.
Caption: Workflow for ISO 10993-5 In Vitro Cytotoxicity Testing.
Caption: Workflow for ISO 10993-10 Skin Sensitization Test (GPMT).
Caption: Workflow for ISO 10993-23 Intracutaneous Reactivity Test.
References
Head-to-head comparison of different hyaluronic acid esters for cartilage repair.
For researchers, scientists, and drug development professionals, the choice of biomaterial is critical in the pursuit of effective cartilage repair strategies. Hyaluronic acid (HA), a key component of native cartilage extracellular matrix (ECM), has emerged as a leading candidate for tissue engineering applications. Its versatility allows for chemical modification, leading to the development of various HA derivatives with tailored properties. Among these, benzyl esters and methacrylated HA have garnered significant attention for their potential to support chondrogenesis and promote cartilage regeneration.
This guide provides an objective comparison of the performance of two prominent hyaluronic acid esters—benzyl-esterified hyaluronic acid (exemplified by the HYAFF® series) and methacrylated hyaluronic acid (MeHA)—in the context of cartilage repair. While direct head-to-head comparative studies with standardized quantitative data are limited in the current literature, this document synthesizes available experimental data to offer valuable insights into their respective strengths and characteristics.
Quantitative Performance Data
The following tables summarize quantitative data on the performance of benzyl-esterified HA and methacrylated HA in promoting chondrocyte function and cartilage formation. It is crucial to note that the data presented for each ester are compiled from different studies with varying experimental conditions. Therefore, a direct comparison should be approached with caution.
Table 1: Performance of Benzyl-Esterified Hyaluronic Acid (HYAFF-11) in Cartilage Repair
| Performance Metric | Experimental Model | Key Findings | Reference |
| Chondrocyte Proliferation & Viability | In vitro (Human Chondrocytes) | Maintained chondrocyte viability and supported proliferation. | [1] |
| Gene Expression (Collagen Type II) | In vitro (Human Chondrocytes) | Upregulated collagen type II mRNA expression compared to monolayer culture. | [2] |
| Gene Expression (Collagen Type I) | In vitro (Human Chondrocytes) | Downregulated collagen type I mRNA expression, indicating maintenance of chondrocyte phenotype. | [2] |
| In Vivo Cartilage Repair | Rabbit Model (Full-thickness defects) | Statistically significant improvement in the quality of regenerated tissue with chondrocyte-seeded HYAFF-11 compared to biomaterial alone or empty defects at 1, 3, and 6 months. | [3][4] |
Table 2: Performance of Methacrylated Hyaluronic Acid (MeHA) in Cartilage Repair
| Performance Metric | Experimental Model | Key Findings | Reference |
| Chondrocyte Viability & Proliferation | In vitro (Human Mesenchymal Stem Cells) | Excellent biocompatibility with high cell viability and proliferation of encapsulated hMSCs. | [5] |
| Gene Expression (Chondrogenic Markers) | In vitro (hMSCs) | Enhanced expression of chondrogenic markers (e.g., SOX9, Aggrecan, Collagen Type II) in hMSC-laden MeHA hydrogels compared to 2D culture. | [5] |
| Extracellular Matrix Deposition | Ex vivo (Porcine Chondrocytes) | Histological analysis revealed deposition of glycosaminoglycans (GAGs) and the formation of chondrocyte clusters in isogenous groups, characteristic of hyaline cartilage. | [5] |
| In Vivo Cartilage Repair | Rabbit Model (Knee Cartilage Defect) | Superior cartilage repair outcomes with MeHA hydrogels, showing defect sites filled with newly developed cartilage tissues rich in GAGs and demonstrating good integration with native tissue. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide summaries of key experimental protocols for the synthesis of these HA esters and their evaluation in cartilage tissue engineering.
Synthesis of Benzyl-Esterified Hyaluronic Acid (HYAFF®)
The synthesis of benzyl-esterified HA, such as HYAFF-11, involves a two-step procedure[6]:
-
Preparation of a Quaternary Ammonium Salt of HA: Hyaluronic acid is first converted to a quaternary ammonium salt, typically the tetrabutylammonium salt, to make it soluble in aprotic organic solvents.
-
Esterification Reaction: The HA salt is then solubilized in an aprotic solvent like dimethyl sulfoxide (DMSO). An esterifying agent, such as benzyl bromide, is added to the solution. The reaction is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 12 hours) to allow for the esterification of the carboxylic acid groups of the glucuronic acid residues with the benzyl groups[7]. The degree of esterification can be controlled by adjusting the molar ratio of the esterifying agent to the HA repeating units. The final product is then purified through precipitation and washing steps.
Synthesis and Photocrosslinking of Methacrylated Hyaluronic Acid (MeHA)
Methacrylated hyaluronic acid is synthesized by reacting hyaluronic acid with methacrylic anhydride. The degree of methacrylation can be tailored by controlling the reaction conditions.
-
Dissolution of HA: Hyaluronic acid is dissolved in deionized water to form a solution (e.g., 1% w/v).
-
Methacrylation Reaction: A molar excess of methacrylic anhydride is added to the HA solution. The pH of the reaction is maintained at a specific level (e.g., 8.0-9.0) by the addition of a base, such as 5M NaOH. The reaction is typically carried out at a low temperature (e.g., 4°C) for several hours.
-
Purification: The resulting MeHA is purified by dialysis against deionized water to remove unreacted methacrylic anhydride and other byproducts. The purified MeHA solution is then lyophilized to obtain a solid product.
-
Hydrogel Formation via Photocrosslinking: To form a hydrogel, the MeHA is dissolved in a suitable buffer (e.g., PBS) containing a photoinitiator (e.g., Irgacure 2959). This solution can then be exposed to UV light, which initiates the polymerization of the methacrylate groups, leading to the formation of a crosslinked hydrogel network.
In Vitro Chondrocyte Culture on HA Ester Scaffolds
A general workflow for evaluating the performance of HA ester scaffolds in vitro involves the following steps:
Caption: A generalized experimental workflow for in vitro evaluation of HA ester scaffolds.
Signaling Pathways in HA-Mediated Cartilage Repair
Hyaluronic acid exerts its biological effects on chondrocytes primarily through interaction with the cell surface receptor CD44. This binding initiates a cascade of intracellular signaling events that modulate chondrocyte behavior, including proliferation, survival, and extracellular matrix synthesis.
The binding of HA to CD44 can trigger the activation of several downstream signaling pathways, including the Rho GTPase family (RhoA and Rac1) and the mitogen-activated protein kinase (MAPK) pathway. Activation of these pathways can lead to cytoskeletal rearrangements, changes in gene expression, and ultimately, the promotion of a chondrogenic phenotype.
Caption: Simplified CD44 signaling pathway in chondrocytes upon HA binding.
Conclusion
Both benzyl-esterified hyaluronic acid (HYAFF-11) and methacrylated hyaluronic acid (MeHA) demonstrate significant promise as biomaterials for cartilage repair. HYAFF-11 has a longer history of clinical use and has shown to be effective in promoting a chondrogenic phenotype and supporting in vivo cartilage regeneration[2][3][4]. MeHA, on the other hand, offers the advantage of tunable mechanical properties and injectability, allowing for minimally invasive application and better matching to the native tissue environment[5].
The choice between these HA esters will likely depend on the specific application and desired material properties. For applications requiring a pre-formed, solid scaffold with a history of clinical translation, benzyl-esterified HA may be a suitable choice. For in situ forming hydrogels with tunable mechanical properties and injectability, methacrylated HA presents a compelling alternative.
Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative comparison of these promising biomaterials. Such studies will be invaluable for guiding the rational design of the next generation of hyaluronic acid-based therapies for cartilage repair.
References
- 1. Multifunctional MeHA hydrogel for living materials delivery with enhanced cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 4. Transplantation of chondrocytes seeded on a hyaluronan derivative (hyaff-11) into cartilage defects in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomimetic Cell-Laden MeHA Hydrogels for the Regeneration of Cartilage Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dentimplant.com.tr [dentimplant.com.tr]
- 7. US6632802B2 - Hyaluronic acid esters, threads and biomaterials containing them, and their use in surgery - Google Patents [patents.google.com]
Efficacy of benzyl hyaluronate as a scaffold for bone regeneration compared to other biomaterials.
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of benzyl hyaluronate-based scaffolds against other common biomaterials used in bone regeneration. The objective is to present a clear, data-driven comparison of performance, supported by experimental evidence, to aid in the selection and development of next-generation bone graft substitutes. Hyaluronic acid (HA) and its derivatives, such as this compound, are widely investigated for their excellent biocompatibility, biodegradability, and their ability to mimic the natural extracellular matrix (ECM), thereby promoting cell adhesion, proliferation, and differentiation.[1][2]
Overview of Biomaterials
-
This compound (e.g., HYAFF-11®): A benzyl ester derivative of hyaluronic acid. This modification makes the naturally soluble HA polymer insoluble in water, allowing it to be processed into solid scaffolds like meshes and non-woven fabrics.[1] It is highly biocompatible and resorbed by the host tissue.
-
Collagen: The most abundant protein in the ECM of bone, collagen provides a natural scaffold for cell attachment and tissue organization. It is widely used in guided bone regeneration (GBR) as a barrier membrane.
-
Xenografts (e.g., Deproteinized Bovine Bone Mineral - DBBM): Bone mineral harvested from another species (typically bovine) that has been processed to remove all organic components, leaving an osteoconductive inorganic scaffold.
-
Ceramics (e.g., β-Tricalcium Phosphate - β-TCP): Synthetic, biodegradable ceramics with chemical compositions similar to the mineral phase of bone. They are osteoconductive and are often used as bone void fillers.
Quantitative Performance Analysis
The efficacy of this compound scaffolds, both alone and in combination with other materials, has been quantified in several preclinical studies. The following tables summarize key findings from comparative animal studies, primarily utilizing the rat calvarial critical-size defect model.
Table 1: this compound (HYAFF-11®) vs. Collagen Membrane in Guided Bone Regeneration
This study evaluated the performance of a HYAFF-11® mesh against a standard collagen membrane when used to cover a bone defect, with or without a xenograft filler.
| Group | Mean New Bone Formation (mm²) at 3 Weeks | Mean New Bone Formation (mm²) at 6 Weeks |
| Xenograft + HYAFF-11® (X+HY) | 0.80 ± 0.21 | 1.34 ± 0.44 |
| Xenograft + Collagen Membrane (X+CM) | 0.94 ± 0.40 | 1.57 ± 0.66 |
| Xenograft Alone (X) | Not Reported | 1.39 ± 0.48 |
| Data sourced from Kaya et al., 2022. The study concluded that while the collagen membrane group showed slightly higher new bone formation, the values were very close, suggesting HYAFF-11® is a viable alternative for GBR applications.[1][2] |
Table 2: Hyaluronic Acid Composite Graft vs. Standard Xenograft
This study compared a composite of hyaluronic acid and deproteinized bovine bone mineral (HA-DBBM) to DBBM alone in a rat calvarial defect.
| Group | Mean New Bone (%) at 8 Weeks (Histology) | Bone Volume / Total Volume (BV/TV) at 8 Weeks (micro-CT) | Trabecular Number (Tb.N) at 8 Weeks (micro-CT) |
| HA-DBBM Compound | 71.19 ± 1.81 | 0.43 ± 0.01 | 8.98 ± 0.10 |
| DBBM Particles Only | 41.89 ± 1.07 | 0.27 ± 0.01 | 5.11 ± 0.18 |
| No Graft (Control) | 22.52 ± 1.71 | 0.11 ± 0.01 | 0.93 ± 0.07 |
| Data sourced from Long et al., 2022. The results demonstrated that the addition of hyaluronic acid significantly promoted new bone formation compared to the standard xenograft material alone.[3] |
Experimental Protocols
The data presented is predominantly derived from studies using the rat calvarial critical-size defect model. Below is a detailed, representative methodology.
Rat Calvarial Critical-Size Defect Model
-
Animal Model: Adult male Wistar or Sprague-Dawley rats (250-300g) are used. All procedures are conducted under approval from an institutional animal care and use committee.
-
Anesthesia and Preparation: Rats are anesthetized via an intraperitoneal injection of a ketamine/xylazine cocktail. The surgical site on the scalp is shaved and disinfected with povidone-iodine.
-
Surgical Procedure:
-
A sagittal incision (~20 mm) is made along the midline of the cranium.
-
The skin and periosteum are carefully elevated to expose the calvarial bone.
-
A critical-size defect (typically 5 mm in diameter) is created in the parietal bone using a trephine drill under constant sterile saline irrigation to prevent thermal necrosis. A critical-size defect is defined as one that will not heal spontaneously during the animal's lifetime.
-
-
Scaffold Implantation: The defect is randomly assigned to a treatment group. The scaffold material (e.g., HYAFF-11® mesh, collagen membrane, DBBM particles, or a composite) is carefully placed to fill or cover the defect. In control groups, the defect is left empty (blood clot only).
-
Closure: The periosteum and skin are repositioned and closed in layers using resorbable sutures.
-
Post-Operative Care: Animals receive post-operative analgesics and are monitored for signs of infection or distress.
-
Euthanasia and Sample Collection: At predetermined time points (e.g., 3, 6, or 8 weeks), the animals are euthanized. The calvarial bone containing the original defect site is excised for analysis.
-
Analysis:
-
Micro-Computed Tomography (micro-CT): Excised samples are scanned to non-destructively quantify new bone formation. Key parameters include Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), and Bone Mineral Density (BMD).
-
Histology and Histomorphometry: Samples are decalcified, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E). Histomorphometric analysis is performed under a microscope to measure the area or percentage of new bone formation within the defect.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
Caption: Workflow for evaluating scaffolds in a rat calvarial defect model.
Hyaluronic Acid Signaling Pathway in Osteogenesis
Caption: HA interacts with CD44/RHAMM to activate osteogenic signaling cascades.
Logical Comparison of Biomaterial Properties
Caption: Key property comparison for common bone regeneration biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Efficacy of HYAFF11 Mesh with Collagen Membranes in Guided Bone Regeneration [ouci.dntb.gov.ua]
- 3. Improved new bone formation capacity of hyaluronic acid-bone substitute compound in rat calvarial critical size defect - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Stability of Benzyl Hyaluronate-Based Devices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term stability of benzyl hyaluronate-based devices, offering a side-by-side evaluation with other common hyaluronic acid (HA) dermal fillers. The stability of these medical devices is a critical factor in their safety, efficacy, and shelf life. This document synthesizes available data on their physicochemical properties and degradation kinetics to inform research and development in the field of aesthetic and therapeutic applications.
Comparative Stability Analysis
This compound esters represent a modification of hyaluronic acid designed to enhance its stability and in vivo residence time.[1][2] The stability of these devices is primarily influenced by the degree of esterification. Higher degrees of esterification lead to a more stable polymer that is less soluble in water.[1] For instance, a total benzyl ester of hyaluronan, known as HYAFF-11, demonstrates significant stability, while partial esters like HYAFF-11p75 are more susceptible to degradation.[2]
In contrast, many commercially available dermal fillers utilize cross-linking technology, most commonly with 1,4-butanediol diglycidyl ether (BDDE), to enhance the longevity of the native HA.[3][4] The stability of these cross-linked fillers is dependent on factors such as the concentration of HA and the degree of cross-linking.[3]
Below is a summary of the available quantitative data on the stability of this compound and a common comparator, BDDE-crosslinked HA fillers.
Table 1: Comparison of Physicochemical Stability
| Parameter | This compound (HYAFF-11) | BDDE-Crosslinked HA Fillers | References |
| Thermal Stability | Stable up to 220°C | Varies by product, typically stable under physiological conditions | [5] |
| Solubility | Decreases with increased esterification; total esters are insoluble | Generally insoluble hydrogels | [1] |
| In Vitro Degradation (without enzymes) | Spontaneous hydrolysis of ester bonds over weeks to months | Generally stable, degradation is slow | [1] |
Table 2: Comparative In Vitro and In Vivo Degradation
| Parameter | This compound (HYAFF-11) | BDDE-Crosslinked HA Fillers | References |
| In Vitro Degradation (DMEM) | After 11 days, fragments with a molecular weight of 23,000 Da become soluble. | Varies significantly based on cross-linking; can be rapid (within 24 hours) in the presence of hyaluronidase. | [4][5] |
| In Vivo Degradation | Total benzyl ester (HYAFF-11) shows slow degradation over 2-3 months. Partial benzyl ester (HYAFF-11p75) is resorbed more rapidly, within weeks. | Longevity is dose and location-dependent, can last from months to over a year. Subdermal injections show longer persistence than intradermal. | [1][2][6][7] |
Experimental Protocols for Stability Assessment
Standardized protocols are crucial for evaluating and comparing the long-term stability of medical devices. The following methodologies are representative of those used in the industry.
Accelerated Aging for Shelf-Life Determination
Accelerated aging studies are performed to estimate the shelf life of a product in a shorter timeframe than real-time aging studies. This is typically achieved by exposing the product to elevated temperatures. The protocol is guided by standards such as ASTM F1980.[8][9][10][11]
Key Steps:
-
Define Study Parameters: Determine the desired shelf life to be simulated and the ambient temperature for real-time storage.
-
Select Accelerated Aging Temperature: Choose an elevated temperature for the study, ensuring it does not cause unrealistic failure modes. A common temperature is 55°C.[9]
-
Calculate Accelerated Aging Duration: Use the Arrhenius equation to calculate the required duration of the accelerated aging study.
-
Sample Exposure: Place the packaged devices in a temperature-controlled chamber for the calculated duration.
-
Post-Aging Testing: After the aging period, evaluate the physical, chemical, and functional properties of the device and its packaging to assess for any degradation.
Enzymatic Degradation Assay
This in vitro assay assesses the susceptibility of the hyaluronic acid-based material to enzymatic degradation, typically by hyaluronidase.
Key Steps:
-
Sample Preparation: Prepare standardized samples of the hydrogel.
-
Enzyme Incubation: Incubate the samples in a solution containing a known concentration of hyaluronidase at 37°C.
-
Degradation Measurement: At specified time points, measure the extent of degradation. This can be done by quantifying the amount of N-acetyl-D-glucosamine released or by measuring the weight loss of the hydrogel.[4]
-
Data Analysis: Plot the degradation over time to determine the degradation rate.
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the workflows for accelerated aging and enzymatic degradation studies.
Conclusion
The long-term stability of this compound-based devices, particularly those with a high degree of esterification, appears to be superior to that of some BDDE-crosslinked hyaluronic acid fillers, especially in terms of resistance to spontaneous hydrolysis. However, the degradation profile in the presence of enzymes and the in vivo longevity can vary significantly based on the specific formulation of both types of products. The provided experimental protocols offer a framework for standardized stability testing, which is essential for generating robust and comparable data for future innovations in this field. Further direct comparative studies are warranted to fully elucidate the long-term stability profiles of the various available dermal fillers.
References
- 1. dentimplant.com.tr [dentimplant.com.tr]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Hyaluronidase-Mediated Degradation Kinetics of Commercially Available Hyaluronic Acid Fillers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physico-chemical properties and degradability of non-woven hyaluronan benzylic esters as tissue engineering scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. pure.dongguk.edu [pure.dongguk.edu]
- 8. mdcpp.com [mdcpp.com]
- 9. pkgcompliance.com [pkgcompliance.com]
- 10. medicaldeviceacademy.com [medicaldeviceacademy.com]
- 11. westpak.com [westpak.com]
Clinical trial data on the use of HYAFF® in wound healing applications.
An objective analysis of clinical trial data on HYAFF®-based wound dressings, comparing their performance against other alternatives and detailing the experimental basis for these findings.
This guide provides a comprehensive overview of the clinical evidence supporting the use of HYAFF®, a benzyl ester derivative of hyaluronic acid (HA), in various wound healing applications. It is intended for researchers, scientists, and drug development professionals seeking a detailed comparison of HYAFF® with other wound care products, supported by quantitative data and experimental protocols.
Performance Comparison of Wound Healing Agents
The efficacy of HYAFF®-based dressings has been evaluated in several randomized controlled trials, primarily focusing on chronic wounds such as diabetic foot ulcers (DFUs) and burns. The following tables summarize the key quantitative outcomes from these studies, comparing HYAFF® with standard and alternative treatments.
Table 1: HYAFF®-based Autologous Grafts vs. Paraffin Gauze for Diabetic Foot Ulcers
| Outcome Measure | HYAFF® 11-based Autologous Grafts | Nonadherent Paraffin Gauze (Control) | Study |
| Complete Ulcer Healing (Overall) | 65.3% | 49.6% (p=0.191) | Caravaggi et al. (2003)[1] |
| Mean Time to Closure (Kaplan-Meier) | 57 days | 77 days | Caravaggi et al. (2003)[1] |
| Dorsal Foot Ulcer Healing | 67% | 31% (p=0.049) | Caravaggi et al. (2003)[1] |
| Mean Healing Time (Dorsal Ulcers) | 63 days | Not specified | Caravaggi et al. (2003)[1] |
| Odds Ratio for Dorsal Ulcer Healing | 4.44 (p=0.037) | 1.00 | Caravaggi et al. (2003)[1] |
| Plantar Foot Ulcer Healing | 55% | 50% | Caravaggi et al. (2003)[1] |
Table 2: HYAFF® Scaffolds with Autologous Grafts vs. Standard Care for Difficult Diabetic Foot Ulcers
| Outcome Measure | Two-step HYAFF® Autograft | Nonadherent Paraffin Gauze (Control) | Study |
| Complete Ulcer Healing at 12 Weeks | 24% | 21% | Uccioli et al. (2011) |
| Mean Time to 50% Ulcer Area Reduction | 40 days | 50 days (p=0.018) | Uccioli et al. (2011) |
| Complete Ulcer Healing at 20 Weeks | 50% | 43% | Uccioli et al. (2011) |
| Chance of Healing (Dorsal Ulcers) | 2.17-fold higher (p=0.047) | Baseline | Uccioli et al. (2011) |
| Chance of Healing (Hard-to-heal Dorsal Ulcers) | 3.65-fold higher (p=0.035) | Baseline | Uccioli et al. (2011) |
Table 3: Hyalomatrix® (HYAFF®-based) in Deep Partial-Thickness Burns
| Outcome Measure | Result | Study |
| Healing within 21 days | 83% of patients | Longinotti (2014)[2] |
| Complete Wound Closure (at final evaluation) | 85.7% of patients | Longinotti (2014)[2] |
| Hypertrophic Scarring (>2 years) | 4% of cases | Longinotti (2014)[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are representative protocols for the key experiments cited in the comparison tables.
Protocol 1: Randomized Controlled Trial of HYAFF®-based Autologous Grafts for Diabetic Foot Ulcers
-
Study Design: A prospective, multicenter, controlled, randomized clinical trial.
-
Patient Population: 79 patients with noninfected diabetic dorsal (n=37) or plantar (n=42) ulcers.
-
Randomization: Patients were randomized to either the treatment group (HYAFF® 11-based autologous tissue-engineered grafts, n=43) or the control group (nonadherent paraffin gauze, n=36).
-
Treatment Protocol:
-
Wound Bed Preparation: All ulcers underwent aggressive debridement to remove necrotic tissue and ensure viable wound edges.
-
Infection Control: Wounds were monitored for signs of infection, and appropriate antimicrobial therapy was administered if necessary.
-
Dressing Application:
-
Treatment Group: HYAFF® 11-based autologous dermal and epidermal grafts were applied to the wound bed.
-
Control Group: A nonadherent paraffin gauze dressing was applied.
-
-
Secondary Dressing and Offloading: An appropriate secondary dressing was applied and held in place. For plantar ulcers, a fiberglass off-loading cast was used to relieve pressure.
-
-
Assessment:
-
Frequency: Assessments were conducted weekly for 11 weeks.
-
Wound Measurement: Wound area was measured using computer-assisted planimetry, where the wound perimeter is traced with a stylus connected to a computer.[3]
-
Primary Endpoint: Complete wound healing, defined as 100% re-epithelialization.
-
Safety: Adverse events were monitored and recorded throughout the study.
-
Protocol 2: Application of Hyalomatrix® (HYAFF®-based Dressing)
-
Indications: For the management of partial and full-thickness wounds, second-degree burns, and various ulcers (pressure, venous, diabetic).[4]
-
Application Procedure:
-
Aseptic Technique: Handle the Hyalomatrix® dressing using sterile techniques.[4]
-
Wound Bed Preparation: Prepare the wound bed using standard methods to ensure it is free of debris and necrotic tissue. Surgical debridement may be necessary.[4]
-
Dressing Application: Immediately apply the Hyalomatrix® dressing to the prepared wound bed, ensuring it is in contact with the entire wound surface. The dressing can be cut to fit the wound's shape.[4]
-
Secondary Dressing: Cover the Hyalomatrix® with a sterile, non-adherent secondary dressing, secured with surgical tape or a bandage.[4]
-
-
Post-Application Care:
-
Monitoring: The wound should be inspected regularly. After the first week, weekly inspections may be sufficient.[4]
-
Dressing Changes: The secondary dressing should be changed as needed based on the volume of exudate.[4]
-
Observations: A yellow-green colored gel with an odor may form as a result of the normal degradation of the HYAFF® material and is not necessarily indicative of infection.[4]
-
-
Removal: It is not necessary to remove the residual HYAFF® fibers that have not been fully resorbed. If removal is desired, the wound should be rinsed with sterile saline before gently removing the fibers with sterile forceps.[4]
Signaling Pathways and Experimental Workflows
The therapeutic effects of HYAFF® are rooted in the biological activity of its core component, hyaluronic acid. HA interacts with cell surface receptors to modulate key processes in wound healing.
Hyaluronic Acid Signaling in Wound Healing
Hyaluronic acid (HA), the primary component of HYAFF®, exerts its effects on wound healing by interacting with cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). This interaction triggers intracellular signaling cascades that influence cell migration, proliferation, and inflammation, all of which are critical stages of the wound healing process.
Experimental Workflow for a Randomized Controlled Trial in Wound Healing
The following diagram illustrates a typical workflow for a randomized controlled trial (RCT) designed to evaluate the efficacy of a new wound healing treatment like HYAFF®.
References
- 1. HYAFF 11-based autologous dermal and epidermal grafts in the treatment of noninfected diabetic plantar and dorsal foot ulcers: a prospective, multicenter, controlled, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of hyaluronic acid based dressings to treat burns: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wound healing assessment - Servier - PhlebolymphologyServier – Phlebolymphology [phlebolymphology.org]
- 4. medline.com [medline.com]
Benchmarking Benzyl Hyaluronate: A Comparative Analysis of Mechanical Properties Against Native Dermal Extracellular Matrix
For researchers, scientists, and drug development professionals, understanding the mechanical environment that biomaterials provide to cells is paramount for predicting their in vivo performance. This guide offers a comprehensive comparison of the mechanical properties of benzyl hyaluronate (HA-Bz), a widely used biomaterial for tissue engineering, against the native dermal extracellular matrix (ECM), the gold standard for a cell-responsive scaffold.
This document summarizes key quantitative data from experimental studies, details the methodologies used for mechanical characterization, and visualizes the critical cell signaling pathways influenced by the mechanical cues of these materials. By presenting this information in a clear and accessible format, this guide aims to facilitate informed decisions in the selection and design of biomaterials for therapeutic applications.
Quantitative Comparison of Mechanical Properties
The mechanical integrity of a scaffold is a critical determinant of its ability to support cell function and guide tissue regeneration. The following tables summarize the key mechanical properties of this compound, specifically in the form of HYAFF®-11, and native dermal extracellular matrix as reported in the literature. It is important to note that a direct head-to-head comparison under identical experimental conditions is limited in the current literature; therefore, these values are compiled from various studies and should be interpreted with consideration of the different methodologies employed.
| Material | Young's Modulus (E) | Test Method | Source |
| This compound (HYAFF®-11) | ~3 MPa (as a non-woven mesh) | Tensile Testing | [1] |
| 9.96 ± 0.53 kPa (as a composite hydrogel with collagen, hydrated) | Tensile Testing | [2] | |
| Native Dermal ECM | 1.5 ± 0.334 MPa (engineered tissue with decellularized dermis) | Tensile Testing | [3] |
| 8.971 ± 2.434 MPa (acellular dermal matrix) | Tensile Testing | [4] |
Table 1: Comparison of Young's Modulus for this compound and Native Dermal ECM.
| Material | Storage Modulus (G') | Loss Modulus (G'') | Test Method | Source |
| Hyaluronic Acid Hydrogels (general) | 11 - 3500 Pa | Variable | Rheometry | [5] |
| Dermal ECM Hydrogel (8 mg/mL) | ~460 Pa | ~66 Pa | Rheometry | [6] |
Table 2: Rheological Properties of Hyaluronic Acid-Based Hydrogels and Native Dermal ECM Hydrogels.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of mechanical testing data, detailed experimental protocols are essential. The following sections outline standardized methods for rheological analysis, tensile testing, and compression testing applicable to both this compound hydrogels and decellularized native ECM.
Rheological Characterization
Rheology is used to measure the viscoelastic properties of hydrogels, providing insights into their gelation kinetics, stiffness, and stability.
Objective: To determine the storage modulus (G') and loss modulus (G'') of the hydrogel.
Protocol:
-
Sample Preparation: Prepare this compound hydrogel according to the desired concentration and crosslinking density. For native ECM, prepare a hydrogel from solubilized decellularized dermal matrix.[6]
-
Instrumentation: Utilize a rotational rheometer equipped with a parallel-plate geometry (e.g., 20 mm diameter) and a temperature-controlled stage.
-
Loading: Carefully load the hydrogel sample onto the bottom plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper plate to the desired gap height (e.g., 1 mm). Trim any excess material.
-
Time Sweep: To monitor gelation, perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) at the gelation temperature (e.g., 37°C). The point where G' surpasses G'' is typically considered the gelation point.[7]
-
Strain Sweep (Amplitude Sweep): To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz). The LVER is the range of strain where G' and G'' are independent of the applied strain. Subsequent frequency sweeps should be performed within this region.[7][8]
-
Frequency Sweep: To characterize the viscoelastic properties of the formed gel, perform a frequency sweep at a constant strain within the LVER. This provides information on how the material's properties change with the rate of deformation.[7][8]
Tensile Testing
Tensile testing is used to determine the elasticity, strength, and ultimate failure point of a material under tension.
Objective: To determine the Young's Modulus, ultimate tensile strength (UTS), and strain at failure.
Protocol:
-
Sample Preparation: Prepare thin sheets or strips of the this compound scaffold or decellularized dermal matrix with defined dimensions (length, width, and thickness). For hydrated samples, ensure they are fully equilibrated in a relevant buffer (e.g., PBS) prior to testing.
-
Instrumentation: Use a universal testing machine equipped with grips suitable for soft tissues or hydrogels. A non-contact method for strain measurement (e.g., video extensometry) is recommended to avoid artifacts from gripping.
-
Testing Procedure:
-
Mount the sample in the grips, ensuring it is aligned with the direction of pull and not pre-strained.
-
Apply a uniaxial tensile load at a constant strain rate (e.g., 0.4 mm/min) until the sample fails.[3]
-
Record the force and displacement data throughout the test.
-
-
Data Analysis:
-
Convert the force-displacement data into a stress-strain curve. Stress is calculated as force divided by the initial cross-sectional area, and strain is the change in length divided by the initial length.
-
The Young's Modulus (E) is determined from the initial linear portion of the stress-strain curve.
-
The UTS is the maximum stress the material can withstand before failure.
-
Compression Testing
Compression testing is used to evaluate the behavior of a material under a compressive load, which is particularly relevant for scaffolds intended for load-bearing applications.
Objective: To determine the compressive modulus of the hydrogel.
Protocol:
-
Sample Preparation: Prepare cylindrical or cubical hydrogel samples of known dimensions.
-
Instrumentation: Utilize a mechanical testing machine with parallel compression platens.
-
Testing Procedure:
-
Place the hydrogel sample on the lower platen.
-
Bring the upper platen into contact with the sample surface.
-
Apply a compressive load at a constant displacement rate.
-
Record the force and displacement data.
-
-
Data Analysis:
-
Generate a stress-strain curve from the force-displacement data.
-
The compressive modulus is calculated from the slope of the linear region of the stress-strain curve, typically at a defined strain range (e.g., 5-10%).[1]
-
Mechanotransduction: The Cell's Response to Mechanical Cues
The mechanical properties of the extracellular environment play a crucial role in regulating cell behavior through a process called mechanotransduction. Cells sense the stiffness of their surroundings and convert these mechanical signals into biochemical responses that influence their adhesion, proliferation, migration, and differentiation. One of the key signaling pathways involved in this process is the Focal Adhesion Kinase (FAK) pathway.
The stiffness of the substrate, whether it is a this compound scaffold or the native ECM, influences the clustering of integrins at the cell surface. This clustering leads to the recruitment and autophosphorylation of FAK at focal adhesions. Activated FAK serves as a signaling hub, initiating downstream cascades that ultimately regulate gene expression and cellular function.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. Decellularized dermis extracellular matrix alloderm mechanically strengthens biological engineered tunica adventitia-based blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rheological Properties of Cross-Linked Hyaluronan–Gelatin Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration-dependent rheological properties of ECM hydrogel for intracerebral delivery to a stroke cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Analytical Scientist | Evaluating the rheological properties of hyaluronic acid hydrogels for dermal filler applications [theanalyticalscientist.com]
Safety Operating Guide
Standard Operating Procedure: Benzyl Hyaluronate Disposal
This document provides a comprehensive guide for the safe and compliant disposal of benzyl hyaluronate. The following procedures are based on general laboratory safety protocols for non-hazardous chemical waste. All personnel must consult their institution's Environmental Health and Safety (EHS) department and refer to local, state, and federal regulations to ensure full compliance, as specific disposal requirements can vary.
Immediate Safety and Handling
Prior to handling this compound for disposal, it is essential to be aware of its properties and the necessary personal protective equipment (PPE). While specific data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.
Table 1: Personal Protective Equipment (PPE) and Safety Recommendations
| Category | Requirement | Rationale |
| Eye Protection | ANSI-approved safety glasses or goggles | Protects eyes from potential splashes or airborne particulates. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory | Not generally required under normal use | Use in a well-ventilated area. A dust mask may be used if handling a fine powder. |
| Handling | Avoid generating dust | Minimizes the risk of inhalation. |
| Spill Response | Absorb with inert material (e.g., sand, vermiculite) | Contains the spill for safe collection and disposal. |
Disposal Protocol: Step-by-Step Guidance
This protocol outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Step 1: Waste Characterization
-
Uncontaminated this compound: This includes expired, unused, or surplus pure this compound. It is generally considered non-hazardous solid waste.
-
Contaminated this compound: This includes this compound mixed with other chemicals, solvents, or biological materials. The disposal method for this waste will be determined by the nature of the contaminants. The most hazardous component of the mixture dictates the disposal route.
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol) if they are to be disposed of as non-hazardous waste or recycled. The rinsate must be collected and disposed of as chemical waste.
Step 2: Waste Segregation and Collection
-
Place uncontaminated solid this compound in a clearly labeled, sealed waste container designated for non-hazardous solid chemical waste.
-
Solutions of this compound (e.g., dissolved in buffer or water) should be collected in a designated, sealed container for non-hazardous aqueous waste.
-
Contaminated this compound must be segregated and disposed of according to the hazards of the contaminating substances. For example, if mixed with a flammable solvent, it must be disposed of as flammable waste.
Step 3: Labeling and Storage
-
All waste containers must be clearly labeled with the full chemical name ("this compound Waste") and the primary hazards (if any, based on contaminants).
-
Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials.
Step 4: Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the disposal of this compound.
Personal protective equipment for handling BENZYL HYALURONATE
Essential Safety and Handling Guide for Benzyl Hyaluronate
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials is paramount. This document provides essential, immediate safety and logistical information for the handling of this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE. While this compound itself is not extensively documented, the recommendations are based on the safety profiles of its constituent components, hyaluronic acid and benzyl alcohol, adopting the more stringent precautions associated with benzyl alcohol.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles or Face Shield | Wear chemical safety goggles as a minimum.[1][2] A face shield should be used in situations where splashing is a significant risk.[3][4] |
| Skin | Chemical-Resistant Gloves | Wear suitable gloves tested according to standards like EN 374.[2] Nitrile or other chemically resistant gloves are recommended. Always inspect gloves for integrity before use. |
| Body | Laboratory Coat or Chemical-Resistant Apron/Suit | A standard laboratory coat is required. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn.[3] |
| Respiratory | Use in a Well-Ventilated Area / Fume Hood | Work should be conducted in a well-ventilated area.[5][6] For procedures that may generate aerosols or vapors, a fume hood is necessary.[6] In the absence of adequate ventilation and where concentrations are unknown or high, a NIOSH/MSHA approved respirator should be used.[3] |
Operational Plan: Handling and Storage
Adherence to proper operational procedures is critical to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound, from preparation to post-experiment cleanup.
Step-by-Step Handling Protocol
-
Preparation :
-
Before handling, ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, preferably within a chemical fume hood or a well-ventilated space, to minimize inhalation exposure.[6]
-
Assemble all required equipment and reagents to avoid interruptions during the handling process.
-
-
Handling :
-
When weighing or transferring this compound, avoid creating dust or aerosols.
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[1][6] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet. For skin contact, wash thoroughly with soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5]
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the container is properly labeled and sealed.
-
Disposal Plan
Proper disposal of chemical waste and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with federal, state, and local environmental control regulations.[5] Contact a licensed professional waste disposal service.[6] Do not dispose of with household garbage.[6] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed container for chemical waste. If sharps are contaminated, they must be placed in a puncture-resistant sharps container. |
| Contaminated PPE (e.g., gloves, apron) | Remove and place in a designated, sealed waste bag for contaminated materials. Handle as chemical waste. |
| Spills | For small spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a sealed container for chemical waste disposal.[5] Ensure the area is well-ventilated during cleanup. For large spills, evacuate the area and follow emergency procedures. |
Disposal Workflow Diagram
By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound. Always consult the specific Safety Data Sheet (SDS) for the material in use and follow all institutional and regulatory guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
